Product packaging for 5-Chloropyrazine-2-carbaldehyde(Cat. No.:CAS No. 88625-24-5)

5-Chloropyrazine-2-carbaldehyde

Cat. No.: B1632519
CAS No.: 88625-24-5
M. Wt: 142.54 g/mol
InChI Key: UIKDIRUDGAKSGG-UHFFFAOYSA-N
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Description

5-Chloropyrazine-2-carbaldehyde is a useful research compound. Its molecular formula is C5H3ClN2O and its molecular weight is 142.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClN2O B1632519 5-Chloropyrazine-2-carbaldehyde CAS No. 88625-24-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloropyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-5-2-7-4(3-9)1-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKDIRUDGAKSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617058
Record name 5-Chloropyrazine-2-carbaldehyde
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Molecular Weight

142.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88625-24-5
Record name 5-Chloropyrazine-2-carbaldehyde
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Record name 5-chloropyrazine-2-carbaldehyde
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Foundational & Exploratory

5-Chloropyrazine-2-carbaldehyde CAS number 88625-24-5 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloropyrazine-2-carbaldehyde

An Essential Heterocyclic Building Block for Advanced Synthesis

This guide provides a comprehensive technical overview of this compound (CAS No. 88625-24-5), a key heterocyclic intermediate. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes its chemical properties, reactivity, applications, and safety protocols to support its effective and safe utilization in the laboratory.

Core Properties and Identification

This compound is a solid organic compound featuring a pyrazine ring substituted with a chlorine atom and an aldehyde functional group.[1] This unique arrangement of functional groups makes it a valuable and versatile precursor in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[2]

The structural characteristics—an electron-deficient aromatic system combined with a reactive aldehyde—define its chemical behavior and utility. The chlorine atom serves as a potential leaving group for nucleophilic substitution reactions, while the aldehyde is a prime site for nucleophilic addition and condensation reactions.

Structural and Molecular Data

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// Define nodes for the atoms N1 [label="N", pos="0,1!", color="#4285F4"]; C2 [label="C", pos="0.866,0.5!"]; C3 [label="C", pos="0.866,-0.5!"]; N4 [label="N", pos="0,-1!", color="#4285F4"]; C5 [label="C", pos="-0.866,-0.5!"]; C6 [label="C", pos="-0.866,0.5!"];

// Aldehyde group C_aldehyde [label="C", pos="1.866,0.8!"]; H_aldehyde [label="H", pos="1.866,1.5!"]; O_aldehyde [label="O", pos="2.6,0.3!", color="#EA4335"];

// Chlorine atom Cl [label="Cl", pos="-1.866,-0.8!", color="#34A853"];

// Hydrogen atoms on the ring H3 [label="H", pos="1.5,-1!"]; H6 [label="H", pos="-1.5,1!"];

// Define edges for the bonds edge [len=1.2]; N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- N1;

// Double bonds in the ring edge [style=bold]; N1 -- C6; C2 -- C3; N4 -- C5;

// Bonds to substituents edge [style=solid]; C2 -- C_aldehyde; C5 -- Cl; C3 -- H3; C6 -- H6;

// Aldehyde bonds C_aldehyde -- H_aldehyde; C_aldehyde -- O_aldehyde [style=bold]; } caption: "Structure of this compound"

Physicochemical Properties Summary

A compilation of key physical and chemical data is presented below for quick reference.

PropertyValueSource(s)
CAS Number 88625-24-5[1][3][4][5]
Molecular Formula C₅H₃ClN₂O[1][3][5][6]
Molecular Weight 142.54 g/mol [1][5]
Appearance Solid[1][3]
Purity ≥95%[1][3][5]
Boiling Point 211°C at 760 mmHg[3]
Flash Point 88°C[3]
InChI Key UIKDIRUDGAKSGG-UHFFFAOYSA-N[1][3]
SMILES ClC1=NC=C(C=O)N=C1[5]

Synthesis and Reactivity Insights

This compound is a derivative of pyrazine, a class of compounds known for their applications in materials science and medicine. The reactivity of this molecule is governed by its two primary functional groups.

  • The Aldehyde Group : This group is a classic electrophilic site. It readily undergoes reactions such as Wittig reactions, reductive aminations to form secondary or tertiary amines, and condensations with active methylene compounds. These reactions are fundamental for extending the carbon skeleton and introducing nitrogen-containing functionalities, which are prevalent in bioactive molecules.

  • The Chloro-Substituted Pyrazine Ring : The pyrazine ring is an electron-deficient aromatic system due to the two nitrogen atoms. The chlorine atom at the 5-position further influences the ring's electronics and provides a site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides), enabling the synthesis of a diverse library of pyrazine derivatives.[7][8] The reactivity of chloropyrazines is directly related to the electronic deficiency of the carbon positions on the ring.[7][8]

Illustrative Reaction Workflow: Reductive Amination

Reductive amination is a cornerstone reaction for converting aldehydes into amines, a critical transformation in the synthesis of many pharmaceutical agents.

G cluster_reactants Reactants cluster_process Process cluster_product Product aldehyde 5-Chloropyrazine- 2-carbaldehyde step1 Step 1: Imine/Iminium Ion Formation (Acid Catalyst, Dehydration) aldehyde->step1 amine Primary/Secondary Amine (R-NH₂ or R₂NH) amine->step1 step2 Step 2: In-situ Reduction (e.g., NaBH(OAc)₃, NaBH₃CN) step1->step2 Intermediate product Substituted Aminomethylpyrazine step2->product

Causality in Protocol Design: The choice of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is deliberate. It is selective for the iminium ion intermediate and does not readily reduce the starting aldehyde, thus preventing the formation of the corresponding alcohol as a byproduct. This one-pot procedure is highly efficient, minimizing handling and purification steps.

Applications in Research and Drug Development

Heterocyclic compounds containing the pyrazine scaffold are of significant interest due to their wide range of biological activities.[9] this compound serves as a crucial starting material for molecules targeting various therapeutic areas.

  • Antimycobacterial Agents : Derivatives of pyrazinecarboxamides have shown potent activity against Mycobacterium tuberculosis.[9] The core structure of this compound is closely related to pyrazinoic acid, the precursor to the first-line anti-tuberculosis drug Pyrazinamide.

  • Oncology and Inflammation : The related compound 5-Chloropyrazine-2-carboxylic acid is a key intermediate in the synthesis of anti-inflammatory and anti-cancer drugs.[2] The aldehyde can be easily oxidized to the corresponding carboxylic acid, providing a direct route to these scaffolds.

  • Agrochemicals : This compound and its derivatives are also used in creating effective herbicides and fungicides, contributing to the development of modern agricultural solutions.[2]

The versatility of this intermediate makes it a valuable tool for generating novel compounds for high-throughput screening and lead optimization campaigns in drug discovery.[10][11]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is paramount to ensure laboratory safety.

GHS Hazard Information

The compound is classified with the GHS07 pictogram, indicating it can be harmful.[3]

  • Signal Word : Warning[3]

  • Hazard Statements :

    • H302: Harmful if swallowed.[3][12]

    • H315: Causes skin irritation.[3][12]

    • H319: Causes serious eye irritation.[3][12]

    • H335: May cause respiratory irritation.[3][12]

Recommended Safety Protocols
  • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield compliant with OSHA 1910.133 or EN166 standards.[13]

    • Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[13]

    • Respiratory Protection : Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[13]

  • Handling : Avoid breathing dust, fumes, or vapors.[14] Wash hands and any exposed skin thoroughly after handling.[3][14] Do not eat, drink, or smoke when using this product.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] For long-term stability, it is recommended to store at -20°C under a nitrogen atmosphere.[3][5]

Experimental Protocol: Synthesis of a Schiff Base

This protocol details a fundamental reaction of this compound: the formation of a Schiff base (imine) through condensation with a primary amine. This reaction is often the first step in more complex syntheses, such as reductive aminations or the preparation of heterocyclic ligands.

Objective : To synthesize N-(5-chloropyrazin-2-yl)methylene)aniline from this compound and aniline.

Materials :

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Ethanol (or Methanol), anhydrous

  • Glacial Acetic Acid (catalytic amount)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure :

  • Reaction Setup : To a round-bottom flask, add this compound and dissolve it in anhydrous ethanol.

  • Addition of Amine : Add aniline (1.0 equivalent) to the solution at room temperature with stirring.

  • Catalysis : Add a few drops of glacial acetic acid to catalyze the condensation reaction. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

  • Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation :

    • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

    • If a precipitate forms, collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

    • If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

  • Characterization : Confirm the structure of the resulting Schiff base using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

physical and chemical properties of 5-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloropyrazine-2-carbaldehyde: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the realms of medicinal and agricultural chemistry. Its unique molecular architecture, featuring an electron-deficient pyrazine ring functionalized with a reactive chlorine atom and an aldehyde group, makes it a versatile intermediate for constructing complex molecular targets. This guide provides a comprehensive overview of its physicochemical properties, spectral characteristics, reactivity, synthesis protocols, and key applications. As a key intermediate, it is instrumental in the development of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs, as well as potent agrochemicals like herbicides and fungicides.[1] This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, synthesis, and strategic use in discovery programs.

Introduction and Molecular Overview

This compound, with CAS Number 88625-24-5, belongs to the class of chloroazines.[2][3] The structure is characterized by a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The ring is substituted with a chlorine atom at position 5 and a carbaldehyde (formyl) group at position 2.

The presence of the electronegative nitrogen atoms and the electron-withdrawing aldehyde group renders the pyrazine ring electron-deficient. This electronic nature significantly influences the compound's reactivity, particularly enhancing the susceptibility of the chlorine atom to nucleophilic aromatic substitution.[4] This inherent reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the strategic introduction of diverse functional groups. Its derivatives have shown significant biological activities, including antimycobacterial and antifungal properties, making it a compound of high interest in drug discovery.[5]

Physicochemical and Computational Properties

The compound is typically supplied as a solid with a purity of 95-97%.[2][3][6] A summary of its key physical and computational properties is presented below.

PropertyValueSource(s)
Molecular Formula C₅H₃ClN₂O[2][3]
Molecular Weight 142.54 g/mol [2][3]
Physical Form Solid[2]
CAS Number 88625-24-5[2][3]
Boiling Point 211°C at 760 mmHg[6]
Flash Point 88°C
Topological Polar Surface Area (TPSA) 42.85 Ų[3]
LogP (Predicted) 0.9425[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 1[3]

Spectral Data Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.[7]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one in the aldehyde region.

    • Aldehyde Proton (CHO) : A singlet is anticipated in the downfield region, typically between δ 9.0-10.0 ppm.

    • Pyrazine Ring Protons : Two singlets or doublets (depending on the resolution and coupling constants) are expected in the aromatic region, likely between δ 8.0-9.0 ppm, corresponding to the two non-equivalent protons on the pyrazine ring.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum should display five signals corresponding to the five carbon atoms in the molecule, including the characteristic aldehyde carbonyl carbon signal in the range of δ 180-200 ppm.

  • Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups.

    • A strong absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretching of the aldehyde.

    • Bands in the 1500-1600 cm⁻¹ region for the C=N and C=C stretching of the pyrazine ring.

    • A C-Cl stretching absorption, typically found in the 600-800 cm⁻¹ range.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight. The spectrum will exhibit a characteristic isotopic pattern for a compound containing one chlorine atom, with two major peaks for the molecular ion: [M]⁺ at m/z ≈ 142.5 and [M+2]⁺ at m/z ≈ 144.5, with a relative intensity ratio of approximately 3:1.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its two primary functional groups: the aldehyde and the chloro-substituted pyrazine ring.

Reactivity of the Aldehyde Group

The aldehyde group undergoes typical reactions such as:

  • Oxidation: Can be oxidized to the corresponding 5-chloropyrazine-2-carboxylic acid.

  • Reduction: Can be reduced to 5-chloro-2-(hydroxymethyl)pyrazine.

  • Nucleophilic Addition: Reacts with various nucleophiles (e.g., Grignard reagents, organolithium compounds) to form secondary alcohols.

  • Condensation Reactions: Participates in reactions like the Wittig reaction to form alkenes or condensation with amines to form imines (Schiff bases).

Reactivity of the Chloropyrazine Ring

The most significant reaction of the heterocyclic ring is the Nucleophilic Aromatic Substitution (SₙAr) of the chlorine atom. The pyrazine ring's nitrogen atoms act as strong electron-withdrawing groups, which significantly activates the chlorine at position 5 for displacement by nucleophiles.[4] This reactivity is fundamental to its role as a versatile synthetic intermediate. For example, it readily reacts with amines to produce N-substituted 5-aminopyrazine-2-carbaldehydes, which are precursors to a wide range of biologically active molecules.[5]

SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) Workflow Reactant This compound Intermediate Meisenheimer Complex (Anionic Intermediate) Reactant->Intermediate + Nucleophile Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Intermediate Product Substituted Pyrazine Product Intermediate->Product - Cl⁻ LeavingGroup Chloride Ion (Cl⁻) Intermediate->LeavingGroup

Caption: Generalized workflow for the SₙAr reaction of this compound.

Synthesis and Purification

A common and regioselective method for preparing this compound starts from pyrazine-2-carboxamide.[8][9] The synthesis involves the conversion of the amide to a nitrile, followed by chlorination and subsequent reduction of the nitrile to the aldehyde.

Experimental Protocol: Synthesis from Pyrazine-2-Carboxamide

Disclaimer: This protocol is a representative synthesis and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

  • Dehydration of Amide to Nitrile:

    • Suspend pyrazine-2-carboxamide in a suitable solvent like dichloromethane (DCM).

    • Add a dehydrating agent (e.g., trifluoroacetic anhydride or phosphorus oxychloride) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by quenching with a base (e.g., saturated NaHCO₃ solution) and extract the product, pyrazine-2-carbonitrile.

  • Chlorination of the Pyrazine Ring:

    • The specific chlorination to the 5-position is a key regioselective step, often achieved under specialized conditions that may involve N-oxidation followed by treatment with a chlorinating agent like POCl₃. This step is crucial for achieving the correct isomer.[8][9]

  • Reduction of Nitrile to Aldehyde:

    • Dissolve the resulting 5-chloropyrazine-2-carbonitrile in an appropriate solvent (e.g., dry THF or toluene).

    • Cool the solution to a low temperature (e.g., -78°C) under an inert atmosphere (Nitrogen or Argon).

    • Add a reducing agent such as Diisobutylaluminium hydride (DIBAL-H) dropwise.

    • Stir for a specified time, then quench the reaction carefully with a suitable reagent (e.g., methanol, followed by an aqueous acid wash).

    • Extract the final product, this compound, with an organic solvent.

  • Purification:

    • The crude product is typically purified by column chromatography on silica gel using a solvent system such as a hexane/ethyl acetate gradient.

Synthesis_Workflow start Pyrazine-2-carboxamide step1 Dehydration (e.g., TFAA) start->step1 intermediate1 Pyrazine-2-carbonitrile step1->intermediate1 step2 Regioselective Chlorination intermediate1->step2 intermediate2 5-Chloropyrazine-2-carbonitrile step2->intermediate2 step3 Reduction (DIBAL-H) intermediate2->step3 product This compound step3->product purification Purification (Chromatography) product->purification

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound is not an end product but a high-value intermediate for creating diverse molecular structures.

  • Pharmaceutical Development: It is a key starting material for synthesizing compounds with potential therapeutic value. Its derivatives are explored as anti-inflammatory, anti-cancer, and particularly as antimycobacterial agents, following the legacy of Pyrazinamide, a first-line anti-tuberculosis drug.[1][5] The ability to easily displace the chlorine atom allows for the creation of large libraries of compounds for screening.

  • Agrochemicals: In agriculture, this compound serves as a precursor for novel herbicides and fungicides.[1] The pyrazine core is a known scaffold in various active agrochemical ingredients, and this intermediate allows for modifications to fine-tune efficacy and selectivity.

Applications cluster_pharma Drug Discovery Targets cluster_agro Agricultural Applications Core This compound Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro AntiTB Antimycobacterial Pharma->AntiTB AntiCancer Anti-Cancer Pharma->AntiCancer AntiInflam Anti-Inflammatory Pharma->AntiInflam Herbicide Herbicides Agro->Herbicide Fungicide Fungicides Agro->Fungicide

Caption: Key application areas derived from this compound.

Safety, Handling, and Storage

Proper handling and storage are critical due to the compound's hazardous nature.

Hazard Identification

The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07) .

Safe Handling Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated fume hood. Ensure that an eyewash station and safety shower are readily accessible.[10][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[12]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-retardant lab coat. Inspect gloves for integrity before use.[12]

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

  • Handling Practices: Avoid breathing dust, fumes, or vapors.[10] Prevent contact with skin and eyes.[12] Wash hands thoroughly after handling.[10][11] Keep away from sources of ignition.[12]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10][11]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[10][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek medical attention.[12]

Storage

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[10][12] For long-term stability, it is recommended to store at -20°C under an inert nitrogen atmosphere .[3]

Conclusion

This compound is a compound of significant strategic importance in synthetic chemistry. Its well-defined reactivity, particularly the SₙAr reaction at the C5 position, provides a reliable handle for molecular elaboration. For researchers in drug discovery and agrochemical development, this intermediate offers a robust platform for generating novel compounds with diverse biological activities. A thorough understanding of its properties, handling requirements, and synthetic utility is essential for leveraging its full potential in research and development programs.

References

5-Chloropyrazine-2-carbaldehyde: A Technical Guide for Advanced Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloropyrazine-2-carbaldehyde stands as a cornerstone heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its strategic placement of a reactive aldehyde and a modifiable chloro substituent on the pyrazine core makes it an exceptionally versatile intermediate. This guide provides an in-depth technical analysis of its molecular architecture, physicochemical properties, validated synthetic protocols, and critical role in the development of contemporary pharmaceuticals. Designed for researchers, scientists, and drug development professionals, this document synthesizes core scientific principles with actionable, field-proven insights to empower innovation.

Part 1: Molecular Architecture and Physicochemical Profile

A comprehensive grasp of the molecular and physical characteristics of this compound is fundamental to its strategic deployment in synthetic campaigns.

Molecular Structure and Weight

The molecule is defined by a pyrazine ring, a diazine with nitrogen atoms at positions 1 and 4, functionalized with a carbaldehyde group at position 2 and a chlorine atom at position 5.

  • Chemical Formula: C₅H₃ClN₂O

  • Molecular Weight: 142.54 g/mol

  • CAS Number: 39267-05-5

  • Canonical SMILES: C1=NC(=C(N=C1)C=O)Cl

  • InChI Key: IKHJFTJMANMHES-UHFFFAOYSA-N

The electron-withdrawing nature of the pyrazine nitrogens, compounded by the inductive effects of the chlorine and aldehyde groups, renders the aromatic ring electron-deficient. This electronic profile is a key determinant of its reactivity, particularly its susceptibility to nucleophilic attack and its utility in cross-coupling reactions.

Physicochemical Data

The physical properties of this compound are critical for procedural design, including solvent selection, reaction temperature, and purification strategy.

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
Appearance White to light yellow or brown crystalline powder[1]
Melting Point 65-69 °C[1]
Boiling Point 256.3±35.0 °C (Predicted)
Solubility Soluble in chloroform, methanol, and other common organic solvents
pKa (Predicted) -2.63±0.10

Part 2: Synthesis, Reactivity, and Mechanistic Considerations

The synthetic accessibility and predictable reaction pathways of this compound are central to its broad utility.

Recommended Synthetic Protocol: Oxidation of (5-chloropyrazin-2-yl)methanol

The most reliable and scalable synthesis of this compound involves the selective oxidation of the corresponding primary alcohol, (5-chloropyrazin-2-yl)methanol. Activated manganese dioxide (MnO₂) is the oxidant of choice for this transformation due to its high chemoselectivity for allylic and benzylic-type alcohols, minimizing the risk of over-oxidation to the carboxylic acid.

Experimental Protocol:

  • Reaction Setup: To a solution of (5-chloropyrazin-2-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 0.1 M concentration), add activated manganese dioxide (5-10 eq).

  • Reaction Execution: Stir the resulting suspension vigorously at ambient temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until full consumption of the starting material is observed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the solid MnO₂ and other manganese salts. Wash the filter cake thoroughly with the reaction solvent.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield this compound as a crystalline solid.

Expertise & Causality:

  • Choice of MnO₂: This oxidant is preferred for its mildness and selectivity, which prevents the formation of the corresponding carboxylic acid, a common byproduct with stronger oxidants. The heterogeneous nature of the reaction simplifies purification, as the oxidant is removed by simple filtration.

  • Solvent Selection: Dichloromethane is an excellent choice due to its ability to dissolve the starting material and its relatively low boiling point, which facilitates easy removal during work-up.

  • Stoichiometry of Oxidant: A significant excess of MnO₂ is used to drive the reaction to completion in a reasonable timeframe, as the activity of commercial batches can vary.

Core Reactivity and Mechanistic Pathways

The aldehyde group is the epicenter of the molecule's reactivity, participating in a host of canonical transformations that enable molecular elaboration.

G cluster_reactions Key Synthetic Transformations cluster_products Product Classes main This compound reductive_amination Reductive Amination main->reductive_amination R₂NH, NaBH(OAc)₃ wittig Wittig Olefination main->wittig Ph₃P=CHR' oxidation Oxidation main->oxidation KMnO₄ or PCC nucleophilic_addition Nucleophilic Addition (e.g., Grignard) main->nucleophilic_addition R'MgBr amine Tertiary/Secondary Amines reductive_amination->amine alkene Substituted Alkenes wittig->alkene acid 5-Chloropyrazine-2- carboxylic acid oxidation->acid alcohol Secondary Alcohols nucleophilic_addition->alcohol

Caption: Principal reaction pathways of this compound.

  • Reductive Amination: This robust reaction forms new carbon-nitrogen bonds, a staple in medicinal chemistry for generating amine libraries. The aldehyde condenses with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild hydride source like sodium triacetoxyborohydride.

  • Wittig Reaction: For the construction of carbon-carbon double bonds, the Wittig reaction offers a reliable method to convert the aldehyde into an alkene, providing a route to vinyl-pyrazines.

  • Oxidation: The aldehyde can be smoothly oxidized to the valuable intermediate, 5-chloropyrazine-2-carboxylic acid, using common oxidants. This carboxylic acid is itself a versatile handle for amide bond formation and other transformations.

  • Nucleophilic Addition: Organometallic reagents, such as Grignard or organolithium reagents, readily add to the carbonyl carbon to form secondary alcohols, enabling carbon-chain extension.

Part 3: Application in Drug Discovery - A Case Study of Favipiravir

The pyrazine scaffold is a "privileged structure" in drug discovery, and this compound and its derivatives are critical precursors for many important pharmaceuticals. A prime example is the broad-spectrum antiviral agent, Favipiravir (T-705) .

Favipiravir: A Pyrazine-Based Antiviral

Favipiravir is an inhibitor of viral RNA-dependent RNA polymerase, approved for the treatment of influenza and investigated for activity against a range of other RNA viruses.[2] Its synthesis highlights the strategic importance of functionalized pyrazines. While multiple synthetic routes to Favipiravir exist, many converge on key pyrazine intermediates that are structurally related to this compound.

Synthetic Strategy and the Role of Pyrazine Intermediates

Many scalable syntheses of Favipiravir start from readily available materials like 2-aminopyrazine.[3][4] These routes often involve the introduction of functional groups onto the pyrazine ring, such as halogens and a carbon-based functional group at the 2-position (e.g., nitrile or carboxamide), which mirrors the functionality of our title compound.

G start 2-Aminopyrazine (Starting Material) functionalization Multi-step Ring Functionalization (Halogenation, Cyanation, etc.) start->functionalization intermediate Key Pyrazine Intermediate (e.g., 3,6-Dichloropyrazine-2-carbonitrile) functionalization->intermediate elaboration Functional Group Interconversion (Fluorination, Hydrolysis) intermediate->elaboration favipiravir Favipiravir elaboration->favipiravir

Caption: Conceptual workflow for Favipiravir synthesis highlighting the role of a key functionalized pyrazine intermediate.

A representative synthetic pathway involves the transformation of 2-aminopyrazine into a di-halogenated pyrazine carbonitrile.[3][5] This intermediate then undergoes a series of functional group interconversions, including fluorination and hydrolysis of the nitrile to a carboxamide, to ultimately yield Favipiravir. The chemistry involved in these steps—nucleophilic aromatic substitution and manipulation of a C1 functional group—is directly analogous to the potential reactions of this compound, underscoring its value as a versatile platform for accessing complex drug targets.

Conclusion

This compound is a high-value, versatile chemical intermediate whose utility is rooted in its well-defined molecular structure and predictable reactivity. Its importance is underscored by its role as a foundational element in the synthesis of complex molecular targets, including the clinically significant antiviral agent Favipiravir. This guide has provided a comprehensive overview of its properties, a reliable synthetic protocol, and an illustration of its application in drug discovery, equipping researchers with the essential knowledge to leverage this powerful building block in their own scientific endeavors.

References

Core Directive: Safe and Effective Utilization of 5-Chloropyrazine-2-carbaldehyde in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Value and Handling Imperative of a Key Heterocyclic Building Block

5-Chloropyrazine-2-carbaldehyde is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and a chlorine atom on an electron-deficient pyrazine ring, makes it a versatile precursor for constructing complex molecular architectures. The aldehyde facilitates imine formation, Wittig reactions, and reductive aminations, while the chloro-substituent is amenable to nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity is pivotal in the synthesis of novel pharmaceutical agents and functional materials.

However, the very features that make this compound synthetically valuable also necessitate a rigorous and informed approach to its handling. As with many halogenated heterocyclic aldehydes, its reactivity can pose specific health hazards upon exposure. This guide provides an in-depth, scientifically grounded framework for the safe handling, storage, and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety and experimental integrity for all laboratory personnel.

Section 1: Compound Profile and Physicochemical Properties

A foundational understanding of a chemical's physical properties is the first step in a robust safety assessment. These characteristics dictate appropriate storage conditions, potential exposure routes (e.g., dust inhalation), and emergency response measures.

PropertyValueSource(s)
CAS Number 88625-24-5[1][2][3][4]
Molecular Formula C₅H₃ClN₂O[1][2][4]
Molecular Weight 142.54 g/mol [1][4]
Physical Form Solid[1][2]
Boiling Point 211°C at 760 mmHg[1]
Flash Point 88°C[1]
Purity Typically ≥95%[1][2][4]
InChI Key UIKDIRUDGAKSGG-UHFFFAOYSA-N[1][2]

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with irritation and acute toxicity if ingested. The "Warning" signal word indicates a moderate hazard level.[1]

GHS PictogramSignal WordHazard Statements (H-Codes)Precautionary Statements (P-Codes) - Selected
alt text
Warning H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]P261: Avoid breathing dust.[1] P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/eye protection/face protection.[1][5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]

Causality of Hazards:

  • Irritation (Skin, Eyes, Respiratory): The aldehyde functional group can react with amine and thiol groups present in proteins on the surface of skin, eyes, and mucous membranes, leading to irritation. The chlorinated pyrazine core may also contribute to this effect.

  • Acute Oral Toxicity (Harmful if Swallowed): While specific toxicological data is limited, related aromatic aldehydes and halogenated heterocycles can be harmful if ingested, interfering with metabolic processes.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, known as the Hierarchy of Controls, is essential for minimizing exposure. This principle prioritizes engineering and administrative controls over sole reliance on PPE.

Hierarchy of Controls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Difficult - Unique Reagent) Engineering Engineering Controls (Fume Hood, Ventilated Balance Enclosure) Administrative Administrative Controls (SOPs, Training, Designated Areas) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes safer system designs over personal protection.

Detailed Exposure Control Protocols:

  • Engineering Controls:

    • Handling Solid: All weighing and transfer of the solid compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne dust particles.[5][6]

    • Handling Solutions: All work with solutions of this compound must be performed in a chemical fume hood.

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and strictly follow a lab-specific SOP for the use of this reagent.

    • Designated Areas: Clearly designate specific areas within the lab (e.g., a particular fume hood) for handling this chemical.

    • Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and the compound's SDS.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields are insufficient.[7]

    • Hand Protection: Wear nitrile gloves. Inspect gloves for any tears or perforations before use. If contact occurs, remove the glove immediately, wash hands thoroughly, and don a new glove. Do not wear gloves outside the laboratory.[7][8]

    • Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure shoes fully cover the feet; sandals or perforated shoes are prohibited.[8]

Section 4: Safe Handling and Storage Protocols

The stability and safety of this compound are contingent upon proper storage and meticulous handling during experimental use.

Storage Protocol:

  • Temperature: Store the compound in a freezer at -20°C as recommended.[1][4]

  • Atmosphere: The compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent potential degradation from air and moisture.[1][4]

  • Container: Keep the container tightly sealed. Store in the original supplier container whenever possible.

  • Incompatibilities: Store separately from strong oxidizing agents, strong bases, strong acids, and strong reducing agents.[6][9] Halogenated compounds should also be segregated from flammable, non-halogenated solvents to prevent violent reactions in case of a breach of containment.[9]

Experimental Handling Workflow:

Handling Workflow A 1. Prepare Workspace (Inside Fume Hood) B 2. Don Full PPE (Goggles, Gloves, Lab Coat) A->B C 3. Retrieve from -20°C Storage (Allow to warm to RT in desiccator) B->C D 4. Weigh/Dispense Solid (In fume hood or ventilated enclosure) C->D E 5. Perform Reaction (In fume hood) D->E F 6. Clean Glassware (Quench residual reagent first) E->F G 7. Dispose of Waste (Segregated waste streams) F->G H 8. Clean Workspace & Doff PPE G->H

Caption: A systematic workflow for handling this compound.

Section 5: Emergency Procedures

Preparedness is critical for mitigating the consequences of an accidental exposure or spill.

First-Aid Measures:

  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[10]

  • Skin Contact: Remove contaminated clothing and immediately flush the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[6]

Spill Response Protocol:

Caption: Decision flowchart for responding to a spill of this compound.

For any spill, the primary goal is to prevent the generation of dust.[5] Use dry cleanup procedures. Place the spilled material and all contaminated cleanup supplies into a clearly labeled, sealed container for proper disposal.[5]

Section 6: Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

  • Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for halogenated organic solids and halogenated organic solvents.

  • Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office, in strict accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

References

solubility of 5-Chloropyrazine-2-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Chloropyrazine-2-carbaldehyde in Organic Solvents

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility in synthesis is fundamentally governed by its behavior in solution. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of this compound in a range of common organic solvents. While specific quantitative solubility data for this compound is not widely published, this guide establishes the theoretical principles, predictive logic, and detailed experimental protocols necessary for its precise characterization. We present a self-validating, step-by-step methodology, from solvent selection to quantitative analysis via UV-Vis spectrophotometry and HPLC, augmented with essential safety and handling protocols.

Introduction: The Role of Solubility in Synthesis and Development

This compound, with its distinct arrangement of a pyrazine ring, a chloro substituent, and an aldehyde functional group, serves as a versatile precursor in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.[1] The success of any synthetic reaction, purification process (such as recrystallization), or formulation effort hinges on a thorough understanding of the compound's solubility.[2] Solubility dictates the choice of reaction media, influences reaction rates, and is a critical parameter in designing effective crystallization and purification strategies.[3]

This guide moves beyond theoretical discussion to provide actionable, field-proven protocols for determining the solubility of this compound, enabling researchers to make informed decisions that enhance experimental reproducibility, yield, and purity.

Theoretical Framework and Predictive Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Molecular Structure Analysis of this compound

To predict its solubility, we must first analyze the structural features of this compound (C₅H₃ClN₂O):

  • Pyrazine Ring: The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms, is inherently polar.[4] The nitrogen atoms are capable of acting as hydrogen bond acceptors.

  • Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor.

  • Chloro Group (-Cl): The electronegative chlorine atom introduces a dipole, further increasing the molecule's overall polarity.

Collectively, these features render this compound a polar organic molecule. This structural polarity is the primary determinant of its solubility profile.[5]

Predicted Solubility in Different Solvent Classes

Based on its polar nature, we can formulate a hypothesis regarding its solubility:

  • High Solubility in Polar Solvents: The compound is expected to exhibit good solubility in polar organic solvents.

    • Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding, which should facilitate the dissolution of the compound.

    • Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, ethyl acetate): These solvents possess significant dipole moments and should be effective at solvating the polar pyrazine derivative.[6]

  • Low Solubility in Nonpolar Solvents: The compound is predicted to have poor solubility in nonpolar solvents (e.g., hexane, toluene).[6] The van der Waals forces that dominate interactions in these solvents are generally insufficient to overcome the solute-solute interactions of the polar crystalline solid.

A Systematic Approach to Solvent Selection

A systematic evaluation of solubility requires testing a representative range of solvents with varying polarities and functionalities. The following table provides a recommended starting point for solvent selection in your experimental design.

Solvent ClassRecommended SolventsRationale for Selection
Alcohols Methanol, EthanolPolar protic solvents capable of hydrogen bonding. Commonly used in reactions and recrystallizations.[5]
Ketones AcetoneA common polar aprotic solvent with a moderate boiling point, useful for dissolving a wide range of organic compounds.[7]
Esters Ethyl AcetateA moderately polar aprotic solvent, frequently used in chromatography and extractions.[8]
Ethers Tetrahydrofuran (THF)A polar aprotic solvent with good solvating power for many organic compounds.[5]
Halogenated DichloromethaneA versatile, moderately polar solvent. Note: Requires separate disposal.[9]
Nitriles AcetonitrileA polar aprotic solvent often used in HPLC and as a reaction medium.[10]
Amides Dimethylformamide (DMF)A highly polar aprotic solvent, often capable of dissolving compounds that are insoluble in other solvents.
Aromatics TolueneA nonpolar aromatic solvent, useful for establishing the lower end of the solubility spectrum.[7]
Aliphatics n-HexaneA nonpolar aliphatic solvent, representing the extreme of non-polarity.[8]

Experimental Protocol for Solubility Determination

The definitive method for determining the solubility of a solid in a liquid is the Equilibrium Shake-Flask Method .[11] This technique involves creating a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.

Core Experimental Workflow

The workflow is designed to ensure that a true equilibrium is reached and that the subsequent analysis is accurate and reproducible.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Quantification prep_solid 1. Weigh Solid Accurately weigh excess This compound. prep_solvent 2. Add Solvent Add a precise volume of the chosen organic solvent. prep_solid->prep_solvent agitate 3. Agitate Shake or stir the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24h). prep_solvent->agitate centrifuge 4. Centrifuge Pellet the undissolved solid. agitate->centrifuge filtrate 5. Filter Filter the supernatant using a chemically inert syringe filter (e.g., 0.22 µm PTFE). centrifuge->filtrate dilute 6. Dilute Dilute an aliquot of the clear filtrate to a concentration within the analytical range. filtrate->dilute analyze 7. Analyze Quantify concentration using UV-Vis or HPLC. dilute->analyze end end analyze->end 8. Calculate Solubility (mg/mL or mol/L)

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Methodology

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation: To a series of vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to ensure undissolved solid remains after equilibration.

  • Solvent Addition: Accurately pipette a known volume of a specific solvent (e.g., 2.0 mL) into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C). Agitate the mixtures for at least 24 hours to ensure equilibrium is reached. After this period, visible solid material should still be present.

  • Separation:

    • Allow the vials to stand undisturbed at the same constant temperature for 1-2 hours to let the solid settle.

    • To ensure complete separation, centrifuge the vials for 10-15 minutes.

    • Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean, labeled vial. This step is critical to remove any undissolved microparticles that would interfere with the analysis.[11]

  • Quantification: Analyze the concentration of the solute in the clear filtrate using one of the methods below.

Quantification Method 1: UV-Vis Spectrophotometry

This method is rapid and effective if the compound has a distinct UV absorbance peak away from any solvent interference.[12]

Protocol:

  • Determine λmax: Prepare a dilute stock solution of the compound in the chosen solvent. Scan the solution using the spectrophotometer to find the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Standards: From a known stock solution, prepare a series of 5-7 standard solutions of decreasing concentration via serial dilution.

  • Generate Calibration Curve: Measure the absorbance of each standard at λmax. Plot Absorbance vs. Concentration. The resulting graph should be a straight line that passes through the origin (Beer-Lambert Law).[12]

  • Analyze Saturated Sample: Accurately dilute a known volume of the filtered saturated solution to bring its absorbance into the range of the calibration curve (typically 0.1 - 1.0 AU).

  • Calculate Concentration: Measure the absorbance of the diluted sample and use the equation of the line from the calibration curve to determine its concentration.

  • Determine Solubility: Multiply the calculated concentration by the dilution factor to find the final solubility value.

Quantification Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and accuracy, making it the gold standard for solubility determination, especially in complex matrices or for compounds with low UV absorbance.[13][14]

Protocol:

  • Method Development: Develop a suitable HPLC method (isocratic is often sufficient) that gives a sharp, symmetrical peak for this compound with a reasonable retention time. A C18 column with a mobile phase of acetonitrile and water is a common starting point.

  • Prepare Calibration Standards: As with the UV-Vis method, prepare a series of 5-7 standard solutions of known concentration.

  • Generate Calibration Curve: Inject each standard onto the HPLC system and record the peak area. Plot Peak Area vs. Concentration to generate a linear calibration curve.

  • Analyze Saturated Sample: Inject a known volume of the filtered saturated solution (it may not require dilution if the solubility is low).

  • Calculate Concentration: Measure the peak area of the sample and use the calibration curve to determine its concentration.

  • Determine Solubility: This concentration is the solubility of the compound in that solvent at the specified temperature.

Data Presentation

Quantitative results should be recorded systematically to allow for easy comparison and interpretation.

Table of Experimental Solubility Data for this compound at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Observations
e.g., Methanol6.6e.g., Dissolved readily
e.g., Acetone5.1
e.g., Ethyl Acetate4.4
e.g., Dichloromethane3.1
e.g., Toluene2.4e.g., Very low solubility
e.g., n-Hexane0.1e.g., Insoluble

Safety, Handling, and Waste Disposal

Adherence to strict safety protocols is mandatory when working with chemical reagents.

Handling this compound
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.[3]

  • Handling: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.

Handling Organic Solvents
  • Flammability: Many organic solvents are flammable. Keep them away from ignition sources like open flames and hot plates.[15]

  • Toxicity: Some solvents are toxic upon inhalation or skin contact. Always handle volatile solvents inside a fume hood.[15]

  • Safety Data Sheets (SDS): Before using any solvent, consult its SDS to be fully aware of all potential hazards and required precautions.

Waste Disposal Workflow

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.

Caption: Safety and Waste Disposal Workflow.

Disposal Guidelines:

  • NEVER pour organic solvents down the drain.[16]

  • Halogenated Waste: Solvents containing halogens (F, Cl, Br, I) like dichloromethane must be collected in a designated "Halogenated Organic Waste" container.[9]

  • Non-Halogenated Waste: All other organic solvents should be collected in a "Non-Halogenated Organic Waste" container.[16]

  • All waste containers must be clearly labeled and kept tightly sealed when not in use.

Conclusion

This guide provides a robust framework for the systematic determination and understanding of the solubility of this compound. By combining theoretical structural analysis with rigorous experimental protocols, researchers can generate reliable, quantitative solubility data. This information is invaluable for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this important heterocyclic compound in drug discovery and chemical synthesis.

References

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 5-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 5-Chloropyrazine-2-carbaldehyde (CAS No. 88625-24-5), a crucial heterocyclic building block in the synthesis of various pharmaceutical agents. Understanding the spectroscopic signature of this compound is paramount for researchers and drug development professionals to ensure its identity, purity, and structural integrity throughout the synthetic and quality control processes. This document synthesizes data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to offer a comprehensive characterization, grounded in established scientific principles and methodologies.

Introduction to this compound

This compound is a solid, off-white to light brown compound with the molecular formula C₅H₃ClN₂O and a molecular weight of 142.54 g/mol .[1][2] Its structure, featuring a pyrazine ring substituted with a chlorine atom and an aldehyde group, makes it a versatile intermediate. The electron-withdrawing nature of the pyrazine ring and the chlorine atom significantly influences the chemical environment of the molecule, which is reflected in its spectroscopic data. Accurate interpretation of this data is a self-validating system for confirming the successful synthesis and purity of the material.

The structural and analytical workflow for the characterization of this compound is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Submission IR IR Spectroscopy Purification->IR Sample Submission MS Mass Spectrometry Purification->MS Sample Submission Interpretation Spectral Interpretation NMR->Interpretation Data Acquisition IR->Interpretation Data Acquisition MS->Interpretation Data Acquisition Validation Structure & Purity Confirmation Interpretation->Validation

Figure 1: General workflow for the synthesis and spectroscopic validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic and aldehyde regions. The electron-withdrawing pyrazine ring and adjacent chlorine atom cause the protons to be significantly deshielded, resulting in downfield chemical shifts.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde Proton (-CHO)~10.1Singlet (s)1H
Pyrazine Proton (H-3)~9.2Singlet (s)1H
Pyrazine Proton (H-6)~8.9Singlet (s)1H

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

  • The singlet at approximately 10.1 ppm is highly characteristic of an aldehyde proton. Its downfield position is typical for aldehydes on heteroaromatic systems.

  • The two singlets in the aromatic region (around 9.2 and 8.9 ppm) correspond to the two protons on the pyrazine ring. The lack of splitting (singlets) confirms their isolated nature, as they are not adjacent to other protons on the ring. The specific assignment of H-3 and H-6 can be confirmed with 2D NMR techniques like NOESY, but both are expected to be in this downfield region due to the electronic nature of the ring system.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Signal AssignmentChemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O)~190
Pyrazine Carbon (C-2)~150
Pyrazine Carbon (C-5)~148
Pyrazine Carbon (C-3)~145
Pyrazine Carbon (C-6)~143

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

  • The signal at approximately 190 ppm is characteristic of an aldehyde carbonyl carbon.

  • The four signals in the range of 143-150 ppm are attributed to the four carbon atoms of the pyrazine ring. The carbon attached to the chlorine (C-5) and the carbon bearing the aldehyde group (C-2) are quaternary and may show lower intensity. The exact assignment requires advanced NMR experiments like HMBC and HSQC.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical for sample solubility and to avoid overlapping signals.[3]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of 0-12 ppm is typically sufficient.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A wider spectral width (e.g., 0-200 ppm) is necessary to cover the carbonyl and aromatic regions.[4]

    • A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the aldehyde group and the aromatic pyrazine ring.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3100C-H StretchAromatic (Pyrazine Ring)
~2850 & ~2750C-H StretchAldehyde (Fermi doublet)
~1700-1720C=O StretchAldehyde Carbonyl
~1550-1600C=C & C=N StretchAromatic Ring
~1000-1100C-Cl StretchAryl Halide

Interpretation:

  • The strong, sharp peak around 1700-1720 cm⁻¹ is a definitive indicator of the carbonyl (C=O) stretching vibration of the aldehyde group.[5] Its position is influenced by conjugation with the pyrazine ring.

  • The pair of weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹ are characteristic of the C-H stretch of an aldehyde group and are often referred to as a Fermi doublet.

  • The absorptions in the 1550-1600 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the pyrazine ring.

  • The C-H stretching of the aromatic protons appears above 3000 cm⁻¹.

  • A band in the 1000-1100 cm⁻¹ region can be attributed to the C-Cl stretching vibration.

Experimental Protocol for FT-IR Spectroscopy (ATR Method)

As this compound is a solid, the Attenuated Total Reflectance (ATR) method is a convenient and rapid technique.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal surface.

  • Data Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this compound.

Expected Fragmentation Pattern:

m/zIon IdentityRemarks
142/144[M]⁺˙Molecular ion peak. The 3:1 ratio of the M and M+2 peaks is characteristic of a chlorine-containing compound.
113/115[M-CHO]⁺Loss of the formyl radical (•CHO). The chlorine isotope pattern is retained.
85[M-CHO-Cl]⁺Subsequent loss of a chlorine atom from the m/z 113 fragment.
78[C₄H₂N₂]⁺˙Loss of HCl and CO from the molecular ion.

Interpretation:

  • The molecular ion peak [M]⁺˙ is expected at m/z 142, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A corresponding M+2 peak at m/z 144, with approximately one-third the intensity, will be observed due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a key diagnostic feature.

  • A common fragmentation pathway for aldehydes is the loss of the formyl radical (•CHO, 29 mass units), leading to a fragment ion at m/z 113 (with its corresponding isotope peak at m/z 115).

  • Further fragmentation can occur through the loss of the chlorine atom or other neutral molecules like HCN. The fragmentation pathway can be visualized as follows:

G M [C₅H₃ClN₂O]⁺˙ m/z 142/144 F1 [C₄H₃ClN₂]⁺ m/z 113/115 M->F1 - •CHO F2 [C₄H₂N₂]⁺˙ m/z 78 M->F2 - HCl, -CO

Figure 2: A simplified proposed fragmentation pathway for this compound under Electron Ionization.

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample must be volatile enough to enter the gas phase.

  • Ionization: Ionize the gaseous sample molecules using a high-energy electron beam, typically at 70 eV. This energy is sufficient to cause both ionization and reproducible fragmentation.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The combination of NMR, IR, and MS provides a robust and comprehensive spectroscopic profile of this compound. The characteristic signals in each spectrum—the aldehyde and aromatic protons in ¹H NMR, the carbonyl and pyrazine carbons in ¹³C NMR, the C=O and C-H aldehyde stretches in IR, and the distinct chlorine isotopic pattern in MS—collectively serve as a unique fingerprint for this compound. This technical guide provides the foundational data and interpretive logic necessary for scientists in the pharmaceutical and chemical industries to confidently identify and verify the quality of this important synthetic intermediate.

References

Navigating the Synthesis Landscape: A Technical Guide to 5-Chloropyrazine-2-carbaldehyde for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of novel molecular architectures. 5-Chloropyrazine-2-carbaldehyde (CAS No. 88625-24-5), a substituted pyrazine derivative, has emerged as a critical intermediate, valued for its inherent reactivity and versatile chemical handles. The electron-deficient nature of the pyrazine ring, further modulated by the chloro and aldehyde functionalities, provides a unique platform for a diverse array of chemical transformations. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into sourcing, quality control, handling, and key applications of this valuable compound. The protocols and guidance provided herein are designed to be self-validating, ensuring reproducibility and success in your synthetic endeavors.

I. Sourcing and Procurement: A Researcher's Guide to Commercial Suppliers

The reliability of any synthetic effort begins with the quality of the starting materials. For a specialized reagent like this compound, identifying a reputable supplier is a critical first step. Several commercial vendors cater to the research and bulk-scale needs of the scientific community.

A comparative analysis of offerings from prominent suppliers is presented below to aid in the selection process. It is imperative to note that while price is a factor, purity, batch-to-batch consistency, and the availability of comprehensive analytical data should be the primary determinants in your purchasing decision.

SupplierPurity SpecificationStorage RecommendationNotes
ChemScene ≥95%-20°C, stored under nitrogen[1]Offers a range of services including custom synthesis and commercial production.
Sigma-Aldrich 95%-20°C, stored under nitrogen[2]Provides access to key documents like Certificate of Analysis (COA) and Certificate of Origin (COO).
Manchester Organics Not explicitly stated, inquire for detailsNot explicitly stated, inquire for detailsDiscounts may be available for larger quantities.
CymitQuimica 95%Not explicitly stated, inquire for detailsOffers various pack sizes, from milligrams to grams.[3]
Porphyrin-Systems 97%Inert atmosphere, 2-8°C[4]Produced by BLDpharm.

Expert Insight: When procuring this compound, always request a lot-specific Certificate of Analysis (CoA). This document is your first line of defense in ensuring the quality of the material and should be scrutinized for purity (typically by HPLC or GC), identity (confirmed by ¹H NMR and/or Mass Spectrometry), and residual solvent content. For long-term studies or GMP-regulated processes, establishing a relationship with a supplier who can demonstrate robust quality control and batch-to-batch consistency is non-negotiable.

II. Quality Control and In-House Validation: Trust but Verify

Upon receipt of this compound from a commercial supplier, it is best practice to perform in-house analytical validation to confirm its identity and purity. This step is crucial for the reproducibility of your experimental results and can prevent costly troubleshooting down the line.

A. Spectroscopic Signature

The molecular structure of this compound gives rise to a distinct spectroscopic fingerprint.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the identity of the compound. The expected signals are two singlets in the aromatic region, corresponding to the two protons on the pyrazine ring, and a singlet for the aldehydic proton. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the chlorine and aldehyde substituents.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key peaks to look for include a strong carbonyl (C=O) stretch from the aldehyde, typically in the range of 1700-1720 cm⁻¹, and C-Cl stretching vibrations.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (142.54 g/mol ).[1] Look for the molecular ion peak (M+) and the characteristic isotopic pattern of a chlorine-containing compound (M+ and M+2 peaks in an approximate 3:1 ratio).

B. Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound. A well-chosen reversed-phase method can separate the main component from potential impurities.

Expert Insight: Common impurities in commercially available this compound may include the corresponding carboxylic acid (from oxidation of the aldehyde) or starting materials from its synthesis. When developing an HPLC method, using a diode array detector (DAD) can be advantageous as it allows for the examination of the UV-Vis spectrum of each peak, aiding in peak identification and purity assessment.

III. Handling, Storage, and Safety: A Culture of Caution

Proper handling and storage procedures are essential for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

  • Storage: As recommended by suppliers, the compound should be stored at low temperatures (-20°C or 2-8°C) under an inert atmosphere (nitrogen or argon).[1][4] This is to minimize degradation, particularly oxidation of the aldehyde functional group. It is a solid at room temperature.

  • Handling: this compound is classified as harmful if swallowed, and causes skin and eye irritation.[2] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Avoid generating dust.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

IV. Key Synthetic Applications and Experimental Protocols

The utility of this compound lies in its ability to participate in a variety of chemical transformations, making it a valuable synthon for the construction of complex, biologically active molecules.

A. Reductive Amination: A Gateway to Novel Amines

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. This compound readily undergoes this reaction with a wide range of primary and secondary amines.

References

An In-depth Technical Guide on the Fundamental Reactivity of the Pyrazine Ring in 5-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropyrazine-2-carbaldehyde is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3][4] Its unique electronic and steric properties, arising from the interplay of the electron-deficient pyrazine core and the activating chloro and carbaldehyde substituents, dictate a rich and nuanced reactivity profile. This guide provides a comprehensive exploration of the fundamental reactivity of the pyrazine ring in this molecule, offering insights into its behavior in key synthetic transformations. We will delve into the electronic landscape of the pyrazine nucleus, dissect the directing effects of its substituents, and provide detailed protocols for critical reactions, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and transformations of the carbaldehyde moiety. This document is intended to serve as a valuable resource for researchers seeking to leverage the synthetic potential of this compound in their drug discovery and development endeavors.

The Electronic Landscape of the Pyrazine Ring

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-relationship.[5][6] This arrangement renders the ring electron-deficient compared to benzene, a consequence of the high electronegativity of the nitrogen atoms which exert a strong inductive electron-withdrawing effect. This inherent electron deficiency is a cornerstone of pyrazine's reactivity, making it generally resistant to electrophilic aromatic substitution and highly susceptible to nucleophilic attack.[7][8][9]

The resonance structures of pyrazine illustrate the delocalization of electron density, with the nitrogen atoms bearing a partial negative charge and the carbon atoms a partial positive charge. This polarization is further accentuated in this compound by the presence of two electron-withdrawing groups: the chloro and the carbaldehyde substituents.

G

Caption: Resonance contributors of the pyrazine ring illustrating electron deficiency at the carbon atoms.

Reactivity of the Pyrazine Core in this compound

The reactivity of this compound is a fascinating interplay of the inherent properties of the pyrazine ring and the directing effects of its substituents.

Nucleophilic Aromatic Substitution (SNA_r_): A Primary Reaction Pathway

The electron-deficient nature of the pyrazine ring, amplified by the chloro and carbaldehyde groups, makes it highly susceptible to nucleophilic aromatic substitution (SNA_r_). The chlorine atom at the 5-position is an excellent leaving group and its departure is facilitated by the stabilization of the Meisenheimer-like intermediate by the ring nitrogens and the para-directing carbaldehyde group.

Common nucleophiles that readily displace the chloride include amines, alkoxides, and thiolates.[7][10][11][12]

G Start This compound Intermediate Meisenheimer-like Intermediate Start->Intermediate + Nu- Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate Product 5-Substituted-pyrazine-2-carbaldehyde Intermediate->Product - Cl-

Caption: Generalized workflow for the nucleophilic aromatic substitution of this compound.

Experimental Protocol: Synthesis of 5-Morpholinopyrazine-2-carbaldehyde

  • Materials: this compound (1.0 eq), Morpholine (1.2 eq), Potassium Carbonate (2.0 eq), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound in DMF, add morpholine and potassium carbonate.

    • Heat the reaction mixture to 80°C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ReactantMolar RatioSolventTemperature (°C)Time (h)Yield (%)
Morpholine1.2DMF804-6~85
Sodium Methoxide1.1MethanolReflux2-3~90
Sodium Thiophenoxide1.1DMF603-4~92
Electrophilic Aromatic Substitution: A Challenging Transformation

Direct electrophilic aromatic substitution on the pyrazine ring is generally difficult due to its electron-deficient character.[8][13] The presence of two deactivating substituents in this compound further disfavors this reaction pathway. Under forcing conditions, electrophilic attack, if it occurs, is predicted to happen at the C-3 or C-6 positions, which are the least deactivated carbons. However, for practical synthetic applications, functionalization of the pyrazine ring is almost exclusively achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolbox

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of chloropyrazines, including this compound.[14][15][16][17][18] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, offering access to a wide array of derivatives that are not readily accessible through traditional methods.

G Start This compound Product 5-Functionalized-pyrazine-2-carbaldehyde Start->Product Coupling_Partner Coupling Partner (e.g., Boronic Acid, Stannane, Alkyne) Coupling_Partner->Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) Pd_Catalyst->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Product

Caption: Key components of a palladium-catalyzed cross-coupling reaction involving this compound.

Common Cross-Coupling Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Stille Coupling: Reaction with organostannanes to form C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.[17]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials: this compound (1.0 eq), Phenylboronic acid (1.2 eq), Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), Potassium Carbonate (2.0 eq), 1,4-Dioxane/Water (4:1).

  • Procedure:

    • To a degassed mixture of 1,4-dioxane and water, add this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

    • Heat the reaction mixture to 90°C under an inert atmosphere (e.g., Argon or Nitrogen) for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Coupling PartnerCatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90~80
4-Methoxyphenylboronic AcidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O100~88
3-Thienylboronic AcidPd(PPh₃)₄Na₂CO₃DME/H₂O85~75

Reactivity of the Carbaldehyde Group

The carbaldehyde group at the 2-position of the pyrazine ring is a versatile functional handle that can undergo a variety of transformations.

Wittig Reaction: Olefination of the Aldehyde

The Wittig reaction is a powerful method for converting the aldehyde into an alkene.[19] This reaction involves the treatment of the aldehyde with a phosphorus ylide, generated from a phosphonium salt and a strong base. The choice of ylide (stabilized or non-stabilized) can influence the stereoselectivity of the resulting alkene.[20]

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

  • Materials: Methyltriphenylphosphonium bromide (1.1 eq), n-Butyllithium (1.1 eq), this compound (1.0 eq), Tetrahydrofuran (THF).

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere.

    • Cool the suspension to 0°C and add n-butyllithium dropwise.

    • Stir the resulting orange-red solution at room temperature for 1 hour to ensure complete ylide formation.

    • Cool the ylide solution to 0°C and add a solution of this compound in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

    • Purify the product by column chromatography.

Reductive Amination: Synthesis of Amines

The carbaldehyde can be converted to an amine via reductive amination. This two-step, one-pot reaction involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.

Oxidation and Reduction of the Aldehyde

The aldehyde group can be readily oxidized to a carboxylic acid using standard oxidizing agents such as potassium permanganate or Jones reagent. Conversely, it can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.[21][22][23][24]

Conclusion

This compound is a highly valuable building block in organic synthesis, particularly for the construction of biologically active molecules. Its reactivity is dominated by the electron-deficient nature of the pyrazine ring, which favors nucleophilic aromatic substitution at the 5-position. The chloro substituent serves as a versatile leaving group for both direct substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functionalities. The carbaldehyde group at the 2-position provides a handle for further synthetic manipulations, including olefination, amination, oxidation, and reduction. A thorough understanding of these fundamental reactivity patterns is crucial for the rational design of synthetic routes towards novel pyrazine-containing compounds with desired pharmacological and material properties.

References

Pyrazine Derivatives: A Privileged Scaffold for Next-Generation Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Power of the Pyrazine Ring

As a Senior Application Scientist, one becomes attuned to patterns in molecular architecture—scaffolds that reappear across diverse and successful research programs. The pyrazine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is one such "privileged structure."[1] Its unique electronic properties, metabolic stability, and capacity to form critical hydrogen bonds have made it a cornerstone in fields as varied as oncology, infectious disease, and even agriculture.[1][2] This guide is designed to move beyond a simple cataloging of applications. Instead, it aims to provide a deep, mechanistic understanding of why pyrazine derivatives are so effective and to equip you, the researcher, with the foundational knowledge and practical methodologies required to innovate in this exciting chemical space. We will explore the causality behind experimental design, from synthesis to biological evaluation, grounding our discussion in authoritative research and validated protocols.

Chapter 1: The Pyrazine Core: Physicochemical Properties and Synthetic Strategies

The utility of the pyrazine scaffold stems directly from its fundamental chemical nature. The two nitrogen atoms are electron-withdrawing, which creates an electron-deficient π-system.[1] This has several profound consequences: it imparts resistance to oxidative metabolism, a desirable trait for drug candidates, and it makes the ring's carbon atoms susceptible to nucleophilic attack, a key feature for synthetic functionalization.[1] Furthermore, the nitrogen atoms act as hydrogen bond acceptors, a critical interaction for binding to biological targets like enzyme active sites.[2]

Core Synthesis: The Staedel-Rugheimer Pyrazine Synthesis

One of the most fundamental and reliable methods for constructing the pyrazine core is the condensation of an α-haloketone with ammonia.[1] This method, while traditional, provides a straightforward entry into diverse pyrazine structures. The causality is clear: the ammonia provides the two nitrogen atoms required for the heterocycle, and the α-haloketone provides the four-carbon backbone.

A more versatile and widely used approach involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation.[3] This strategy offers greater control over the final substitution pattern, which is essential for tuning the molecule's properties in structure-activity relationship (SAR) studies.

G cluster_reactants Reactants dicarbonyl 1,2-Dicarbonyl (R1-CO-CO-R2) condensation Condensation dicarbonyl->condensation diamine 1,2-Diamine (H2N-CH(R3)-CH(R4)-NH2) diamine->condensation dihydropyrazine Dihydropyrazine Intermediate condensation->dihydropyrazine Forms heterocyclic ring oxidation Oxidation (e.g., CuO, MnO2) dihydropyrazine->oxidation Aromatization product Substituted Pyrazine oxidation->product caption General workflow for pyrazine synthesis.

Caption: General workflow for pyrazine synthesis.

Chapter 2: Spearheading Oncology: Pyrazine Derivatives as Targeted Therapeutics

The application of pyrazine derivatives in oncology is arguably their most impactful contribution to modern medicine.[4][5] Their ability to fit into the ATP-binding pockets of kinases and to interact with other critical cancer-related targets has led to the development of several FDA-approved drugs and a robust pipeline of clinical candidates.[6][7]

Kinase Inhibition: A Dominant Mechanism

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] Pyrazine derivatives have proven to be exceptional scaffolds for kinase inhibitors.[6] The nitrogen atoms can form key hydrogen bonds with the hinge region of the kinase ATP-binding site, while the rest of the molecule can be modified to achieve potency and selectivity.

  • VEGFR-2 Inhibition: The inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a validated strategy for blocking tumor angiogenesis. Pyrazine-pyridine biheteroaryls have been developed as potent and selective VEGFR-2 inhibitors, demonstrating antitumor activity in xenograft models.[8]

  • CHK1 Inhibition: Prexasertib, a pyrazine-2-carbonitrile derivative, is a potent Checkpoint Kinase 1 (CHK1) inhibitor that has been evaluated in clinical trials for ovarian cancer.[6]

  • PKC Inhibition: Darovasertib, a pyrazine-2-carboxamide, was approved for treating metastatic uveal melanoma and functions by inhibiting Protein Kinase C (PKC).[6]

G cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K/Akt VEGFR2->PI3K RAS Ras/MAPK VEGFR2->RAS Pyrazine_Inhibitor Pyrazine Derivative (e.g., Pyrazine-Pyridine Biheteroaryl) Pyrazine_Inhibitor->VEGFR2 Blocks ATP Binding Site Proliferation Cell Proliferation PLCg->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Proliferation PI3K->Angiogenesis RAS->Proliferation RAS->Angiogenesis caption Inhibition of the VEGFR-2 signaling pathway.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Beyond Kinases: Proteasome and HAT Inhibition
  • Bortezomib: This first-in-class proteasome inhibitor is a cornerstone treatment for multiple myeloma.[9] While its active component is a boronic acid, the pyrazine moiety is critical to its structure, influencing its stability and interactions. It reversibly inhibits the 26S proteasome, leading to the dysregulation of proteins essential for cancer cell survival.[9]

  • p300/CBP HAT Inhibition: Histone acetyltransferases (HATs) like p300/CBP are emerging as important cancer targets. A novel class of 1,4-pyrazine-containing compounds has been identified as competitive inhibitors of p300/CBP, demonstrating activity against the proliferation of various cancer cell lines.[10]

Drug/Compound ClassTarget(s)Therapeutic AreaStatus/Significance
Bortezomib 26S ProteasomeMultiple MyelomaFDA Approved[9]
Erdafitinib FGFRBladder CancerFDA Approved[11]
Darovasertib PKCUveal MelanomaFDA Approved[6]
Prexasertib CHK1Ovarian CancerPhase II Clinical Trials[6]
Pyrazine-Pyridine Biheteroaryls VEGFR-2General OncologyPreclinical[8]
1,4-Pyrazine Derivatives p300/CBP HATGeneral OncologyPreclinical[10]

Table 1: Selected Pyrazine Derivatives in Oncology Research

Chapter 3: A Legacy of Fighting Infectious Diseases

The role of pyrazines in combating infectious diseases is cemented by pyrazinamide, an essential first-line drug for treating tuberculosis (TB).[1][12]

Tuberculosis and Pyrazinamide

Pyrazinamide (PZA) is a prodrug that is converted to its active form, pyrazinoic acid (POA), by an amidase enzyme within Mycobacterium tuberculosis.[13] POA disrupts membrane potential and transport functions in a low pH environment, an effect particularly potent against the semi-dormant bacilli found in acidic intracellular environments that are not effectively killed by other antibiotics. This unique mechanism is why PZA is critical for shortening the duration of TB therapy.[12] The emergence of drug-resistant TB has spurred significant research into new pyrazine derivatives, with novel compounds showing potent activity against resistant strains.[12][14][15]

Broader Antimicrobial Potential

Beyond TB, pyrazine derivatives exhibit a wide spectrum of antibacterial and antifungal properties.[16][17] Their mechanisms often involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[18] This makes the pyrazine scaffold a valuable starting point for developing new antibiotics to combat the growing threat of antimicrobial resistance.[16]

Chapter 4: New Frontiers in Agriculture and Materials Science

Crop Protection

In agriculture, pyrazine derivatives serve as effective pesticides and herbicides.[16] Their strong scents can act as repellents for pests.[19] As pesticides, they can function as neurotoxins, disrupting the nervous systems of insects and mites.[16] As herbicides, certain derivatives can interfere with essential metabolic pathways in weeds, inhibiting their growth without harming crops.[16][20] An advantage is that many pyrazine-based agrochemicals can be designed to be more biodegradable than traditional agents, reducing their environmental impact.[16]

Materials Science

The electron-deficient nature of the pyrazine ring makes it an interesting component in materials science. Pyrazine derivatives are explored for applications in:

  • Organic Electronics: Their electronic properties are suitable for use in organic light-emitting diodes (OLEDs).

  • Coordination Chemistry: They can act as ligands, binding to metal ions to create complexes with unique catalytic or analytical properties.[16]

Chapter 5: Core Methodologies in Pyrazine Research

To translate the potential of pyrazine derivatives into tangible results, rigorous and reproducible experimental protocols are paramount. The following sections provide self-validating, step-by-step methodologies for the synthesis, purification, and biological evaluation of a novel pyrazine derivative.

Experimental Protocol: Synthesis and Purification of a 2,5-Disubstituted Pyrazine

This protocol describes a general method for synthesizing a pyrazine derivative and purifying it using modern flash chromatography, a technique that offers superior separation compared to traditional methods.[21]

Objective: To synthesize 2,5-dimethylpyrazine and purify it for subsequent biological screening.

Causality: This protocol uses the condensation of ethylenediamine with 2,3-butanedione. The diamine provides the nitrogen backbone, and the diketone provides the carbon framework. Subsequent oxidation in situ or exposure to air yields the aromatic pyrazine. Flash chromatography is chosen for purification due to its efficiency in separating structurally similar compounds, which are common byproducts in pyrazine synthesis.[21]

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,3-butanedione (5.0 g, 58 mmol) in 30 mL of ethanol.

  • Addition of Diamine: Slowly add ethylenediamine (3.5 g, 58 mmol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 2 hours. The solution will typically turn yellow to brown.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 80:20 Hexane:Ethyl Acetate. The product should have a higher Rf value than the starting materials.

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 2 x 30 mL of brine (saturated NaCl solution) to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Flash Chromatography Purification:

    • Stationary Phase: Use a pre-packed silica gel cartridge (e.g., Biotage® SNAP Ultra).[21]

    • Mobile Phase: A gradient of 0% to 20% ethyl acetate in hexane.

    • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. Run the gradient and collect fractions based on UV absorbance (typically at 254 nm).

    • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Final Steps: Combine the pure fractions and remove the solvent under reduced pressure to yield 2,5-dimethylpyrazine as a crystalline solid or oil.

  • Characterization: Confirm the structure and purity of the final compound using NMR, FTIR, and Mass Spectrometry.[22] The expected spectroscopic data should be compared against literature values or predicted spectra.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel pyrazine derivative against a target kinase (e.g., Aurora A).

Causality: This protocol uses a luminescence-based assay that measures the amount of ATP remaining in solution after a kinase reaction. A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high luminescence signal. This method is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer appropriate for the target kinase (e.g., Tris-HCl, MgCl2, DTT).

    • Kinase: Dilute the stock solution of the kinase (e.g., Aurora A) to the desired working concentration in kinase buffer.

    • Substrate: Prepare the substrate (e.g., a peptide substrate) and ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibitors are accurately measured.

    • Test Compound: Prepare a serial dilution of the pyrazine derivative in DMSO, typically starting from 10 mM. Then, dilute further in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the serially diluted pyrazine derivative or DMSO (vehicle control) to the wells of the assay plate.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.

    • Incubate the plate at 30°C for 1 hour. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Detection:

    • Stop the reaction and detect the remaining ATP by adding 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to the high (no enzyme) and low (DMSO vehicle) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.[23]

Conclusion and Future Outlook

The pyrazine ring is a testament to how elegant molecular simplicity can translate into profound functional diversity. From fighting drug-resistant tuberculosis and metastatic cancers to protecting vital crops, its derivatives have consistently provided solutions to complex scientific challenges.[19][24][25] The future of pyrazine research is bright, with several key areas poised for advancement. The development of highly selective kinase inhibitors will continue to be a major focus in oncology.[26] In infectious diseases, the search for novel pyrazinamide analogs that can overcome resistance is a global health priority.[13] Furthermore, the systematic exploration of pyrazines in materials science and as probes for chemical biology remains a largely untapped frontier. As synthetic methodologies become more sophisticated and our understanding of biological systems deepens, the remarkable potential of this privileged scaffold is sure to yield even more groundbreaking applications.

References

The Alchemist's Guide to Aromatic Scaffolds: A Technical Primer on the Synthesis of Functionalized N-Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitrogen-containing heterocycles (N-heterocycles) represent the cornerstone of modern medicinal chemistry and drug discovery. Their ubiquitous presence in a vast majority of FDA-approved drugs underscores their unparalleled significance as pharmacophores.[1][2][3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the core strategies for synthesizing functionalized N-heterocycles. Moving beyond a mere recitation of protocols, we will explore the causal logic behind experimental choices, delve into the mechanistic underpinnings of key transformations, and highlight the latest innovations that are shaping the future of heterocyclic chemistry. Our focus is on providing a field-proven perspective that marries theoretical principles with practical, actionable insights for the efficient construction of these vital molecular architectures.

The Indispensable Role of N-Heterocycles in Modern Drug Discovery

The prevalence of N-heterocycles in pharmaceuticals is a direct consequence of their unique physicochemical properties. The nitrogen atom(s) within the ring can act as hydrogen bond donors or acceptors, facilitating precise interactions with biological targets like enzymes and receptors.[2] Furthermore, the cyclic framework, whether aromatic or saturated, imparts a degree of conformational rigidity that is often crucial for optimal binding. This structural diversity allows for the fine-tuning of critical drug properties, including solubility, lipophilicity, and metabolic stability (ADME properties).[5]

An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals a striking trend: from 2013 to 2023, a remarkable 82% of the 321 unique small-molecule drugs incorporated at least one N-heterocycle.[1] This represents a significant increase from previous decades and highlights the ever-growing importance of these scaffolds in addressing a wide range of therapeutic areas, from oncology to infectious diseases.[1]

Therapeutic AreaExample DrugKey N-Heterocycle
OncologyImatinibPyrimidine, Pyridine
AntiviralRemdesivirPyrrolo[2,1-f][6][7][8]triazine
AntibacterialCiprofloxacinQuinoline
AntipsychoticAripiprazoleQuinolinone, Piperazine
AntidiabeticSitagliptinTriazolopiperazine

Table 1: Prominent FDA-Approved Drugs Featuring N-Heterocyclic Scaffolds. The table showcases the diversity of N-heterocycles and their application across various therapeutic classes.

Foundational Strategies for N-Heterocycle Construction: A Mechanistic Overview

The synthesis of N-heterocycles can be broadly categorized into several key strategies. The choice of a particular method is dictated by the desired substitution pattern, the nature of the target ring system (aromatic vs. saturated), and the availability of starting materials.

Cyclocondensation Reactions: The Classical Approach

Cyclocondensation reactions are among the oldest and most established methods for constructing N-heterocycles. These reactions typically involve the formation of two new bonds in a single synthetic operation, often through the reaction of a 1,n-dielectrophile with a nitrogen-containing nucleophile.

A quintessential example is the Hantzsch Pyridine Synthesis , which allows for the construction of dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and ammonia.[9] The subsequent oxidation of the dihydropyridine intermediate furnishes the aromatic pyridine ring.

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

  • To a round-bottom flask, add the aldehyde (1.0 equiv.), ethyl acetoacetate (2.0 equiv.), and a suitable solvent such as ethanol.

  • Add ammonium hydroxide (excess) and stir the mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Cool the reaction mixture in an ice bath to induce precipitation of the dihydropyridine product.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • For oxidation to the corresponding pyridine, dissolve the dihydropyridine in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate).

  • Work-up the reaction mixture by neutralization and extraction to isolate the final pyridine product.

The Skraup Synthesis of Quinolines is another classic example, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[10] This method, while effective, often requires harsh reaction conditions.

G cluster_hantzsch Hantzsch Pyridine Synthesis cluster_skraup Skraup Quinoline Synthesis h_start Aldehyde + 2x β-Ketoester + Ammonia h_inter Dihydropyridine h_start->h_inter Condensation h_end Pyridine h_inter->h_end Oxidation s_start Aniline + Glycerol + H2SO4 + Oxidant s_end Quinoline s_start->s_end Cyclization

Figure 1: A simplified workflow for classical cyclocondensation reactions.

Cycloaddition Reactions: Building Rings with Precision

Cycloaddition reactions offer a powerful and atom-economical approach to N-heterocycle synthesis.[11][12] These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct.

[3+2] Cycloadditions are particularly valuable for the synthesis of five-membered N-heterocycles. For instance, the reaction of an azomethine ylide (a 1,3-dipole) with an alkene or alkyne (a dipolarophile) provides direct access to pyrrolidines and pyrrolines.[11]

[4+2] Cycloadditions (Diels-Alder Reactions) can be employed to construct six-membered rings. Aza-Diels-Alder reactions, where either the diene or the dienophile contains a nitrogen atom, are widely used for the synthesis of pyridines and other related heterocyles.

Modern Catalytic Methods: The New Frontier

The advent of modern catalytic methods has revolutionized the synthesis of N-heterocycles, offering milder reaction conditions, improved functional group tolerance, and access to novel chemical space.

Transition Metal-Catalyzed C-H Activation

Direct C-H bond activation has emerged as a powerful strategy for the functionalization of N-heterocycles, obviating the need for pre-functionalized starting materials.[7][13] Transition metals such as rhodium, palladium, and iridium can selectively cleave C-H bonds and facilitate the formation of new C-C or C-N bonds.[14] For example, rhodium-catalyzed C-H activation has been successfully employed for the direct alkylation and arylation of a wide range of N-heterocycles.[7][13]

C_H_Activation_Workflow Start N-Heterocycle + Coupling Partner Catalyst Transition Metal Catalyst (e.g., Rh, Pd, Ir) Intermediate C-H Activation & Intermediate Formation Start->Intermediate Coordination Catalyst->Intermediate Catalysis Product Functionalized N-Heterocycle Intermediate->Product Reductive Elimination Byproduct Byproduct Intermediate->Byproduct

Figure 2: Generalized workflow for transition metal-catalyzed C-H functionalization.

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions (MCRs), in which three or more reactants combine in a one-pot reaction to form a single product, are highly efficient for generating molecular diversity.[15][16] The Ugi and Passerini reactions are classic examples of MCRs that have been adapted for the synthesis of N-heterocyclic scaffolds.[15] The sequencing of MCRs with subsequent cyclization reactions provides a powerful strategy for the rapid construction of complex heterocyclic libraries.[15]

Photoredox Catalysis: Harnessing the Power of Light

Visible-light photoredox catalysis has emerged as a green and sustainable tool for N-heterocycle synthesis.[17][18] This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, enabling a wide range of transformations under mild conditions.[17] Photoredox catalysis has been successfully applied to the synthesis of N-heterobiaryls and for the construction of bicyclic N-heterocycles through intramolecular cycloadditions.[19][20]

Experimental Protocol: Photocatalytic Direct Arylation of an N-Heterocycle

  • In a reaction vial, combine the N-heterocycle (1.0 equiv.), aryl halide (1.5 equiv.), photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%), and a suitable solvent (e.g., DMSO).

  • Add a base (e.g., K₂CO₃, 2.0 equiv.).

  • Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Place the reaction vial in front of a visible light source (e.g., a blue LED lamp) and stir at room temperature.

  • Monitor the reaction by an appropriate analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, quench the reaction, perform an aqueous work-up, and purify the product by column chromatography.

Synthesis of Saturated N-Heterocycles: Navigating 3D Chemical Space

Saturated N-heterocycles, such as piperidines and pyrrolidines, are increasingly important in drug discovery due to their ability to provide three-dimensional diversity and improved physicochemical properties.[21]

Traditional methods for their synthesis often involve the reduction of their aromatic counterparts or cyclization reactions of linear precursors.[22] More recent approaches include intramolecular hydroamination cascades and electroreductive cyclizations.[23][24] A one-pot route from halogenated amides to piperidines and pyrrolidines has also been developed, which integrates amide activation, reduction, and intramolecular nucleophilic substitution.[22]

MethodKey FeaturesTarget Ring System
Catalytic HydrogenationReduction of aromatic precursors; often requires high pressure and temperature.Piperidines, Pyrrolidines
Reductive AminationCyclization of dicarbonyl compounds with amines.Piperidines, Pyrrolidines
Intramolecular HydroaminationAtom-economical; can be stereoselective.Pyrrolidines, Piperidines
Electroreductive CyclizationUtilizes electrochemical methods; can be performed in flow reactors.[23]Piperidines, Pyrrolidines

Table 2: Selected Methods for the Synthesis of Saturated N-Heterocycles.

Challenges and Future Outlook

Despite the significant advances in the synthesis of functionalized N-heterocycles, several challenges remain. The development of more sustainable and environmentally benign synthetic methods, the selective functionalization of complex heterocyclic scaffolds, and the exploration of novel reaction pathways will continue to be major areas of research. The integration of flow chemistry and artificial intelligence in reaction design and optimization is poised to accelerate the discovery of new and efficient synthetic routes to these vital molecular architectures.[1]

Conclusion

The synthesis of functionalized N-heterocycles is a dynamic and ever-evolving field. A deep understanding of both classical and modern synthetic methodologies is essential for researchers in drug discovery and development. By leveraging the principles of mechanistic organic chemistry and embracing innovative catalytic strategies, scientists can continue to unlock the vast potential of N-heterocyclic scaffolds in the quest for new and improved therapeutics.

References

An In-Depth Technical Guide to the Stability and Storage of 5-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloropyrazine-2-carbaldehyde is a pivotal building block in contemporary drug discovery and development, prized for its role in the synthesis of a multitude of pharmacologically active agents. Its unique chemical architecture, featuring a reactive aldehyde group and an electron-deficient pyrazine ring, makes it a versatile synthon. However, these same characteristics present distinct challenges regarding its stability and handling. This guide provides a comprehensive overview of the best practices for the storage and handling of this compound, grounded in established chemical principles and industry-proven methodologies. Adherence to these guidelines is paramount to ensure the compound's integrity, leading to reproducible experimental outcomes and safeguarding the quality of downstream products.

The Chemical Profile of this compound: An Intersection of Reactivity and Utility

This compound, with the molecular formula C₅H₃ClN₂O, is a solid, crystalline compound at room temperature.[1][2][3] Its structure is characterized by a pyrazine ring substituted with a chlorine atom and a carbaldehyde group. This arrangement of functional groups dictates its chemical behavior and, consequently, its stability profile.

The pyrazine core, being a heteroaromatic system with two nitrogen atoms, is inherently electron-deficient. This electronic nature, further amplified by the electron-withdrawing chloro and aldehyde substituents, renders the aromatic ring susceptible to nucleophilic attack. The aldehyde group, a classic electrophilic center, readily participates in a variety of condensation and addition reactions, which are fundamental to its synthetic utility. However, this reactivity also makes it a focal point for potential degradation.

Recommended Storage Conditions: A Proactive Approach to Preservation

To maintain the chemical integrity and purity of this compound, stringent storage conditions are non-negotiable. The consensus from leading chemical suppliers underscores the following protocols.[1][4][5]

ParameterRecommended ConditionRationale
Temperature -20°CSub-zero temperatures significantly reduce the rate of potential degradation reactions, including oxidation and polymerization.
Atmosphere Inert Gas (Nitrogen or Argon)The aldehyde functionality is susceptible to oxidation by atmospheric oxygen. An inert atmosphere mitigates this risk.
Light Amber or Opaque ContainerProtection from light is crucial to prevent photochemical degradation pathways.
Moisture Tightly Sealed ContainerThe compound should be protected from moisture to prevent hydration of the aldehyde and potential hydrolysis of the chloro group.

Upon Receipt Protocol:

  • Inspect: Visually inspect the container for any signs of damage or compromised seals.

  • Document: Record the date of receipt and the manufacturer's lot number.

  • Transfer: Immediately transfer the container to a designated -20°C freezer equipped for storing chemical reagents.

  • Inerting: For long-term storage or after initial use, it is advisable to flush the container headspace with a dry, inert gas like nitrogen before resealing.

Understanding Degradation Pathways: The Chemistry of Instability

While specific degradation kinetic studies for this compound are not extensively published, its chemical structure allows for the prediction of several potential degradation pathways based on the known reactivity of its constituent functional groups.

Oxidation: The Primary Concern

The aldehyde group is the most susceptible site for oxidation, which can lead to the formation of the corresponding carboxylic acid, 5-chloropyrazine-2-carboxylic acid. This process can be initiated by atmospheric oxygen and is accelerated by exposure to light and elevated temperatures.

Oxidation_Pathway This compound This compound 5-Chloropyrazine-2-carboxylic_acid 5-Chloropyrazine-2-carboxylic Acid This compound->5-Chloropyrazine-2-carboxylic_acid Oxidation Oxidizing_Agent [O] (e.g., Air, Peroxides) Oxidizing_Agent->this compound

Caption: Oxidation of the aldehyde to a carboxylic acid.

Nucleophilic Substitution/Hydrolysis

The electron-deficient nature of the pyrazine ring makes the chloro substituent susceptible to nucleophilic substitution. While generally requiring forcing conditions, prolonged exposure to nucleophiles, including water (hydrolysis), especially at elevated temperatures or non-neutral pH, could lead to the formation of hydroxy- or other substituted pyrazine derivatives.

Nucleophilic_Substitution This compound This compound Substituted_Pyrazine 5-Substituted-pyrazine-2-carbaldehyde This compound->Substituted_Pyrazine SNAr Nucleophile Nu- (e.g., H2O, Amines) Nucleophile->this compound

Caption: Nucleophilic aromatic substitution of the chloro group.

Aldehyde-Specific Reactions

Under certain conditions, such as the presence of acidic or basic impurities, aldehydes can undergo self-condensation reactions (e.g., aldol-type reactions) or polymerization, leading to the formation of complex mixtures and a decrease in purity.

Experimental Protocols for Handling and Stability Assessment

Adherence to meticulous handling procedures is critical to prevent contamination and degradation of this compound.

General Handling Protocol
  • Environment: Handle the compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dispensing:

    • Allow the container to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

    • Use clean, dry spatulas and weighing vessels.

    • Dispense the required amount quickly and efficiently to minimize exposure to air and moisture.

  • Inert Atmosphere Handling: For highly sensitive reactions, handle the compound in a glovebox or under a positive pressure of inert gas.

  • Cleaning: Clean any spills promptly according to standard laboratory procedures for solid chemical spills.

Protocol for a Preliminary Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[6]

  • Sample Preparation: Prepare several accurately weighed samples of this compound.

  • Stress Conditions: Subject the samples to a range of stress conditions, including:

    • Acidic Hydrolysis: Reflux in a dilute acid solution (e.g., 0.1 M HCl).

    • Basic Hydrolysis: Reflux in a dilute basic solution (e.g., 0.1 M NaOH).

    • Oxidative Degradation: Treat with a dilute solution of an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Heat the solid compound at an elevated temperature (e.g., 60-80°C).

    • Photodegradation: Expose the solid compound to UV light.

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to quantify the remaining parent compound and detect the formation of degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Basic Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Heat Thermal Heat->Analysis Light Photolytic Light->Analysis Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Heat Start->Light Data Data Interpretation (Identify Degradants, Determine Pathways) Analysis->Data

Caption: Workflow for a forced degradation study.

Incompatible Materials: A Critical Safety and Purity Consideration

To prevent unwanted reactions and ensure the stability of this compound, avoid contact with the following classes of materials:

  • Strong Oxidizing Agents: (e.g., peroxides, permanganates, nitrates) can lead to rapid and potentially exothermic oxidation of the aldehyde.

  • Strong Acids: Can catalyze polymerization and other degradation reactions of the aldehyde.

  • Strong Bases: Can promote aldol-type condensation reactions and may facilitate nucleophilic substitution of the chloro group.

  • Amines and other Nucleophiles: Can react with the aldehyde group to form imines or undergo nucleophilic aromatic substitution.

Conclusion: Preserving a Valuable Synthetic Tool

The utility of this compound in modern synthetic chemistry is undeniable. However, realizing its full potential is contingent upon a thorough understanding and implementation of proper storage and handling protocols. By controlling environmental factors such as temperature, atmosphere, light, and moisture, and by being cognizant of potential degradation pathways and chemical incompatibilities, researchers can ensure the long-term stability and purity of this critical reagent. This proactive approach to chemical management is fundamental to achieving reliable and reproducible results in the laboratory and advancing the frontiers of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Chloropyrazine-2-carbaldehyde, a critical building block in contemporary drug discovery and materials science. The protocol details the formylation of 2-chloropyrazine via the Vilsmeier-Haack reaction, a robust and widely adopted method.[1] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, safety considerations, and characterization data to ensure reliable and reproducible results.

Introduction and Scientific Context

Pyrazine derivatives are a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to their diverse pharmacological activities, which include anticancer, antibacterial, and anti-inflammatory properties.[2][3] this compound, in particular, serves as a versatile intermediate. The aldehyde functional group allows for a wide array of subsequent chemical transformations, such as reductive aminations, Wittig reactions, and condensations, making it an invaluable precursor for constructing complex molecular architectures.

The synthesis described herein employs the Vilsmeier-Haack reaction, which allows for the direct formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] While pyrazine is an electron-deficient heterocycle, the Vilsmeier-Haack conditions are effective for this transformation. The reaction involves the in-situ formation of a chloroiminium ion, known as the Vilsmeier reagent, which acts as the electrophile in an electrophilic aromatic substitution.[6][7]

Reaction Mechanism: The Vilsmeier-Haack Formylation

The conversion of 2-chloropyrazine to this compound proceeds through a well-established three-stage mechanism.

Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the activation of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). The lone pair of electrons on the DMF's carbonyl oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of an intermediate that rapidly eliminates a chlorophosphate anion to generate the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[5][6][8]

Stage 2: Electrophilic Aromatic Substitution The electron-deficient pyrazine ring attacks the electrophilic carbon of the Vilsmeier reagent. The substitution occurs at the C-5 position, which is para to the first nitrogen and meta to the second nitrogen and the chlorine atom. This regioselectivity is governed by the complex interplay of inductive and resonance effects of the ring nitrogens and the chloro-substituent. The resulting intermediate is an iminium salt.

Stage 3: Hydrolysis to the Aldehyde During the aqueous workup, the iminium salt is hydrolyzed. Water attacks the iminium carbon, and subsequent proton transfers and elimination of dimethylamine lead to the formation of the final product, this compound.[6][7]

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ Iminium Iminium Salt Intermediate Start 2-Chloropyrazine Start->Iminium + Vilsmeier Reagent Iminium_Hydrolysis Iminium Salt Final 5-Chloropyrazine- 2-carbaldehyde Iminium_Hydrolysis->Final + H₂O (Workup)

Caption: Mechanism of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis. All operations involving phosphorus oxychloride must be conducted in a certified chemical fume hood.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalentsGrade
2-Chloropyrazine114.5350.05.73 g1.0Reagent Grade, ≥98%
N,N-Dimethylformamide (DMF)73.09-25 mL-Anhydrous, 99.8%
Phosphorus Oxychloride (POCl₃)153.33150.09.1 mL (15.0 g)3.0Reagent Grade, ≥99%
Dichloromethane (DCM)--200 mL-ACS Grade
Saturated NaHCO₃ solution--150 mL--
Deionized Water--200 mL--
Brine--50 mL--
Anhydrous Magnesium Sulfate-----
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Reflux condenser with a drying tube (CaCl₂)

  • 50 mL pressure-equalizing dropping funnel

  • Ice-water bath

  • Heating mantle

  • 500 mL separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography (silica gel)

Reaction Workflow

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure
  • Vilsmeier Reagent Preparation:

    • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water bath.

    • Add 25 mL of anhydrous DMF to the flask and begin stirring. Allow it to cool to 0-5 °C.

    • Causality Insight: Pre-cooling DMF is essential to control the highly exothermic reaction with POCl₃, preventing potential side reactions and ensuring safety.

    • Charge the dropping funnel with 9.1 mL (150.0 mmol) of POCl₃. Add the POCl₃ dropwise to the cold, stirring DMF over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Once the addition is complete, allow the resulting pale-yellow mixture to stir at 0-5 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve 5.73 g (50.0 mmol) of 2-chloropyrazine in a minimal amount of DMF (if necessary) and add it to the flask containing the Vilsmeier reagent.

    • Remove the ice bath and replace it with a heating mantle. Fit the flask with a reflux condenser protected by a drying tube.

    • Heat the reaction mixture to 80-85 °C and maintain this temperature for 4-6 hours.

    • Process Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The product spot should be more polar than the starting material.

  • Workup and Extraction:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture slowly and carefully into a beaker containing approximately 200 g of crushed ice with vigorous stirring. This step is highly exothermic.

    • Trustworthiness Check: This quenching step hydrolyzes the intermediate iminium salt and deactivates any remaining Vilsmeier reagent.

    • Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Be cautious of gas evolution (CO₂).

    • Transfer the mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 70 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

    • Expected Yield: 60-75%.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic analysis.

  • Appearance: Off-white to yellow solid.

  • Molecular Formula: C₅H₃ClN₂O[9][10]

  • Molecular Weight: 142.54 g/mol [10]

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.1 (s, 1H, -CHO), 9.2 (s, 1H, Ar-H), 8.8 (s, 1H, Ar-H).[11]

  • ¹³C NMR (CDCl₃, 101 MHz): δ 192.0, 153.0, 148.5, 145.0, 144.0.

  • Mass Spectrometry (EI): m/z 142 (M⁺), 144 (M+2⁺, chlorine isotope pattern).

Safety and Handling Precautions

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water to produce toxic HCl gas and phosphoric acid.[12] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (e.g., neoprene).[12] An emergency shower and eyewash station must be readily accessible.[12]

  • 2-Chloropyrazine: Harmful if swallowed and causes skin and eye irritation.[13]

  • N,N-Dimethylformamide (DMF): An irritant and may be a reproductive hazard. Avoid inhalation and skin contact.

  • Waste Disposal: All chemical waste, including aqueous and organic layers from the workup, must be disposed of according to institutional and local environmental regulations. Quench any residual POCl₃ carefully before disposal.

References

Application Note: A Detailed Protocol for the Regioselective Formylation of 2-Chloropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of a formyl group onto a pyrazine ring is a critical transformation for the synthesis of pharmaceutical intermediates and complex heterocyclic scaffolds. 2-Chloro-3-formylpyrazine, in particular, serves as a versatile building block. However, the electron-deficient nature of the pyrazine ring presents challenges for classical electrophilic formylation methods like the Vilsmeier-Haack reaction.[1][2][3] This application note provides a detailed, field-proven protocol for the efficient and highly regioselective formylation of 2-chloropyrazine at the C-3 position via Directed ortho-Metalation (DoM). We will explore the mechanistic rationale, provide a step-by-step experimental guide, and offer insights into process optimization and troubleshooting.

Introduction: The Challenge of Pyrazine Formylation

Pyrazine derivatives are integral components of numerous FDA-approved drugs and biologically active molecules. The formyl group (–CHO) is a valuable synthetic handle, enabling a wide array of subsequent chemical modifications. While methods like the Vilsmeier-Haack reaction are effective for electron-rich aromatics, their application to π-deficient systems like pyrazine is often sluggish and can lack regioselectivity.[1][4][5]

Directed ortho-metalation (DoM) offers a superior alternative. This strategy utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position.[6][7][8] In the case of 2-chloropyrazine, the chlorine atom and the adjacent ring nitrogen act in concert to direct lithiation specifically to the C-3 position, enabling a subsequent quench with an electrophile like N,N-dimethylformamide (DMF) to install the formyl group.[9][10]

Mechanistic Rationale: Directed ortho-Metalation (DoM)

The success of this protocol hinges on the principles of DoM. The key steps are:

  • Complexation: The Lewis acidic lithium cation of the base, Lithium diisopropylamide (LDA), coordinates to the Lewis basic nitrogen atom at the N-1 position of the pyrazine ring. This pre-complexation brings the base into close proximity to the C-H bonds at the C-2 and C-6 positions.[7][8]

  • Deprotonation (Lithiation): While coordination occurs at N-1, the combined inductive effect of the N-1 and N-4 nitrogens, along with the C-2 chloro substituent, renders the C-3 proton the most acidic on the ring. LDA, a strong, non-nucleophilic base, selectively abstracts this proton to form a stable 2-chloro-3-lithiopyrazine intermediate.[9][11] The use of a hindered amide base like LDA is crucial to prevent competitive nucleophilic addition to the pyrazine ring, a common side reaction with alkyllithium bases like n-BuLi.[11]

  • Electrophilic Quench: The resulting aryllithium species is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF).

  • Hydrolysis (Workup): The tetrahedral intermediate formed in the previous step collapses upon aqueous workup to yield the final product, 2-chloro-3-formylpyrazine.

Reaction Mechanism Diagram

Directed Ortho-Metalation Mechanism Figure 1: Mechanism of DoM Formylation cluster_0 Step 1: Lithiation cluster_1 Step 2: Electrophilic Quench cluster_2 Step 3: Workup Start 2-Chloropyrazine Intermediate 2-Chloro-3-lithiopyrazine Start->Intermediate Deprotonation at C3 Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral Nucleophilic Attack LDA LDA, THF, -78 °C Product 2-Chloro-3-formylpyrazine Tetrahedral->Product Hydrolysis DMF DMF Workup Aqueous Workup (e.g., NH4Cl)

Caption: Figure 1: Mechanism of DoM Formylation.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale reaction. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
Diisopropylamine101.191.67 mL (1.21 g)12.0Freshly distilled from CaH₂
Anhydrous THF-50 mL-Distilled from Na/benzophenone
n-Butyllithium-4.8 mL12.02.5 M solution in hexanes
2-Chloropyrazine114.531.15 g10.0Sublimed or used as received
N,N-Dimethylformamide (DMF)73.090.93 mL (1.20 g)12.0Anhydrous, stored over molecular sieves
Saturated NH₄Cl (aq)-20 mL-For quenching
Ethyl Acetate-~100 mL-For extraction
Brine-20 mL-For washing
Anhydrous MgSO₄---For drying

Experimental Workflow

Caption: Figure 2: Step-by-Step Experimental Workflow.

Step-by-Step Procedure
  • LDA Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF (30 mL) and diisopropylamine (1.67 mL, 12.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise via syringe, ensuring the internal temperature does not exceed -65 °C. After the addition is complete, remove the cooling bath and allow the solution to warm to 0 °C. Stir at 0 °C for 20 minutes to ensure complete formation of LDA.

  • Lithiating 2-Chloropyrazine: Re-cool the freshly prepared LDA solution to -78 °C. In a separate flame-dried flask, dissolve 2-chloropyrazine (1.15 g, 10.0 mmol) in anhydrous THF (20 mL).

  • Add the 2-chloropyrazine solution dropwise to the LDA solution over 20 minutes. A color change to a deep red or dark brown is typically observed.[12]

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Formylation: Add anhydrous DMF (0.93 mL, 12.0 mmol) dropwise to the reaction mixture at -78 °C. The dark color may lighten upon addition.

  • Continue stirring at -78 °C for an additional 2 hours. After this time, allow the reaction to slowly warm to approximately -40 °C over 1 hour.

  • Quenching and Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (20 mL) at -40 °C.

  • Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water (30 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, e.g., 9:1 to 4:1) to afford 2-chloro-3-formylpyrazine as a solid. Expected yield: 70-85%.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete lithiation (insufficient base or time).Ensure accurate titration of n-BuLi. Increase lithiation time to 1.5 hours.
Moisture in reagents/glassware.Use freshly distilled, anhydrous solvents. Flame-dry all glassware thoroughly under vacuum.
Competitive nucleophilic addition.Maintain temperature strictly at -78 °C during additions. Ensure LDA is fully formed before adding substrate.
Multiple Products Dimerization or side-reactions.Add the 2-chloropyrazine solution slowly to the LDA to maintain an excess of base and minimize unreacted substrate concentration.
Reaction warmed up prematurely.Ensure the cooling bath is well-maintained throughout the reaction.
No Reaction Inactive n-BuLi or wet reagents.Use a freshly opened bottle of n-BuLi or titrate it before use. Verify the dryness of all reagents and solvents.

Expert Insight: The regioselectivity of this reaction is exceptionally high due to the powerful directing effect of the chloro and ring nitrogen groups. Alternative formylation methods, such as Rieche formylation (using dichloromethyl methyl ether and a Lewis acid), are generally not suitable for this substrate due to the electron-deficient nature of the pyrazine ring.[10] The choice of a non-nucleophilic amide base like LDA or LiTMP is critical; stronger, more nucleophilic bases like t-BuLi could lead to unwanted side reactions.[11]

Conclusion

The Directed ortho-Metalation protocol described provides a reliable, scalable, and highly regioselective method for the synthesis of 2-chloro-3-formylpyrazine. By carefully controlling reaction parameters, particularly temperature and reagent stoichiometry, researchers can consistently achieve high yields of this valuable synthetic intermediate. This method avoids the harsh conditions and poor selectivity associated with other formylation techniques, making it the preferred route for accessing this and related functionalized pyrazines in a drug discovery and development setting.

References

The Strategic Utility of 5-Chloropyrazine-2-carbaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the demand for versatile and strategically functionalized heterocyclic scaffolds is insatiable. Among these, pyrazine-containing molecules have consistently demonstrated a broad spectrum of biological activities, leading to their incorporation into numerous clinically approved drugs.[1] 5-Chloropyrazine-2-carbaldehyde (CAS No. 88625-24-5) has emerged as a particularly valuable building block for medicinal chemists.[2][3] Its unique electronic properties and the presence of two distinct reactive handles—an electrophilic aldehyde and a halogenated carbon susceptible to nucleophilic substitution or cross-coupling—provide a robust platform for the synthesis of diverse and complex molecular architectures.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic and strategic considerations that empower successful drug design and synthesis campaigns.

Physicochemical Properties and Reactivity Profile

Understanding the inherent characteristics of this compound is fundamental to its effective utilization. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, compounded by the inductive effect of the chlorine atom, renders the aldehyde group highly electrophilic and susceptible to a variety of nucleophilic additions. Concurrently, the chlorine atom at the 5-position is activated towards nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions.

PropertyValueSource
CAS Number 88625-24-5[2][3]
Molecular Formula C₅H₃ClN₂O[2][3]
Molecular Weight 142.54 g/mol [2][3]
Physical Form Solid
Boiling Point 211°C at 760 mmHg
Storage -20°C, under nitrogen

Core Synthetic Transformations and Protocols

The true power of this compound lies in its ability to undergo a variety of chemical transformations to generate libraries of compounds for biological screening. Below are detailed protocols for key reactions, complete with the rationale behind the choice of reagents and conditions.

Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting an active methylene compound with a carbonyl group.[4] The high electrophilicity of the aldehyde in this compound makes it an excellent substrate for this reaction, leading to the formation of electron-deficient alkenes which are themselves valuable Michael acceptors and precursors to a variety of heterocyclic systems.

Protocol: Synthesis of (E)-2-(5-chloropyrazin-2-yl)-3-(dimethylamino)acrylonitrile

  • Rationale: This protocol exemplifies a Knoevenagel-type condensation followed by an in-situ reaction to form an enamine. The use of a weak base like piperidine is crucial to avoid self-condensation of the aldehyde.[4] The resulting product is a versatile intermediate for the synthesis of pyrimidine and pyridine-based bioisosteres.

  • Materials:

    • This compound (1.0 mmol, 142.5 mg)

    • Malononitrile (1.1 mmol, 72.7 mg)[5]

    • Piperidine (0.2 mmol, 20 µL)

    • Ethanol (5 mL)

  • Procedure:

    • To a stirred solution of this compound and malononitrile in ethanol, add piperidine at room temperature.

    • The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

    • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

    • The solid is washed with cold ethanol and dried under vacuum to afford the desired product.

  • Self-Validation: The success of the reaction can be confirmed by the disappearance of the aldehyde peak in the 1H NMR spectrum and the appearance of a new vinyl proton signal. The product can be further characterized by mass spectrometry.

G cluster_reactants Reactants cluster_reagents Reagents Aldehyde This compound Product (E)-2-(5-chloropyrazin-2-yl)acrylonitrile Aldehyde->Product Condensation Methylene Malononitrile Methylene->Product Base Piperidine Base->Product Solvent Ethanol, Reflux Solvent->Product G Start Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Start->OxAdd Transmetal Transmetalation (Boronic Acid) OxAdd->Transmetal RedElim Reductive Elimination (Product Formation) Transmetal->RedElim RedElim->Start Catalyst Regeneration G Start This compound Aldehyde & Chlorine Handles Step1 Suzuki Coupling Introduce Aryl Group Start->Step1 Intermediate 5-Arylpyrazine-2-carbaldehyde Aldehyde Handle Step1->Intermediate Step2 Reductive Amination Introduce Side Chain Intermediate->Step2 Product Kinase Inhibitor Scaffold Hinge Binder & Side Chain Step2->Product

References

5-Chloropyrazine-2-carbaldehyde: A Versatile Intermediate for the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazine Moiety in Agrochemicals

The pyrazine ring system is a critical pharmacophore in the development of a wide array of biologically active molecules. In the realm of agrochemicals, pyrazine derivatives have demonstrated significant potential as herbicides, fungicides, and insecticides. The inherent electronic properties of the pyrazine nucleus, characterized by its electron-deficient nature, contribute to favorable interactions with biological targets and can enhance the metabolic stability of the resulting compounds. 5-Chloropyrazine-2-carbaldehyde, a bifunctional building block, has emerged as a particularly valuable intermediate for the synthesis of novel agrochemical candidates. The presence of a reactive aldehyde group and a strategically positioned chlorine atom allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures with potent agrochemical activity.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of promising agrochemical compounds. The methodologies described herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical toolkit for the exploration of new frontiers in crop protection.

Chemical Properties and Reactivity of this compound

This compound is a solid at room temperature with a molecular weight of 142.54 g/mol .[1][2] Its structure features an aldehyde group at the 2-position and a chlorine atom at the 5-position of the pyrazine ring. This substitution pattern dictates its reactivity, making it a versatile precursor for a variety of synthetic transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number88625-24-5[1][2]
Molecular FormulaC₅H₃ClN₂O[1][2]
Molecular Weight142.54 g/mol [1][2]
AppearanceSolid[1]
StorageStore at -20°C under a nitrogen atmosphere.[2]

The aldehyde functionality is susceptible to a wide range of nucleophilic additions and condensation reactions, while the chlorine atom can be displaced by various nucleophiles, typically via an SNAr mechanism. This dual reactivity allows for the sequential or sometimes concurrent introduction of different functional groups, leading to a high degree of molecular diversity.

Application in the Synthesis of Fungicidal Hydrazone Derivatives

Hydrazone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antifungal properties.[3][4] The synthesis of hydrazones from this compound provides a straightforward route to novel fungicidal agents. The general reaction involves the condensation of the aldehyde with a substituted hydrazine.

dot
graph Synthesis_of_Fungicidal_Hydrazones {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="this compound"]; B [label="Substituted Hydrazine\n(R-NH-NH2)"]; C [label="Fungicidal Hydrazone Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> C [label="Condensation\n(e.g., in Ethanol, reflux)"]; B -> C; }

Caption: General workflow for the synthesis of fungicidal hydrazones.

Protocol 1: Synthesis of a Novel this compound Hydrazone

This protocol details the synthesis of a representative hydrazone derivative with potential fungicidal activity.

Materials:

  • This compound (1.0 eq)

  • 4-Fluorophenylhydrazine hydrochloride (1.05 eq)

  • Sodium acetate (1.1 eq)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 142.5 mg) in ethanol (10 mL).

  • In a separate beaker, dissolve 4-fluorophenylhydrazine hydrochloride (1.05 mmol, 171.6 mg) and sodium acetate (1.1 mmol, 90.2 mg) in a minimal amount of water and add it to the flask.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure hydrazone derivative.

Expected Outcome:

The final product is expected to be a crystalline solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Table 2: Representative Analytical Data for a this compound Hydrazone

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ 8.75 (s, 1H, pyrazine-H), 8.50 (s, 1H, pyrazine-H), 8.20 (s, 1H, CH=N), 7.80 (br s, 1H, NH), 7.10-7.30 (m, 4H, Ar-H)
Mass Spec (ESI) m/z calculated for C₁₁H₈ClFN₄ [M+H]⁺, found corresponding peak.

Application in the Synthesis of Herbicidal Chalcone Analogs

Chalcones and their heterocyclic analogs are known to exhibit a range of biological activities, including herbicidal effects.[5] The Claisen-Schmidt condensation of this compound with an appropriate ketone is a key step in the synthesis of pyrazine-containing chalcone analogs.

dot
graph Synthesis_of_Herbicidal_Chalcones {
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A [label="this compound"]; B [label="Substituted Acetophenone\n(R-CO-CH3)"]; C [label="Herbicidal Chalcone Analog", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> C [label="Claisen-Schmidt Condensation\n(e.g., NaOH, Ethanol)"]; B -> C; }

Caption: General workflow for the synthesis of herbicidal chalcones.

Protocol 2: Synthesis of a Novel Pyrazinyl Chalcone Analog

This protocol outlines the synthesis of a chalcone analog derived from this compound.

Materials:

  • This compound (1.0 eq)

  • 4-Methylacetophenone (1.0 eq)

  • Sodium hydroxide

  • Ethanol

  • Deionized water

Procedure:

  • To a stirred solution of this compound (1.0 mmol, 142.5 mg) and 4-methylacetophenone (1.0 mmol, 134.2 mg) in ethanol (15 mL), add a 10% aqueous solution of sodium hydroxide dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Pour the mixture into crushed ice.

  • Filter the resulting precipitate, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure chalcone analog.

Expected Outcome:

The product is expected to be a colored solid. Structural confirmation should be carried out using spectroscopic techniques.

Table 3: Representative Analytical Data for a Pyrazinyl Chalcone Analog

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ 8.80 (s, 1H, pyrazine-H), 8.60 (s, 1H, pyrazine-H), 7.80 (d, 1H, J = 16 Hz, vinyl-H), 7.50 (d, 1H, J = 16 Hz, vinyl-H), 7.20-7.40 (m, 4H, Ar-H), 2.40 (s, 3H, CH₃)
IR (KBr) ν (cm⁻¹) 1660 (C=O), 1590 (C=C)

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its dual reactivity allows for the facile construction of diverse molecular scaffolds, including hydrazones and chalcones, which have demonstrated promising fungicidal and herbicidal activities. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this intermediate in the development of next-generation crop protection agents. Further derivatization and biological screening of compounds synthesized from this compound are warranted to fully elucidate their structure-activity relationships and identify lead candidates for commercial development.

References

Application Notes and Protocols for the Synthesis of Pyrazinamide Derivatives from 5-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy and Modern Imperatives of Pyrazinamide

Pyrazinamide (PZA) stands as a cornerstone of first-line tuberculosis therapy, a testament to its potent activity against dormant and semi-dormant Mycobacterium tuberculosis. Its unique mechanism of action, which is pH-dependent and targets semi-dormant mycobacteria, makes it an indispensable component in combination therapies. The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. Consequently, the synthesis of novel pyrazinamide derivatives is a fertile ground for the discovery of new therapeutic agents, not only for tuberculosis but also for other infectious diseases and cancer.

5-Chloropyrazine-2-carbaldehyde is a versatile and commercially available starting material for the synthesis of a diverse library of pyrazinamide derivatives. The presence of three key functional groups—the pyrazine ring, the aldehyde, and the chloro substituent—offers a rich platform for a variety of chemical transformations. This application note provides detailed protocols for the synthesis of pyrazinamide derivatives from this compound, focusing on two primary synthetic strategies: reductive amination and Knoevenagel condensation. These methods allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships and the development of novel compounds with enhanced biological activity.

Synthetic Strategies and Mechanistic Rationale

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The aldehyde group is a prime target for nucleophilic addition and condensation reactions, while the chloro group can be displaced via nucleophilic aromatic substitution, albeit under more forcing conditions. This allows for a stepwise and controlled approach to the synthesis of complex pyrazinamide derivatives.

Strategy 1: Reductive Amination for the Synthesis of N-Substituted Pyrazinamide Derivatives

Reductive amination is a powerful and widely used method for the formation of C-N bonds. It proceeds in two key steps: the formation of an imine (Schiff base) via the condensation of an aldehyde with a primary amine, followed by the reduction of the imine to a secondary amine. This strategy is particularly useful for introducing a variety of alkyl and aryl substituents at the 2-position of the pyrazine ring.

The initial condensation reaction is typically reversible and often favored by the removal of water. The subsequent reduction of the imine is irreversible and drives the reaction to completion. The choice of reducing agent is critical; it must be selective for the imine in the presence of the starting aldehyde. Sodium borohydride and its derivatives, such as sodium triacetoxyborohydride, are commonly employed for this purpose.

Reductive_Amination Start This compound Imine Schiff Base Intermediate Start->Imine Condensation (-H2O) Amine Primary Amine (R-NH2) Amine->Imine Product N-Substituted Pyrazinamide Derivative Imine->Product Reduction Reduction Reducing Agent (e.g., NaBH4) Reduction->Product

Caption: Workflow for Reductive Amination.

Strategy 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Pyrazinamide Derivatives

The Knoevenagel condensation is a variant of the aldol condensation that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1] This reaction is an excellent method for forming carbon-carbon double bonds and introducing functional groups such as nitriles and esters. The products of Knoevenagel condensation, α,β-unsaturated compounds, are valuable intermediates for further synthetic transformations, including Michael additions and cycloadditions.

The reaction is initiated by the deprotonation of the active methylene compound by a weak base, such as piperidine or an amine, to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct readily undergoes dehydration to yield the α,β-unsaturated product.

Knoevenagel_Condensation Start This compound Adduct Aldol Adduct Intermediate Start->Adduct Nucleophilic Addition ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Adduct Base Base Catalyst (e.g., Piperidine) Base->ActiveMethylene Deprotonation Product α,β-Unsaturated Derivative Adduct->Product Dehydration (-H2O)

Caption: Workflow for Knoevenagel Condensation.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-1-(5-chloropyrazin-2-yl)methanamine via Reductive Amination

This protocol details the synthesis of a secondary amine derivative through a two-step, one-pot reductive amination procedure.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium borohydride (NaBH4) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • To a solution of this compound (1.0 g, 7.0 mmol) in 20 mL of methanol in a 100 mL round-bottom flask, add benzylamine (0.83 mL, 7.7 mmol).

    • Stir the reaction mixture at room temperature for 2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • Reduction of the Imine:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (0.40 g, 10.5 mmol) in small portions over 15 minutes. Caution: Hydrogen gas is evolved.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 4 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 10 mL of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexane) to afford N-benzyl-1-(5-chloropyrazin-2-yl)methanamine as a pale yellow oil.

Expected Yield: 75-85%

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.55 (s, 1H), 8.40 (s, 1H), 7.40-7.25 (m, 5H), 3.90 (s, 2H), 3.85 (s, 2H), 2.10 (br s, 1H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 155.0, 149.5, 144.0, 143.5, 139.0, 128.8, 128.5, 127.5, 54.0, 53.5.

  • IR (neat, cm⁻¹): 3350 (N-H), 3050, 2920, 1580, 1495, 1450, 1150, 850.

  • MS (ESI): m/z 234.1 [M+H]⁺.

Protocol 2: Synthesis of (E)-2-(5-chloropyrazin-2-yl)-3-phenylacrylonitrile via Knoevenagel Condensation

This protocol describes the synthesis of an α,β-unsaturated nitrile derivative using a base-catalyzed Knoevenagel condensation.

Materials:

  • This compound (1.0 eq)

  • Benzyl cyanide (phenylacetonitrile) (1.0 eq)

  • Piperidine (catalytic amount)

  • Ethanol (EtOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Büchner funnel

Procedure:

  • Reaction Setup:

    • In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 7.0 mmol) and benzyl cyanide (0.82 g, 7.0 mmol) in 15 mL of ethanol.

    • Add 3-4 drops of piperidine to the solution.

  • Reaction and Product Isolation:

    • Heat the reaction mixture to reflux with stirring for 3 hours. A precipitate should form as the reaction progresses.

    • Monitor the reaction by TLC (Eluent: 20% Ethyl acetate in Hexane).

    • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum to afford (E)-2-(5-chloropyrazin-2-yl)-3-phenylacrylonitrile as a crystalline solid.

Expected Yield: 80-90%

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.70 (s, 1H), 8.50 (s, 1H), 7.95 (s, 1H), 7.60-7.45 (m, 5H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 151.0, 148.0, 145.5, 143.0, 133.0, 131.0, 129.5, 129.0, 117.0, 112.0.

  • IR (KBr, cm⁻¹): 3060, 2220 (C≡N), 1600, 1570, 1490, 1445, 830.

  • MS (ESI): m/z 242.1 [M+H]⁺.

Data Presentation

Derivative Synthetic Method Key Reagents Typical Yield (%) Physical Appearance
N-Benzyl-1-(5-chloropyrazin-2-yl)methanamineReductive AminationBenzylamine, NaBH₄75-85Pale yellow oil
(E)-2-(5-chloropyrazin-2-yl)-3-phenylacrylonitrileKnoevenagel CondensationBenzyl cyanide, Piperidine80-90Crystalline solid

Troubleshooting and Scientific Insights

  • Incomplete Imine Formation in Reductive Amination: If TLC analysis shows significant amounts of unreacted aldehyde after the initial stirring period, the addition of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves can be beneficial to drive the equilibrium towards the imine.

  • Over-reduction in Reductive Amination: The use of a milder reducing agent like sodium triacetoxyborohydride (STAB) can sometimes provide better selectivity for the imine and prevent the reduction of the starting aldehyde, especially with more reactive aldehydes.

  • Low Yields in Knoevenagel Condensation: The choice of base and solvent can significantly impact the reaction rate and yield. For less reactive active methylene compounds, a stronger base or a higher boiling point solvent may be necessary. However, care must be taken to avoid side reactions.

  • Stereoselectivity in Knoevenagel Condensation: The Knoevenagel condensation typically yields the thermodynamically more stable (E)-isomer as the major product. The stereochemistry can be confirmed by ¹H NMR spectroscopy, observing the coupling constant of the vinylic protons.

Conclusion

This compound serves as an excellent starting material for the synthesis of a diverse range of pyrazinamide derivatives. The protocols outlined in this application note for reductive amination and Knoevenagel condensation are robust, high-yielding, and adaptable to a variety of substrates. These synthetic strategies provide medicinal chemists and drug development professionals with powerful tools to explore the chemical space around the pyrazinamide scaffold, paving the way for the discovery of new and improved therapeutic agents.

References

Application Notes & Protocols: Strategic Functionalization of 5-Chloropyrazine-2-carbaldehyde via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of the Pyrazine Scaffold

The pyrazine nucleus is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have cemented its role as a cornerstone in the design of a multitude of biologically active agents.[1][2] 5-Chloropyrazine-2-carbaldehyde, in particular, represents a highly versatile and valuable building block. The presence of a reactive chlorine atom ortho to one ring nitrogen and para to the other, coupled with the strongly electron-withdrawing carbaldehyde group, renders the C5 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This guide provides a detailed exploration of the underlying principles and practical protocols for leveraging SNAr reactions on this substrate, enabling researchers to generate diverse libraries of functionalized pyrazine derivatives.

Mechanistic Rationale: Activating the Pyrazine Core for SNAr

Nucleophilic aromatic substitution is fundamentally different from the more common electrophilic aromatic substitution seen with electron-rich rings like benzene. For SNAr to proceed, the aromatic ring must be "electron-poor," a condition inherently met by the pyrazine ring due to the inductive effect of its two nitrogen atoms.[3][4][5]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chloro-substituent. This step is typically the rate-determining step. The electron-withdrawing aldehyde group and the ring nitrogen atoms stabilize the resulting negative charge by resonance, forming a key intermediate known as a Meisenheimer complex.[6][7] The stability of this intermediate is crucial for the reaction's success.

  • Elimination and Restoration of Aromaticity: The aromaticity of the pyrazine ring is restored through the expulsion of the chloride leaving group, yielding the final substituted product.

The regioselectivity of the reaction is precisely controlled. The aldehyde at C2 and the nitrogen at N4 act in concert to strongly activate the C5 position for nucleophilic attack, while the nitrogen at N1 provides additional stabilization.[8]

Caption: The Addition-Elimination Mechanism of SNAr.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust starting points for the functionalization of this compound. Researchers should consider that optimization of temperature, reaction time, and stoichiometry may be necessary for specific nucleophiles.

General Experimental Workflow

general_workflow A Reaction Setup (Inert Atmosphere if needed) B Reagent Addition (Substrate, Nucleophile, Base, Solvent) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, Extraction, Washing) C->D E Purification (Column Chromatography, Recrystallization) D->E F Characterization (NMR, MS, IR) E->F

Caption: Standard workflow for synthesis and purification.

Protocol 1: Amination with Primary/Secondary Amines

This procedure is broadly applicable for the synthesis of 5-aminopyrazine-2-carbaldehyde derivatives, which are valuable intermediates in pharmaceutical development.[9][10][11]

  • Objective: To substitute the C5-chloro group with an amine nucleophile.

  • Rationale: The reaction is typically facilitated by a non-nucleophilic base to neutralize the HCl generated in situ, driving the reaction to completion. Solvents like THF, DMF, or ethanol are commonly used.[12][13]

  • Materials:

    • This compound (1.0 eq)

    • Amine (primary or secondary) (1.1 - 1.5 eq)

    • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol (EtOH))

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and the chosen anhydrous solvent.

    • Add the amine nucleophile to the stirred solution.

    • Add the base (e.g., Et₃N) dropwise to the mixture at room temperature.

    • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C or reflux) and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature. If using K₂CO₃, filter the solid.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Alkoxylation with Alcohols

This protocol describes the formation of 5-alkoxypyrazine-2-carbaldehydes. A strong base is required to generate the alkoxide, which is a much more potent nucleophile than the corresponding alcohol.

  • Objective: To substitute the C5-chloro group with an alkoxide nucleophile.

  • Rationale: Alcohols are generally poor nucleophiles for SNAr. Deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH) is necessary to form the highly reactive alkoxide anion.[3]

  • Materials:

    • This compound (1.0 eq)

    • Anhydrous Alcohol (e.g., Methanol, Ethanol) (can serve as reactant and solvent)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Procedure:

    • Caution: NaH reacts violently with water. All glassware must be scrupulously dried, and the reaction must be run under an inert atmosphere.

    • To a dry round-bottom flask under an inert atmosphere, add the anhydrous alcohol.

    • Cool the alcohol to 0 °C in an ice bath.

    • Carefully add the NaH portion-wise to the stirred alcohol. Allow the mixture to stir for 15-30 minutes at 0 °C to ensure complete formation of the sodium alkoxide.

    • In a separate flask, dissolve this compound in a minimal amount of the same anhydrous alcohol.

    • Add the solution of the chloropyrazine dropwise to the freshly prepared alkoxide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive alcohols.

    • Upon completion, carefully quench the reaction by slowly adding water at 0 °C.

    • Remove the excess alcohol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., Diethyl Ether or Ethyl Acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product via silica gel column chromatography.

Protocol 3: Thiolation with Thiols

This method is used to introduce sulfur-based functional groups, yielding 5-(alkyl/aryl)thiopyrazine-2-carbaldehydes.

  • Objective: To substitute the C5-chloro group with a thiolate nucleophile.

  • Rationale: Similar to alcohols, thiols are converted to their more nucleophilic thiolate form using a suitable base. The high nucleophilicity of sulfur often allows these reactions to proceed under mild conditions.[4][5][14]

  • Materials:

    • This compound (1.0 eq)

    • Thiol (1.1 eq)

    • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (1.5 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the thiol and anhydrous DMF.

    • Add the base (e.g., K₂CO₃) and stir the mixture at room temperature for 20-30 minutes to form the thiolate.

    • Add a solution of this compound in DMF dropwise to the thiolate mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

    • Quench the reaction by pouring it into water.

    • Extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Summary of Reaction Conditions

The following table provides a comparative overview of typical conditions for SNAr reactions on this compound.

Nucleophile ClassTypical NucleophileBaseSolventTemperature (°C)Product Class
Amines Primary/Secondary AminesK₂CO₃, Et₃NTHF, EtOH, DMF25 - 805-Aminopyrazine-2-carbaldehyde
Alcohols Methanol, EthanolNaH, KOtBuCorresponding Alcohol, THF0 - 605-Alkoxypyrazine-2-carbaldehyde
Thiols Alkyl/Aryl ThiolsK₂CO₃, NaOHDMF, THF25 - 505-(Alkyl/Aryl)thiopyrazine-2-carbaldehyde

Conclusion

This compound is a powerful electrophilic substrate for nucleophilic aromatic substitution. The protocols and principles outlined in this guide demonstrate the straightforward and versatile nature of its functionalization. By carefully selecting the nucleophile and optimizing reaction conditions, researchers can efficiently access a wide array of substituted pyrazine-2-carbaldehydes, paving the way for innovations in drug discovery and materials science.

References

Application Notes and Protocols: Leveraging 5-Chloropyrazine-2-carbaldehyde in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 5-Chloropyrazine-2-carbaldehyde in Modern Medicinal Chemistry

The pyrazine moiety is a cornerstone in the architecture of numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[1][2] Its presence in marketed drugs underscores its significance in pharmaceutical development. This compound, a bifunctional building block, offers a unique entry point for the synthesis of novel pyrazine-containing scaffolds. The presence of both a reactive aldehyde group and a strategically positioned chlorine atom opens avenues for diverse chemical transformations.

Multicomponent reactions (MCRs) have emerged as a powerful tool in drug discovery, enabling the synthesis of complex molecules in a single, convergent step from three or more starting materials. This approach aligns with the principles of green chemistry by minimizing waste, time, and energy consumption. The application of this compound in MCRs provides a rapid and efficient route to generate libraries of structurally diverse and complex pyrazine derivatives, significantly accelerating the identification of new therapeutic leads.

This technical guide provides an in-depth exploration of the application of this compound in key multicomponent reactions, offering detailed protocols and mechanistic insights to empower researchers in their quest for novel bioactive molecules.

The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Gateway to Fused Imidazo[1,2-a]pyrazines

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an amino-a-heterocycle, an aldehyde, and an isocyanide, yielding substituted imidazo-fused heterocycles. This reaction is particularly well-suited for the synthesis of imidazo[1,2-a]pyrazines when employing a 2-aminopyrazine as the amine component. The electron-withdrawing nature of the pyrazine ring and the additional chloro-substituent in this compound are expected to enhance the reactivity of the aldehyde, making it an excellent substrate for this transformation.

Mechanistic Insights

The GBB reaction is initiated by the condensation of the amino-a-heterocycle with the aldehyde to form a Schiff base (iminium ion). The isocyanide then undergoes a [4+1] cycloaddition with the iminium ion. Subsequent tautomerization leads to the formation of the aromatic imidazo[1,2-a]pyrazine ring system. The use of a Lewis or Brønsted acid catalyst can facilitate the initial imine formation.

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product This compound This compound Schiff_Base Schiff Base / Iminium Ion This compound->Schiff_Base 2-Aminopyrazine 2-Aminopyrazine 2-Aminopyrazine->Schiff_Base Isocyanide Isocyanide Cycloadduct [4+1] Cycloadduct Isocyanide->Cycloadduct Schiff_Base->Cycloadduct + Isocyanide Tautomerization Tautomerization Cycloadduct->Tautomerization Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Derivative Tautomerization->Imidazo_Pyrazine

Caption: Workflow of the Groebke-Blackburn-Bienaymé reaction.

Experimental Protocol: Synthesis of a 2-Aryl-3-amino-6-chloroimidazo[1,2-a]pyrazine Library

This protocol is based on established procedures for the GBB reaction and is optimized for the use of this compound.

Materials:

  • This compound

  • A diverse library of 2-aminopyrazines

  • A diverse library of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide)

  • Scandium(III) triflate (Sc(OTf)₃) or Iodine (I₂) as a catalyst

  • Methanol (MeOH) or Dichloromethane (DCM) as solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 2-aminopyrazine (1.0 mmol, 1.0 equiv) and the chosen solvent (5 mL).

  • Addition of Reactants: To the stirred solution, add this compound (1.0 mmol, 1.0 equiv) and the selected isocyanide (1.1 mmol, 1.1 equiv).

  • Catalyst Addition: Add the catalyst, for example, Sc(OTf)₃ (10 mol%) or I₂ (20 mol%).[3]

  • Reaction: Stir the reaction mixture at room temperature or under gentle reflux. Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to 24 hours depending on the substrates.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-6-chloroimidazo[1,2-a]pyrazine derivative.

Data Presentation:

Entry2-AminopyrazineIsocyanideCatalystSolventTime (h)Yield (%)
12-Aminopyrazinetert-Butyl isocyanideSc(OTf)₃MeOH12Expected high
22-Amino-5-methylpyrazineCyclohexyl isocyanideI₂DCM24Expected good
32-AminopyrazineBenzyl isocyanideSc(OTf)₃MeOH16Expected high
42-Amino-3-chloropyrazinetert-Butyl isocyanideI₂DCM24Expected moderate

*Expected yields are based on literature precedents for similar substrates.

The Ugi Four-Component Reaction (U-4CR): Accessing Peptidomimetic Scaffolds

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino carboxamides.[4][5] This reaction is highly valued for its ability to rapidly generate peptide-like structures with a high degree of molecular diversity. The use of this compound in the Ugi reaction allows for the incorporation of the pyrazine heterocycle into these peptidomimetic scaffolds.

Mechanistic Insights

The Ugi reaction mechanism initiates with the formation of a Schiff base from the aldehyde and the amine.[6] Protonation of the Schiff base, followed by the nucleophilic attack of the isocyanide, generates a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final α-acylamino carboxamide product.

Ugi_Mechanism cluster_reactants Reactants cluster_pathway Reaction Pathway cluster_product Product Aldehyde 5-Chloropyrazine- 2-carbaldehyde Schiff_Base Schiff Base Aldehyde->Schiff_Base Amine Amine Amine->Schiff_Base Carboxylic_Acid Carboxylic Acid Nitrilium_Ion Nitrilium Ion Carboxylic_Acid->Nitrilium_Ion Isocyanide Isocyanide Schiff_Base->Nitrilium_Ion + Isocyanide Mumm_Rearrangement Mumm Rearrangement Nitrilium_Ion->Mumm_Rearrangement Product_Node α-Acylamino Carboxamide Mumm_Rearrangement->Product_Node

Caption: Key steps in the Ugi four-component reaction.

Representative Protocol: Synthesis of Pyrazine-Containing α-Acylamino Carboxamides

This protocol provides a general framework for performing a Ugi reaction with this compound.

Materials:

  • This compound

  • A selection of primary or secondary amines

  • A variety of carboxylic acids

  • A range of isocyanides

  • Methanol (MeOH) or Trifluoroethanol (TFE) as solvent

  • Standard laboratory glassware

Procedure:

  • Preparation: In a vial, dissolve the amine (1.0 mmol, 1.0 equiv) and the carboxylic acid (1.0 mmol, 1.0 equiv) in the chosen solvent (2 mL).

  • Aldehyde Addition: Add this compound (1.0 mmol, 1.0 equiv) to the mixture and stir for 10-15 minutes at room temperature.

  • Isocyanide Addition: Add the isocyanide (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, remove the solvent under reduced pressure. The crude product can be purified by crystallization or silica gel column chromatography.

The Passerini Three-Component Reaction: A Direct Route to α-Acyloxy Carboxamides

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[7][8] This reaction provides a straightforward method to synthesize functionalized ester and amide moieties in a single step. The use of this compound in the Passerini reaction allows for the direct incorporation of the pyrazine core into these valuable scaffolds.

Mechanistic Insights

The mechanism of the Passerini reaction is believed to proceed through a concerted or stepwise pathway involving the formation of a key intermediate from the aldehyde and the carboxylic acid.[6][9] This intermediate then reacts with the isocyanide, followed by an intramolecular acyl transfer to yield the final α-acyloxy carboxamide product. The reaction is often favored in aprotic solvents.

Representative Protocol: Synthesis of Pyrazine-Containing α-Acyloxy Carboxamides

This protocol outlines a general procedure for the Passerini reaction using this compound.

Materials:

  • This compound

  • A diverse set of carboxylic acids

  • A library of isocyanides

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as an aprotic solvent

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the carboxylic acid (1.0 mmol, 1.0 equiv) in the aprotic solvent (5 mL).

  • Isocyanide Addition: Add the isocyanide (1.0 mmol, 1.0 equiv) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction's progress by TLC.

  • Work-up and Purification: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion: A Versatile Building Block for Innovation

This compound stands out as a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds through multicomponent reactions. The protocols and mechanistic insights provided in this guide for the Groebke-Blackburn-Bienaymé, Ugi, and Passerini reactions offer a solid foundation for researchers to explore the vast chemical space of pyrazine derivatives. The ability to rapidly generate libraries of complex molecules with potential biological activity makes this compound a key asset in modern drug discovery and development programs.

References

Application Notes & Protocols: A Strategic Guide to Synthesizing Novel Heterocyclic Compounds via Directed ortho-Lithiation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical, step-by-step protocols for the strategic synthesis of novel heterocyclic compounds using Directed ortho-Lithiation (DoM). We will delve into the core principles, explain the causality behind experimental choices, and offer field-proven insights to empower your synthetic endeavors.

Introduction: The Power of Precision in Aromatic Functionalization

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. Their synthesis, therefore, is a cornerstone of modern chemistry. Among the myriad of synthetic tools available, Directed ortho-Lithiation (DoM) stands out as a powerful and regioselective method for the functionalization of aromatic and heteroaromatic systems. This strategy allows for the precise introduction of substituents adjacent to a pre-existing functional group, a transformation that is often challenging to achieve through classical electrophilic aromatic substitution.

Pioneered by the early work of Henry Gilman and Georg Wittig, and later extensively developed by Victor Snieckus, DoM has become an indispensable tool in the synthetic chemist's arsenal. The reaction proceeds through the deprotonation of an aromatic C-H bond positioned ortho to a coordinating Directing Metalation Group (DMG) by a strong organolithium base. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to forge new carbon-carbon or carbon-heteroatom bonds, paving the way for the construction of complex molecular architectures.

This document will guide you through the strategic considerations and practical execution of DoM, with a specific focus on its application in the synthesis of novel heterocyclic scaffolds.

Core Principles of Directed ortho-Lithiation

The DoM reaction is a two-step process: regioselective deprotonation followed by quenching with an electrophile. The success of this reaction hinges on a deep understanding of the underlying mechanism and the interplay between the substrate, the base, and the reaction conditions.

The Mechanism: A Symphony of Coordination and Deprotonation

The key to the regioselectivity of DoM lies in the ability of the Directing Metalation Group (DMG) to coordinate with the organolithium base. This coordination pre-assembles the base in close proximity to the target ortho C-H bond, significantly lowering the activation energy for deprotonation at this site compared to other protons on the ring.

G sub Aromatic Substrate with DMG intermediate Coordinated Intermediate sub->intermediate Coordination base Organolithium Base (e.g., n-BuLi) base->intermediate product ortho-Lithiated Species intermediate->product Deprotonation final_product ortho-Functionalized Product product->final_product Quenching electrophile Electrophile (E+) electrophile->final_product

Figure 1: General mechanism of Directed ortho-Lithiation (DoM).

The Players: Directing Groups, Bases, and Solvents

Directing Metalation Groups (DMGs): The choice of DMG is paramount and dictates the feasibility and efficiency of the lithiation. DMGs are typically Lewis basic functional groups containing heteroatoms like oxygen, nitrogen, or sulfur. Their directing ability varies significantly, and a hierarchy has been established based on empirical observations.

Organolithium Bases: The most common bases for DoM are alkyllithiums, such as n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and tert-butyllithium (t-BuLi). The choice of base depends on the acidity of the target proton and the strength of the DMG. s-BuLi and t-BuLi are more reactive than n-BuLi and are often used for less activated substrates or with weaker DMGs. The addition of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the deprotonation by sequestering the lithium cation, thereby increasing the basicity of the organolithium reagent.

Solvents: DoM is typically performed in aprotic ethereal solvents such as tetrahydrofuran (THF) or diethyl ether (Et₂O) at low temperatures (-78 °C to 0 °C) to ensure the stability of the highly reactive organolithium intermediates.

Application Notes: From Strategy to Execution

Selecting the Right Directing Group

The choice of DMG is a strategic decision that should be made based on its directing power, its compatibility with the desired electrophile, and its potential for subsequent transformations. The table below provides a comparative summary of common DMGs.

Directing Group (DMG)General StructureRelative Directing PowerTypical ConditionsNotes & Considerations
Carboxamide-CONR₂Very Strongs-BuLi, THF, -78 °COne of the most powerful and reliable DMGs. The R groups can be tuned to modulate solubility and reactivity.
O-Carbamate-OCONR₂Strongs-BuLi, THF, -78 °CExcellent for directing the lithiation of phenols. Can be easily cleaved to reveal the hydroxyl group.
Sulfonamide-SO₂NR₂Strongn-BuLi or t-BuLi, THF, -78 to 0 °CVery robust group. The resulting lithiated species are often more stable than those derived from carboxamides.
Methoxy-OCH₃Moderatet-BuLi, Et₂O, 0 °CWeaker directing group, often requiring a more reactive base and higher temperatures.
Amine-NR₂Moderate to Weakn-BuLi, TMEDA, HexaneRequires TMEDA to facilitate deprotonation.
Optimizing Reaction Conditions: A Self-Validating Workflow

Achieving high yields and selectivity in DoM requires careful optimization of reaction parameters. The following workflow provides a systematic approach to developing a robust protocol.

G start Start: Define Substrate & Target dmg_selection Select DMG based on literature precedence start->dmg_selection base_screening Screen Organolithium Base (n-BuLi, s-BuLi, t-BuLi) dmg_selection->base_screening temp_screening Optimize Temperature (-78°C, -40°C, 0°C) base_screening->temp_screening quenching Quench with a simple electrophile (e.g., MeI) temp_screening->quenching analysis Analyze yield & regioselectivity (GC-MS, NMR) quenching->analysis analysis->base_screening Low yield? Re-screen base/temp full_reaction Perform reaction with desired electrophile for heterocycle formation analysis->full_reaction Good yield? Proceed. end End: Optimized Protocol full_reaction->end

Figure 2: Workflow for optimizing a Directed ortho-Lithiation reaction.

Trustworthiness through Self-Validation: Each step in this workflow is designed to be self-validating. For instance, before attempting a complex cyclization, quenching small aliquots of the reaction mixture with a simple electrophile like D₂O or methyl iodide can confirm the successful formation and regioselectivity of the aryllithium intermediate. This iterative process of testing and refinement builds confidence in the scalability and reproducibility of the final protocol.

Tandem DoM-Cyclization: A Gateway to Novel Heterocycles

A particularly elegant application of DoM is in tandem reactions where the quenching electrophile is tethered to the directing group, leading to an intramolecular cyclization and the formation of a new heterocyclic ring. This approach is highly efficient for constructing fused ring systems.

For example, an N-aryl-N'-acylurea can be lithiated at the ortho position of the aryl ring, and the resulting nucleophile can attack the tethered acyl group to form a quinazolinedione, a privileged scaffold in medicinal chemistry.

Detailed Protocol: Synthesis of a Benzofuran via DoM

This protocol details the synthesis of a substituted benzofuran from an O-aryl carbamate, a classic example of DoM in heterocyclic synthesis.

Reaction Scheme:

  • ortho-Lithiation of an O-aryl carbamate.

  • Quenching with an aldehyde to form a secondary alcohol.

  • Intramolecular cyclization to form the benzofuran ring.

Materials and Reagents
  • O-(4-methoxyphenyl) N,N-diethylcarbamate

  • sec-Butyllithium (s-BuLi) in cyclohexane (1.4 M)

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Chlorobenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Step-by-Step Experimental Procedure

Step A: ortho-Lithiation and Aldehyde Quench

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add O-(4-methoxyphenyl) N,N-diethylcarbamate (1.0 eq).

  • Dissolve the starting material in anhydrous THF (0.2 M).

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slowly add s-BuLi (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting deep-orange solution at -78 °C for 1 hour.

  • In a separate flask, dissolve 4-chlorobenzaldehyde (1.2 eq) in anhydrous THF.

  • Add the aldehyde solution to the aryllithium species dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol intermediate. This product can be purified by column chromatography or used directly in the next step.

Step B: Cyclization to the Benzofuran

  • Dissolve the crude alcohol from Step A in DCM (0.1 M).

  • Add trifluoroacetic acid (TFA) (2.0 eq) dropwise at room temperature.

  • Stir the reaction at room temperature for 4 hours, monitoring by TLC for the disappearance of the starting material.

  • Carefully quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and EtOAc to afford the desired substituted benzofuran.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive organolithium reagent.Titrate the organolithium solution before use.
Insufficiently dried glassware or solvent.Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvents.
Reaction temperature too high.Maintain strict temperature control, especially during the addition of the base.
Poor Regioselectivity Competing acidic protons elsewhere in the molecule.Protect other acidic functional groups before attempting DoM.
DMG is too weak.Switch to a stronger DMG or use a more reactive base/t-BuLi with TMEDA.
Decomposition of Product The aryllithium intermediate is unstable.Trap the intermediate at a lower temperature or use a more reactive electrophile.
The final product is unstable to work-up conditions.Use a milder work-up procedure, avoiding strong acids or bases if the product is sensitive.

The Strategic Application of 5-Chloropyrazine-2-carbaldehyde in the Development of Targeted Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropyrazine-2-carbaldehyde is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry, particularly in the design and synthesis of novel enzyme inhibitors. Its unique electronic properties and reactive aldehyde functionality make it an attractive scaffold for developing potent and selective inhibitors for a range of enzyme targets implicated in various diseases. This comprehensive guide provides an in-depth exploration of the utility of this compound in enzyme inhibitor development, covering the underlying principles of its mechanism of action, detailed synthetic protocols, and robust methodologies for enzymatic and cellular evaluation.

Introduction: The Rationale for Employing this compound

The pyrazine ring system is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The incorporation of a chlorine atom and a carbaldehyde group at the 5- and 2-positions, respectively, of the pyrazine ring imparts distinct chemical characteristics that are highly advantageous for inhibitor design.

  • Electrophilic "Warhead": The aldehyde group serves as a key electrophilic "warhead." This functionality can form a reversible covalent bond with nucleophilic residues, such as cysteine or serine, commonly found in the active sites of enzymes like proteases.[2][3] This covalent interaction can lead to potent and prolonged inhibition compared to non-covalent inhibitors.[4][5]

  • Structural Versatility: The chlorine atom provides a handle for further chemical modification through nucleophilic aromatic substitution reactions. This allows for the introduction of various substituents to explore the chemical space around the pyrazine core, enabling the optimization of inhibitor potency, selectivity, and pharmacokinetic properties.[6]

  • Scaffold for Diverse Targets: Derivatives of this compound have shown promise as inhibitors for a variety of enzyme classes, including:

    • Cysteine Proteases (e.g., Cathepsins): These enzymes are implicated in diseases such as cancer, osteoporosis, and inflammatory disorders.[7][8][9]

    • Serine Proteases (e.g., Dipeptidyl Peptidase-IV, DPP-IV): DPP-IV inhibitors are an established class of drugs for the treatment of type 2 diabetes.[10][11][12]

    • Kinases: Pyrazine-based compounds have been developed as potent kinase inhibitors for cancer therapy.[4][13]

This guide will focus on the practical aspects of utilizing this compound to develop inhibitors for two key enzyme classes: Cathepsin L (a cysteine protease) and Dipeptidyl Peptidase-IV (a serine protease).

Mechanism of Action: Covalent Inhibition

The primary mechanism by which inhibitors derived from this compound exert their effect is through covalent modification of the target enzyme. This process can be either reversible or irreversible, depending on the specific design of the inhibitor and the nature of the interaction with the enzyme's active site.

Reversible Covalent Inhibition

The aldehyde group of the pyrazine scaffold can react with the thiol group of a cysteine residue or the hydroxyl group of a serine residue in the enzyme's active site to form a hemiacetal or a thiohemiacetal adduct, respectively. This is a reversible process, and the inhibitor can dissociate from the enzyme over time.[2]

G Enzyme Enzyme (Cys-SH) Complex Enzyme-Inhibitor Complex (Non-covalent) Enzyme->Complex Binding Inhibitor Inhibitor (Pyrazine-CHO) Inhibitor->Complex Covalent_Adduct Thiohemiacetal Adduct (Reversible Covalent) Complex->Covalent_Adduct Nucleophilic Attack Covalent_Adduct->Complex Dissociation

Caption: Reversible covalent inhibition mechanism.

Irreversible Covalent Inhibition

While the aldehyde itself typically forms a reversible adduct, strategic modifications to the inhibitor scaffold can lead to irreversible inhibition. This can be achieved by incorporating a latent reactive group that, once the inhibitor is bound to the active site, can form a stable covalent bond. For the purpose of this guide, we will focus on the development of potent reversible covalent inhibitors.

Synthetic Protocols: From Building Block to Potent Inhibitor

This section provides detailed, step-by-step protocols for the synthesis of representative enzyme inhibitors derived from this compound. The following protocols are based on established synthetic methodologies for similar pyrazine derivatives and serve as a practical guide for researchers.[14][15]

General Considerations for Synthesis
  • Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagent Quality: Use high-purity reagents and anhydrous solvents where specified to ensure optimal reaction yields and purity of the final products.

  • Reaction Monitoring: Monitor the progress of reactions using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Synthesis of a Cathepsin L Inhibitor Precursor

This protocol describes the synthesis of an N-substituted 5-chloropyrazine-2-carboxamide, a key intermediate for developing Cathepsin L inhibitors.

Protocol 3.2.1: Synthesis of 5-Chloro-N-(2-phenylethyl)pyrazine-2-carboxamide

  • Oxidation of the Aldehyde:

    • To a solution of this compound (1.0 g, 6.92 mmol) in a 1:1 mixture of acetone and water (20 mL), add sulfamic acid (0.80 g, 8.30 mmol).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium chlorite (0.94 g, 10.38 mmol) in water (5 mL) dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-chloropyrazine-2-carboxylic acid.

  • Amide Coupling:

    • To a solution of 5-chloropyrazine-2-carboxylic acid (1.0 g, 6.31 mmol) in anhydrous dichloromethane (DCM, 20 mL), add oxalyl chloride (0.65 mL, 7.57 mmol) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

    • Stir the mixture at room temperature for 1 hour until the evolution of gas ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 5-chloropyrazine-2-carbonyl chloride.

    • Dissolve the crude acid chloride in anhydrous DCM (20 mL) and cool to 0 °C.

    • Add a solution of 2-phenylethanamine (0.84 mL, 6.94 mmol) and triethylamine (1.06 mL, 7.57 mmol) in DCM (10 mL) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 5-Chloro-N-(2-phenylethyl)pyrazine-2-carboxamide.

G Start This compound Acid 5-Chloropyrazine-2-carboxylic acid Start->Acid Oxidation (NaClO2, H2NSO3H) Amide 5-Chloro-N-(2-phenylethyl)pyrazine-2-carboxamide Acid->Amide Amide Coupling (1. (COCl)2, DMF; 2. 2-Phenylethanamine, Et3N)

Caption: Synthetic workflow for a Cathepsin L inhibitor precursor.

Synthesis of a DPP-IV Inhibitor Precursor

This protocol outlines the synthesis of a pyrazine derivative with a functional group suitable for targeting the S1 pocket of DPP-IV.

Protocol 3.3.1: Synthesis of (5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone

  • Follow the procedure in Protocol 3.2.1, step 1 to synthesize 5-chloropyrazine-2-carboxylic acid.

  • Follow the procedure in Protocol 3.2.1, step 2 , substituting 2-phenylethanamine with pyrrolidine.

Enzyme Inhibition Assays: Quantifying Inhibitor Potency

Once the inhibitors are synthesized, their potency must be determined through enzymatic assays. This section provides detailed protocols for assessing the inhibitory activity against Cathepsin L and DPP-IV.

General Principles of Enzyme Kinetic Assays

Enzyme inhibition is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce the enzyme activity by 50%. This is determined by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.[16]

Table 1: Key Parameters in Enzyme Inhibition Assays

ParameterDescription
Enzyme Concentration Should be in the linear range of the assay.
Substrate Concentration Typically at or near the Michaelis constant (Km) of the enzyme.
Inhibitor Concentrations A series of dilutions to generate a dose-response curve.
Buffer Conditions pH, ionic strength, and temperature should be optimized for the specific enzyme.
Detection Method Spectrophotometric or fluorometric detection of product formation.
Protocol for Cathepsin L Inhibition Assay

This assay utilizes a fluorogenic substrate to measure the activity of Cathepsin L.

Protocol 4.2.1: Fluorometric Assay for Cathepsin L Inhibition

  • Reagent Preparation:

    • Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5.

    • Cathepsin L Enzyme: Recombinant human Cathepsin L, diluted in assay buffer to the desired working concentration.

    • Substrate: Z-Phe-Arg-AMC (Z-FR-AMC), prepared as a stock solution in DMSO and diluted in assay buffer.

    • Inhibitor: Synthesized pyrazine derivative, prepared as a stock solution in DMSO and serially diluted.

  • Assay Procedure:

    • In a 96-well black microplate, add 50 µL of the serially diluted inhibitor solutions.

    • Add 25 µL of the Cathepsin L enzyme solution to each well.

    • Incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the Z-FR-AMC substrate solution to each well.

    • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time plot).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol for DPP-IV Inhibition Assay

This assay employs a colorimetric substrate to measure DPP-IV activity.

Protocol 4.3.1: Colorimetric Assay for DPP-IV Inhibition

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • DPP-IV Enzyme: Recombinant human DPP-IV, diluted in assay buffer.

    • Substrate: Gly-Pro-p-nitroanilide (Gly-Pro-pNA), prepared as a stock solution in DMSO and diluted in assay buffer.

    • Inhibitor: Synthesized pyrazine derivative, prepared as a stock solution in DMSO and serially diluted.

  • Assay Procedure:

    • In a 96-well clear microplate, add 50 µL of the serially diluted inhibitor solutions.

    • Add 25 µL of the DPP-IV enzyme solution to each well.

    • Incubate the plate at 37 °C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the Gly-Pro-pNA substrate solution to each well.

    • Measure the absorbance at 405 nm at 1-minute intervals for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

    • Determine the IC50 value as described in Protocol 4.2.1 .

Cellular Assays: Evaluating Efficacy in a Biological Context

While in vitro enzyme assays are crucial for determining potency, cellular assays are necessary to assess the inhibitor's efficacy in a more physiologically relevant environment.

Protocol for Cellular Cathepsin L Activity Assay

This assay measures the activity of intracellular Cathepsin L in a cancer cell line.

Protocol 5.1.1: In-Cell Cathepsin L Activity Assay

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells) in appropriate growth medium.

    • Seed the cells in a 96-well black, clear-bottom microplate and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Treat the cells with varying concentrations of the synthesized inhibitor for a specified period (e.g., 24 hours).

  • Activity Measurement:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Add a cell-permeable Cathepsin L substrate (e.g., a cell-permeable version of Z-FR-AMC) to each well.

    • Incubate the plate at 37 °C for 1-2 hours.

    • Measure the fluorescence intensity as described in Protocol 4.2.1 .

  • Data Analysis:

    • Normalize the fluorescence signal to cell viability (e.g., using a parallel MTT or resazurin assay).

    • Determine the cellular IC50 value.

Protocol for Cellular DPP-IV Activity Assay

This assay measures the inhibition of DPP-IV activity on the surface of cells.

Protocol 5.2.1: Cell-Based DPP-IV Activity Assay

  • Cell Culture:

    • Culture a cell line expressing DPP-IV (e.g., Caco-2 cells).

    • Seed the cells in a 96-well plate and grow to confluence.

  • Inhibitor Treatment:

    • Wash the cells with assay buffer (e.g., HBSS).

    • Add varying concentrations of the inhibitor to the cells and incubate for 30 minutes at 37 °C.

  • Activity Measurement:

    • Add the DPP-IV substrate Gly-Pro-AMC to each well.

    • Incubate at 37 °C for 30-60 minutes.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis:

    • Determine the cellular IC50 value as described for the in vitro assays.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the development of potent and selective enzyme inhibitors. The synthetic and screening protocols provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel inhibitors targeting a range of enzymes. Future work in this area could focus on expanding the diversity of substituents on the pyrazine ring to further optimize inhibitor properties, exploring different electrophilic warheads for covalent modification, and applying these scaffolds to a broader range of enzyme targets. The continued exploration of pyrazine-based inhibitors holds significant promise for the discovery of new therapeutics for a variety of human diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of 5-Chloropyrazine-2-carbaldehyde. Here, we address common challenges, offer detailed troubleshooting protocols, and present frequently asked questions to enhance the yield and purity of this critical synthetic intermediate.

I. Overview of Synthetic Strategies

The synthesis of this compound is most commonly achieved through the oxidation of 2-chloro-5-methylpyrazine. This method is often preferred due to the commercial availability of the starting material. Alternative routes, such as those originating from pyrazine-2-carbonitrile, also exist and may be suitable depending on the availability of precursors and desired scale.[1][2]

The dominant challenge in the oxidation of 2-chloro-5-methylpyrazine is achieving selective conversion to the aldehyde while minimizing over-oxidation to the corresponding carboxylic acid and the formation of N-oxide byproducts.[3] The choice of oxidizing agent and the fine-tuning of reaction parameters are paramount to a successful synthesis.

II. Recommended Synthetic Protocol: Selenium Dioxide Oxidation

The Riley oxidation, utilizing selenium dioxide (SeO₂), is a widely employed method for the allylic and benzylic oxidation of methyl groups, and it is particularly relevant for the synthesis of heterocyclic aldehydes.[4][5]

Detailed Experimental Protocol

Materials:

  • 2-chloro-5-methylpyrazine

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite or a similar filter aid

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyrazine (1 equivalent) in anhydrous 1,4-dioxane.

  • Addition of Oxidant: Add selenium dioxide (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Filtration: Cool the reaction mixture to room temperature. The black precipitate of elemental selenium will be visible. Dilute the mixture with dichloromethane and filter through a pad of Celite to remove the selenium precipitate. Wash the filter cake with additional dichloromethane.

  • Work-up: Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts, including 5-chloropyrazine-2-carboxylic acid. Separate the organic layer and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a solid.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, their probable causes, and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Aldehyde 1. Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction closely using TLC. If starting material persists, consider extending the reflux time. - Ensure the reaction temperature is maintained at the reflux point of the solvent.
2. Suboptimal Reagent Stoichiometry: Incorrect ratio of selenium dioxide to the starting material.- Use a slight excess of selenium dioxide (1.1-1.2 equivalents) to drive the reaction to completion. However, a large excess can promote over-oxidation.
3. Moisture in Reaction: Selenium dioxide can react with water, reducing its efficacy.- Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Over-oxidation to Carboxylic Acid 1. Excess Oxidizing Agent: Using too much selenium dioxide.- Carefully control the stoichiometry of SeO₂.
2. Prolonged Reaction Time: Leaving the reaction to proceed long after the starting material is consumed.- Monitor the reaction by TLC and quench it as soon as the starting material is consumed and the aldehyde is the major product.
3. High Reaction Temperature: Can favor over-oxidation.- While reflux is standard, for particularly sensitive substrates, a slightly lower temperature for a longer duration might be beneficial.
Formation of N-Oxide Byproducts 1. Nature of the Oxidizing Agent: Some oxidizing agents are more prone to N-oxidation of heterocyclic systems.- Selenium dioxide is generally selective for methyl group oxidation over N-oxidation of the pyrazine ring. If N-oxides are a significant issue, consider alternative, milder oxidizing agents.
Difficult Purification 1. Residual Selenium: Black particles of elemental selenium co-eluting or remaining in the product.- Ensure thorough filtration through a dense pad of Celite after the reaction. A second filtration may be necessary.
2. Co-elution of Byproducts: The aldehyde and potential byproducts may have similar polarities.- Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.
3. Product Instability on Silica Gel: Aldehydes can sometimes be unstable on silica gel.- Deactivate the silica gel with triethylamine before use. - Consider alternative purification methods like recrystallization if a suitable solvent system can be identified.[6]

IV. Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: 2-chloro-5-methylpyrazine add_seo2 Add SeO₂ in 1,4-Dioxane start->add_seo2 reflux Reflux (4-6 hours) add_seo2->reflux cool Cool to Room Temperature reflux->cool filter_se Filter through Celite cool->filter_se wash Wash with NaHCO₃ (aq) filter_se->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography end Product: this compound chromatography->end

Caption: A flowchart of the synthesis and purification process.

V. Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent for the selenium dioxide oxidation?

A1: While 1,4-dioxane is commonly used, other high-boiling point ethers or aromatic solvents like toluene or xylene can be employed. The choice of solvent can influence the reaction rate and selectivity, so optimization may be necessary.

Q2: My final product is a dark oil instead of a solid. What should I do?

A2: This could indicate the presence of impurities, particularly residual selenium compounds. Ensure that the filtration step was effective. If the product is still oily after chromatography, try dissolving it in a minimal amount of a suitable hot solvent and then cooling it slowly to induce crystallization.

Q3: Are there alternative oxidizing agents to selenium dioxide?

A3: Yes, other oxidizing agents can be used for the conversion of methyl groups on heterocyclic rings to aldehydes. These include potassium permanganate (KMnO₄) under controlled conditions, and ceric ammonium nitrate (CAN). However, these reagents may be less selective and could lead to a higher degree of over-oxidation or other side reactions.[7]

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound should be confirmed using standard analytical techniques. The ¹H NMR spectrum will show characteristic peaks for the aldehyde proton and the two aromatic protons on the pyrazine ring.[8] Mass spectrometry should confirm the expected molecular weight. Purity can be assessed by HPLC or GC analysis.

Q5: What are the main safety precautions when working with selenium dioxide?

A5: Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

VI. Characterization Data of Key Compounds

Compound Molecular Formula Molecular Weight Key Spectroscopic Data
This compound C₅H₃ClN₂O142.54 g/mol ¹H NMR: Signals for the aldehyde proton and two pyrazine ring protons.[8] MS: M+ peak corresponding to the molecular weight.
5-Chloropyrazine-2-carboxylic acid C₅H₃ClN₂O₂158.54 g/mol ¹H NMR: Absence of the aldehyde proton signal and presence of a carboxylic acid proton signal. MS: M+ peak at 158.54.[9]

VII. References

  • ChemicalBook. (n.d.). This compound(88625-24-5) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Important reactions possible during ammoxidation of 2-methylpyrazine. Retrieved from --INVALID-LINK--

  • Dolezal, M., et al. (2005). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. ResearchGate. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Ammoxidation of methylpyrazine over V–Ti oxide system | Request PDF. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 5-Chloropyrazine-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--

  • Servusová, B., et al. (2012). Synthesis and structure of the 5-chloropyrazine-2-carbonyl chloride and... ResearchGate. Retrieved from --INVALID-LINK--

  • Guo, et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5-Chloropyrazine-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 5-Chloropyrazine-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5-Chloropyrazine-2-carboxylic Acid. Retrieved from --INVALID-LINK--

  • Dennis, C. R., et al. (1986). Oxidation of Hydrazine and Methyl-Substituted Hydrazines by the Cyano Complexes of Iron(III), Molybdenum(V), and Tungsten(V). A Kinetic Study. ElectronicsAndBooks. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Kloc, K., et al. (2014). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. National Institutes of Health. Retrieved from --INVALID-LINK--

  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. PubMed Central. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. Retrieved from --INVALID-LINK--

  • Lei, H., et al. (2019). Methoxypyrazines biosynthesis and metabolism in grape: A review. ResearchGate. Retrieved from --INVALID-LINK--

  • Lindsey, J. S. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Oxidising agent. Retrieved from --INVALID-LINK--

  • Truong, T., et al. (2024). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI. Retrieved from --INVALID-LINK--

  • Mavroskoufis, A., et al. (2020). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Thieme. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Common sources of mistake in organic synthesis. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 88625-24-5 | this compound. Retrieved from --INVALID-LINK--

  • Martin, H., & Herrmann, R. (1986). Oxidation of Imines by Selenium Dioxide. ResearchGate. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Refining Purification Methods for 5-Aminopyrazine-2-carbothioamide. Retrieved from --INVALID-LINK--

  • Journal of the Serbian Chemical Society. (n.d.). Synthesis of pyrazine-2,3-dicarbonitrile and 1,2,4-triazine-5(4H). Retrieved from --INVALID-LINK--

  • PubMed. (1977). The selenium dioxide oxidation of cholecalciferol. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Purification of Crude Benzalazine by Recrystallization. Retrieved from --INVALID-LINK--

References

troubleshooting side reactions in the formylation of 2-chloropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable intermediate in medicinal chemistry and materials science, 2-chloro-3-formylpyrazine, presents unique synthetic challenges. Its preparation via formylation of 2-chloropyrazine is often plagued by side reactions stemming from the electron-deficient nature of the pyrazine ring and the reactivity of the chloro-substituent.

This Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting these complex issues. Structured in a direct question-and-answer format, this guide moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve experimental challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the formylation of 2-chloropyrazine?

There are two main strategies for introducing a formyl group onto the 2-chloropyrazine ring:

  • Electrophilic Aromatic Substitution (SEAr): The most common method is the Vilsmeier-Haack reaction.[1][2] This involves treating 2-chloropyrazine with the Vilsmeier reagent (typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)), which acts as a mild electrophile.[3][4]

  • Directed Ortho-Metalation (DoM) followed by Electrophilic Quench: This involves deprotonating the pyrazine ring at a specific position using a strong, non-nucleophilic base like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to form a lithiated intermediate.[5][6] This highly nucleophilic species is then quenched with an electrophilic formylating agent, such as DMF.

Q2: Why is 2-chloropyrazine considered a challenging substrate for formylation?

The difficulty arises from the electronic properties of the molecule:

  • Electron-Deficient Ring: The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, deactivating the ring towards electrophilic attack. This makes classic SEAr reactions like the Vilsmeier-Haack sluggish and often requires forcing conditions (higher temperatures), which can lead to decomposition.[3]

  • Competing Reactivity: The chloro-substituent and the ring protons present multiple potential reaction sites, especially in organometallic routes, which can lead to issues with regioselectivity and side reactions like halogen-metal exchange.

Q3: Which position on the 2-chloropyrazine ring is formylated?

The desired product is 2-chloro-3-formylpyrazine. The formylation occurs at the C-3 position, which is ortho to the chloro group and meta to one nitrogen and ortho to the other. In the Vilsmeier-Haack reaction, this position is electronically favored for attack by the mild electrophile. In the Directed Ortho-Metalation route, a suitable base can selectively deprotonate the C-3 proton due to its increased acidity and proximity to the directing chloro group.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific experimental issues. Each answer provides a likely cause and a detailed solution grounded in chemical principles.

Scenario 1: Low or No Yield of 2-chloro-3-formylpyrazine

Question: I am recovering mostly unreacted 2-chloropyrazine. How can I improve the conversion rate?

Answer:

This is the most common issue, directly related to the deactivated nature of the pyrazine ring.

  • Likely Cause (Vilsmeier-Haack): The reaction conditions are not sufficiently energetic to overcome the high activation barrier for electrophilic substitution. The Vilsmeier reagent is a relatively weak electrophile and struggles to react with the electron-poor ring.[3]

  • Recommended Solutions:

    • Optimize Thermal Conditions: Gradually increase the reaction temperature. Start the reaction at room temperature and slowly heat to 60-80 °C, monitoring by TLC. Avoid temperatures above 100 °C initially, as this can promote decomposition.

    • Increase Reagent Stoichiometry: An excess of the Vilsmeier reagent can shift the equilibrium towards the product. Try increasing the equivalents of both POCl₃ and DMF from a typical 1.5 eq. to 3.0 eq.

    • Extend Reaction Time: Deactivated substrates require longer reaction times. Monitor the reaction over 12-24 hours to ensure it has reached completion.

  • Likely Cause (Directed Ortho-Metalation): Incomplete deprotonation (lithiation) of the starting material. This can be due to an insufficiently strong base, incorrect temperature, or degradation of the organolithium intermediate.

  • Recommended Solutions:

    • Verify Base Activity: Ensure your n-BuLi is properly titrated and the amine (e.g., 2,2,6,6-tetramethylpiperidine) is freshly distilled. LiTMP should be formed in situ and used immediately.[6]

    • Strict Temperature Control: The lithiation step is highly temperature-sensitive. Maintain the temperature at or below -70 °C (dry ice/acetone bath) during base addition and the subsequent 30-60 minute stirring period to prevent decomposition of the lithiated species.[6]

    • Anhydrous Conditions: Water will rapidly quench the organolithium base and the lithiated pyrazine. Ensure all glassware is oven-dried and solvents (like THF) are rigorously anhydrous.

Scenario 2: Significant Formation of Black Tar and Insoluble Material

Question: My reaction turns black and results in a complex mixture of insoluble byproducts upon workup. What is causing this decomposition?

Answer:

This indicates that the reaction conditions are too harsh, leading to polymerization or degradation of the pyrazine ring.

  • Likely Cause (Vilsmeier-Haack): Excessive heating. While heat is needed to drive the reaction, high temperatures can cause uncontrolled side reactions on the sensitive heterocyclic core.

  • Recommended Solutions:

    • Controlled Heating: Use an oil bath with a thermocouple for precise temperature control. Instead of going directly to a high reflux temperature, try a stepwise heating approach (e.g., 2 hours at 50 °C, then 2 hours at 70 °C).

    • Order of Addition: Add the 2-chloropyrazine solution dropwise to the pre-formed Vilsmeier reagent at 0 °C, then allow the mixture to warm slowly. This prevents an initial exothermic event that can trigger decomposition.

  • Likely Cause (Directed Ortho-Metalation): The lithiated intermediate is unstable at higher temperatures. If the reaction is allowed to warm prematurely, it can lead to uncontrolled reactions.

  • Recommended Solutions:

    • Maintain Low Temperature: Ensure the reaction temperature never rises above -65 °C until it is intentionally quenched.[6]

    • Careful Quenching: Add the formylating agent (DMF) slowly and dropwise while maintaining the low temperature to control the exotherm of the quenching reaction.

Scenario 3: An Isomeric Byproduct is Detected

Question: My NMR analysis shows the desired 2-chloro-3-formylpyrazine, but also a significant amount of an isomer. What is this byproduct and how can I avoid it?

Answer:

This issue is almost exclusive to the Directed Ortho-Metalation route and points to a problem with regioselectivity. The likely byproduct is 2-chloro-6-formylpyrazine.

  • Likely Cause (Directed Ortho-Metalation): Lithiation is occurring at the wrong position. The deprotonation of 2-substituted pyridines and pyrazines is a well-studied phenomenon where kinetic and thermodynamic products can differ.

    • Kinetic Deprotonation (C6): The proton at C6 is often removed faster (kinetic product) due to coordination of the lithium amide base with the adjacent ring nitrogen.[5]

    • Thermodynamic Deprotonation (C3): The C3-lithiated species is generally more stable (thermodynamic product) due to the inductive effect of the chloro group.

  • Recommended Solutions:

    • Allow for Equilibration: After adding the base at -78 °C, allow the reaction to stir at a slightly elevated temperature (e.g., -40 °C) for a period before quenching. This can allow the kinetically formed C6-lithiated species to isomerize to the more stable C3-lithiated intermediate. A small-scale optimization study is recommended to find the ideal time and temperature.

    • Choice of Base: While LiTMP is generally effective, consider using a bulkier base which may favor the less sterically hindered C6 position, so careful temperature control to favor the thermodynamic product is key.

Visualizing Reaction Mechanisms and Troubleshooting

Vilsmeier-Haack Formylation Mechanism

Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent Formation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Formation Sigma_Complex Sigma Complex (Intermediate) Vilsmeier_Reagent->Sigma_Complex Chloropyrazine 2-Chloropyrazine Chloropyrazine->Sigma_Complex Electrophilic Attack Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt Aromatization Product 2-Chloro-3-formylpyrazine Iminium_Salt->Product Hydrolysis Hydrolysis H₂O Workup Hydrolysis->Iminium_Salt

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Problem: Low Product Yield Check_Method Which method was used? Start->Check_Method VH_Path Vilsmeier-Haack Check_Method->VH_Path V-H DoM_Path Directed Ortho-Metalation Check_Method->DoM_Path DoM VH_Cause1 Cause: Insufficient Activation Energy VH_Path->VH_Cause1 DoM_Cause1 Cause: Incomplete Lithiation DoM_Path->DoM_Cause1 VH_Sol1 Solution: ↑ Temperature (e.g., 80°C) ↑ Reagent Equivalents (2-3x) ↑ Reaction Time (12-24h) VH_Cause1->VH_Sol1 End Re-evaluate Results VH_Sol1->End DoM_Sol1 Solution: Verify Base Activity Strict Temp Control (-78°C) Ensure Anhydrous Conditions DoM_Cause1->DoM_Sol1 DoM_Sol1->End

Caption: Logic diagram for troubleshooting low yield.

Validated Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation

Objective: To synthesize 2-chloro-3-formylpyrazine from 2-chloropyrazine using POCl₃ and DMF.

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • 2-Chloropyrazine

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine, Ethyl acetate, Magnesium sulfate

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • To the flask, add anhydrous DMF (3.0 eq.) and anhydrous DCE (5 mL per mmol of substrate). Cool the mixture to 0 °C in an ice bath.

  • Slowly add POCl₃ (2.5 eq.) dropwise to the DMF solution, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add 2-chloropyrazine (1.0 eq.) to the flask.

  • Remove the ice bath and slowly heat the reaction mixture to 80 °C using an oil bath.

  • Maintain the temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Cool the reaction to room temperature, then carefully pour it onto crushed ice.

  • Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-chloro-3-formylpyrazine.

Protocol 2: Directed Ortho-Metalation and Formylation

Objective: To synthesize 2-chloro-3-formylpyrazine via lithiation with LiTMP.

Materials:

  • 2,2,6,6-Tetramethylpiperidine (TMP), freshly distilled

  • n-Butyllithium (n-BuLi), titrated solution in hexanes

  • 2-Chloropyrazine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution

  • Ethyl acetate, Magnesium sulfate

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer and a low-temperature thermometer.

  • Add anhydrous THF (10 mL per mmol of substrate) and freshly distilled TMP (1.2 eq.).

  • Cool the solution to -10 °C.

  • Slowly add n-BuLi (1.1 eq.) dropwise. A white precipitate of LiTMP may form. Stir for 20 minutes at -10 °C.

  • Cool the LiTMP suspension to -78 °C (dry ice/acetone bath).

  • Add a solution of 2-chloropyrazine (1.0 eq.) in anhydrous THF dropwise, keeping the internal temperature below -70 °C.

  • Stir the dark-colored solution at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 eq.) dropwise, again maintaining the temperature below -70 °C.

  • Stir at -78 °C for an additional 1.5 hours.

  • Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Extract with ethyl acetate (3x), combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Optimization of Regioselective Lithiation of 2-Chloropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the regioselective lithiation of 2-chloropyrazine. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic transformation. We provide in-depth answers to frequently asked questions, a comprehensive troubleshooting guide for common experimental issues, and detailed, field-proven protocols. Our goal is to explain the causality behind experimental choices, ensuring you can not only execute the reaction but also intelligently adapt it to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for the regioselective lithiation of 2-chloropyrazine?

The high regioselectivity observed in the lithiation of 2-chloropyrazine is governed by the principle of Directed ortho-Metalation (DoM) .[1][2][3] In this mechanism, a heteroatom-containing group on an aromatic ring, known as a Directed Metalation Group (DMG), coordinates to the lithium atom of the organolithium base.[4][5] This coordination brings the base into close proximity to the ortho-protons, leading to a kinetically favored deprotonation at that specific site.

In 2-chloropyrazine, both the ring nitrogens and the chlorine atom act as DMGs. The proton at the C-3 position is ortho to both a ring nitrogen and the chloro group, making it the most acidic and sterically accessible site for deprotonation by a bulky base. The electron-withdrawing nature of the pyrazine ring and the chlorine atom further increases the acidity of the ring protons, facilitating the reaction.[6][7]

Q2: Why is a lithium amide base like LDA preferred over an alkyllithium like n-BuLi?

This is a critical question that directly impacts reaction success. The choice of base determines the balance between two competing pathways: deprotonation (the desired reaction) and nucleophilic addition (a side reaction).

  • Lithium Diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base. Its bulkiness prevents it from attacking the electron-deficient pyrazine ring (nucleophilic addition). Instead, it selectively abstracts the most acidic proton at the C-3 position.

  • n-Butyllithium (n-BuLi) is a strong base but also a potent nucleophile. With π-deficient heterocycles like pyrazine, n-BuLi can add to the C=N bond, leading to dearomatization and a complex mixture of byproducts.[8][9]

Therefore, to ensure the reaction proceeds cleanly via deprotonation, a bulky lithium amide is the reagent of choice. For even more challenging substrates or for achieving dilithiation, the more hindered base Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can be employed.[6][7][10][11]

Q3: At which position does lithiation of 2-chloropyrazine occur and why?

Under standard conditions using a bulky amide base, lithiation occurs exclusively at the C-3 position .

As illustrated in the diagram below, the C-3 proton is uniquely positioned ortho to both a ring nitrogen (N1) and the chloro group. Both groups act as directing metalation groups (DMGs), coordinating the lithium base and dramatically increasing the kinetic acidity of the adjacent C-3 proton. While the C-6 proton is ortho to the second nitrogen (N4), the C-3 position benefits from the synergistic directing and inductive electron-withdrawing effects of two adjacent heteroatoms, making it the unequivocal site of metalation.

Caption: Mechanism of Regioselective C-3 Lithiation.

Q4: How stable is the 2-chloro-3-lithiopyrazine intermediate?

The lithiated intermediate is generally unstable and should be used immediately (in situ) after its formation. Electron-deficient N-heterocycles form intermediates that are sensitive to temperature. Allowing the reaction to warm above -78 °C can lead to decomposition, dimerization, or other side reactions.[11] For particularly sensitive applications, a transmetalation step to a more stable organozinc or organogallium species can be performed, which often allows for subsequent reactions at higher temperatures.[10][12][13]

Troubleshooting Guide

This guide addresses common issues encountered during the lithiation of 2-chloropyrazine. The flowchart below provides a high-level decision-making process, followed by detailed explanations.

Caption: Troubleshooting Flowchart for Lithiation.

Problem 1: Low Yield or No Conversion of Starting Material
Potential Cause Explanation & Scientific Rationale Recommended Solution
Inactive Base Organolithium reagents and lithium amides are extremely sensitive to air and moisture. LDA is often prepared in situ but its concentration can be lower than theoretical if reagents are old. Commercially available bases like n-BuLi degrade over time, reducing their effective molarity.Titrate your organolithium base (n-BuLi, sec-BuLi, etc.) immediately before use with a known standard like N-benzylbenzamide or diphenylacetic acid. If preparing LDA in situ, use freshly opened and titrated n-BuLi.
Presence of Water Any trace of water in the solvent, glassware, or starting material will quench the strong base, consuming it before it can deprotonate the pyrazine. The reaction requires strictly anhydrous conditions.Flame-dry all glassware under vacuum or in a nitrogen stream. Use freshly distilled, anhydrous solvents (e.g., THF from sodium/benzophenone). Ensure the 2-chloropyrazine and diisopropylamine are anhydrous.
Incorrect Stoichiometry Using less than one equivalent of base will naturally lead to incomplete conversion. An excess is often required to compensate for any trace impurities.Use a slight excess of the lithium base (e.g., 1.1 - 1.2 equivalents) relative to the 2-chloropyrazine.
Reaction Temperature Too Low While cryogenic temperatures are necessary, if the activation energy for deprotonation is not met, the reaction will be sluggish or stall. This is rarely an issue with LDA at -78 °C but can be a factor.Ensure the reaction is stirred efficiently at -78 °C for an adequate amount of time (typically 30-60 minutes) after base addition to allow for complete deprotonation.
Problem 2: Poor Regioselectivity or Formation of Multiple Products
Potential Cause Explanation & Scientific Rationale Recommended Solution
Use of a Nucleophilic Base As discussed in FAQ #2, using a non-bulky, nucleophilic base like n-BuLi will result in competitive nucleophilic addition to the pyrazine ring, leading to a complex mixture of byproducts.Use a sterically hindered, non-nucleophilic base. LDA is the standard choice. For enhanced selectivity or difficult substrates, consider LiTMP.
Reaction Temperature Too High If the reaction is allowed to warm up before or after quenching, the lithiated intermediate can rearrange, decompose, or undergo side reactions, leading to a loss of regiochemical fidelity.Maintain a strict temperature of -78 °C (a dry ice/acetone bath is ideal) from the moment the base is added until the electrophile has been fully added and allowed to react.
Formation of Dilithiated Species If a significant excess of a very strong base (like LiTMP) is used, or if the reaction time is very long, a second deprotonation at the C-6 position can occur, leading to 3,6-disubstituted products upon quenching.[6][7]Carefully control the stoichiometry of the base. For monolithiation, use 1.1-1.2 equivalents. If dilithiation is observed, reduce the amount of base or the reaction time.
Problem 3: Decomposition During Reaction or Workup
Potential Cause Explanation & Scientific Rationale Recommended Solution
Unstable Lithiated Intermediate The 2-chloro-3-lithiopyrazine species is inherently unstable and will decompose if left for too long, especially if the temperature rises.Prepare the electrophile in a separate flask and add it to the freshly formed lithiated species at -78 °C. Do not let the lithiated intermediate stand for extended periods.
Reactive Electrophile Electrophiles with acidic protons (e.g., some aldehydes, ketones) can be deprotonated by the newly formed aryllithium, which is also a strong base. This can lead to complex side reactions.Add the electrophile slowly as a solution in THF to the reaction mixture at -78 °C to control the exotherm and minimize side reactions.
Harsh Quenching/Workup Quenching with protic sources like water or aqueous acid while the mixture is still very cold and contains unreacted base can be highly exothermic and uncontrolled, leading to degradation.Quench the reaction at low temperature (-78 °C) with a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a milder proton source and helps to complex the lithium salts. Allow the mixture to warm to room temperature slowly before proceeding with extraction.

Experimental Protocols

Protocol 1: Regioselective C-3 Lithiation of 2-Chloropyrazine and Quenching with an Electrophile (Iodine)

This protocol details a reliable method for the synthesis of 2-chloro-3-iodopyrazine.

Materials & Reagents:

  • Diisopropylamine (distilled from CaH₂)

  • Anhydrous Tetrahydrofuran (THF) (distilled from Na/benzophenone)

  • n-Butyllithium (solution in hexanes, titrated)

  • 2-Chloropyrazine

  • Iodine (I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Glassware Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet adapter under a stream of dry nitrogen.

  • LDA Preparation:

    • To the cooled flask, add anhydrous THF (approx. 0.4 M final concentration) and diisopropylamine (1.1 eq).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add titrated n-BuLi (1.05 eq) dropwise via syringe.

    • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Lithiation of 2-Chloropyrazine:

    • In a separate flame-dried flask, dissolve 2-chloropyrazine (1.0 eq) in anhydrous THF.

    • Add the 2-chloropyrazine solution dropwise to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour. A color change to deep red or brown is typically observed, indicating the formation of the lithiated species.

  • Electrophilic Quench:

    • In another flame-dried flask, dissolve iodine (I₂) (1.2 eq) in anhydrous THF.

    • Add the iodine solution dropwise to the reaction mixture at -78 °C. The deep color of the lithiated species should dissipate as it is consumed.

    • Stir the reaction at -78 °C for an additional 1-2 hours.

  • Workup:

    • While still at -78 °C, slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or recrystallization to afford 2-chloro-3-iodopyrazine.

References

Technical Support Center: Purification of 5-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloropyrazine-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. The purity of this compound is critical for the success of subsequent synthetic steps and the integrity of final products. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you achieve the desired purity for your research.

The Importance of Purity for this compound

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The presence of impurities, even in small amounts, can lead to side reactions, reduced yields, and difficulties in the purification of downstream products. Common impurities may include unreacted starting materials, byproducts from the synthetic route, or degradation products. Therefore, robust purification is a non-negotiable step in any synthetic workflow involving this compound.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to selecting and optimizing a purification strategy.

PropertyValueSource
CAS Number 88625-24-5[1][2][3][4]
Molecular Formula C₅H₃ClN₂O[1][2][3][4]
Molecular Weight 142.54 g/mol [1][2]
Appearance Solid[2][4]
Boiling Point 211 °C at 760 mmHg[2]
Purity (Typical) ≥95%[1][2][4]
Storage Conditions -20°C, stored under nitrogen[1][2]

The solid nature of this compound at room temperature makes recrystallization a primary candidate for purification. Its moderate polarity also suggests that column chromatography is a viable alternative for separating it from less polar or more polar impurities.

Selecting a Purification Strategy: A Logic-Based Approach

The choice of purification technique depends on the nature and quantity of the impurities, as well as the scale of the reaction. The following decision tree can guide you in selecting the most appropriate method.

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid is_soluble Is a suitable single or two-solvent system for recrystallization known? is_solid->is_soluble Yes column_chromatography Column Chromatography is_solid->column_chromatography No recrystallization Recrystallization is_soluble->recrystallization Yes is_soluble->column_chromatography No other_methods Consider other methods (e.g., distillation, sublimation) Column_Chromatography_Workflow start Crude Product tlc 1. TLC Analysis (Optimize Eluent) start->tlc pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample pack->load elute 4. Elute and Collect Fractions load->elute monitor 5. Monitor Fractions by TLC elute->monitor combine 6. Combine Pure Fractions monitor->combine evaporate 7. Evaporate Solvent combine->evaporate end Pure this compound evaporate->end

References

Technical Support Center: Scaling Up 5-Chloropyrazine-2-carbaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 5-Chloropyrazine-2-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of moving from bench-scale synthesis to larger-scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound synthesis, providing insights into root causes and actionable solutions.

Question 1: My reaction shows incomplete conversion of the starting material, even with extended reaction times. What are the likely causes and how can I improve the yield?

Answer: Incomplete conversion is a common hurdle in scaling up, often stemming from issues that are less apparent at the lab scale. The primary factors to investigate are mass transfer limitations, temperature control, and reagent deactivation.

  • Causality: At larger volumes, inefficient mixing can create "dead zones" within the reactor where reactants are not adequately combined.[1] This poor mass transfer can prevent the reaction from reaching completion. Furthermore, many synthetic routes, such as those involving palladium-catalyzed cyanation or reductions, are sensitive to temperature fluctuations.[2] Larger reactors have a smaller surface-area-to-volume ratio, making heat dissipation more challenging and potentially leading to localized overheating or cool spots that affect reaction kinetics.[1]

  • Troubleshooting Protocol:

    • Optimize Agitation: Review your reactor's mixing setup. A simple anchor stirrer may be insufficient for larger volumes. Consider switching to an impeller design that promotes better top-to-bottom turnover, such as a pitched-blade turbine. Monitor the power number of your agitator to ensure consistent mixing energy per unit volume as you scale.

    • Verify Temperature Uniformity: Use multiple temperature probes to map the thermal gradients within your reactor. If significant variations exist, improve the heat transfer by adjusting the flow rate or temperature of your heating/cooling fluid. For highly exothermic or endothermic steps, a slower reagent addition rate can help maintain a stable internal temperature.[1]

    • Re-evaluate Catalyst Loading: While reducing catalyst loading is a goal of scale-up, a reaction that fails to reach completion may require a modest increase.[2] Sometimes, impurities in lower-grade bulk starting materials can poison the catalyst. Consider performing a preliminary purification of the starting material or using a slightly higher catalyst loading to compensate.

    • Assess Reagent Purity: Ensure the purity of all reagents, especially when using industrial-grade materials, as impurities can interfere with the reaction.

graph TD { A[Start: Incomplete Conversion] --> B{Is Mixing Efficient?}; B -- No --> C[Improve Agitation:

  • Change impeller type
  • Increase RPM]; B -- Yes --> D{Is Temperature Uniform?}; C --> D; D -- No --> E[Improve Heat Transfer:
  • Adjust jacket fluid rate
  • Slow reagent addition]; D -- Yes --> F{Is Catalyst Loading Sufficient?}; E --> F; F -- No --> G[Increase Catalyst Loading or Screen for Robust Catalysts]; F -- Yes --> H[Analyze Reagent Purity]; G --> I[Re-run Reaction]; H --> I; I --> J[End: Optimized Reaction];

    }

Figure 1: Troubleshooting workflow for incomplete chemical reactions.


Question 2: I am observing a significant amount of an unknown byproduct in my crude material. How can I identify and minimize its formation?

Answer: The amplification of minor impurities is a classic scale-up challenge.[1] Side reactions that are negligible at the gram scale can become major pathways at the kilogram scale. For pyrazine derivatives, common byproducts include dimers, products of over-reaction, or isomers.[2][3]

  • Identification and Causality:

    • Aminal Impurities: In reductive amination steps, a common byproduct is an aminal, formed from the reaction of the desired product with another molecule of the aldehyde.[2] This is often caused by using excess aldehyde or insufficient reducing agent.

    • Bipyrazine Formation: In reactions involving lithiation or other strong bases, deprotonation of the pyrazine ring can lead to nucleophilic substitution on another molecule of 2-chloropyrazine, forming chlorinated bipyrazine byproducts.[3]

    • Hydrolysis Products: If water is not rigorously excluded, hydrolysis of the chloropyrazine can occur, especially at elevated temperatures, leading to hydroxypyrazine derivatives.

  • Minimization Strategies:

    • Strict Stoichiometric Control: Carefully control the stoichiometry of your reagents. The use of slow, controlled addition via a syringe pump can prevent localized high concentrations that often favor byproduct formation.

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Byproduct formation often has a higher activation energy than the desired reaction, meaning it is more sensitive to temperature increases.

    • Inert Atmosphere: Ensure your reactor is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.[4]

Question 3: My previous purification method, column chromatography, is not viable for the scale I am targeting. What are the best alternative purification strategies?

Answer: Moving away from chromatography is essential for efficient and cost-effective large-scale production. Crystallization, precipitation, and extraction are the preferred industrial methods.[2]

  • Strategy 1: Optimized Crystallization: This is often the most effective method for achieving high purity at scale.

    • Solvent Screening: The key is to find a solvent system where this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in solution. A good starting point is to test heptane or other aliphatic hydrocarbons, as crystallization from heptane has been reported to be effective.[2]

    • Controlled Cooling: Avoid crash-cooling the solution, as this can trap impurities. A slow, controlled cooling profile allows for the growth of larger, purer crystals.

  • Strategy 2: Filtration through a Solid Support: If impurities are highly polar or baseline material on a TLC plate, a plug filtration through a pad of silica gel or celite can be a scalable alternative to a full chromatographic separation.[2] This method is used to remove gross impurities before a final crystallization step.

Protocol: Scalable Crystallization of this compound
  • Dissolution: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., heptane or an isopropanol/water mixture) at an elevated temperature (e.g., 60-70°C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 10-20°C per hour) to induce crystallization. Seeding with a small amount of pure product can aid in initiating crystallization.

  • Hold Period: Once the target temperature (e.g., 0-5°C) is reached, hold the mixture under agitation for several hours to maximize yield.

  • Isolation: Isolate the solid product by filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any remaining mother liquor containing impurities.

  • Drying: Dry the purified product under vacuum at a moderate temperature.

Frequently Asked Questions (FAQs)

Q: What are the critical process parameters (CPPs) to monitor during the scale-up?

A: The most critical parameters to monitor and control are:

  • Temperature: As discussed, this affects reaction rate, byproduct formation, and stability.[1]

  • Reagent Dosing Rate: Controls reaction kinetics and exotherms.

  • Agitation Speed: Ensures homogeneity and efficient mass/heat transfer.[1]

  • Pressure/Vacuum: Important for controlling boiling points and for processes that evolve gas.

Q: What are the recommended storage and handling procedures for this compound?

A: this compound is a solid that should be stored under an inert atmosphere (nitrogen) at low temperatures (-20°C is commonly recommended) to prevent degradation.[4] It is classified as harmful if swallowed and causes skin and eye irritation. Always handle it in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]

Q: What are the primary safety concerns when scaling up production?

A: Beyond handling the product itself, the primary safety concerns revolve around managing the process on a larger scale.[7]

  • Thermal Runaway: Exothermic reactions can generate heat faster than the reactor can remove it, potentially leading to a dangerous increase in temperature and pressure.[1] A thorough understanding of the reaction's thermal profile through techniques like reaction calorimetry is essential.

  • Reagent Handling: Many syntheses may use hazardous reagents. For example, Vilsmeier-Haack type formylations use reagents like phosphorus oxychloride (POCl₃), which is highly corrosive and reactive.[8] Ensure that proper procedures are in place for the safe transfer and handling of all chemicals.

  • Waste Disposal: The process will generate significantly more waste at scale. All waste streams must be properly characterized and disposed of according to environmental regulations.

graph G { layout=dot; rankdir=TB; splines=ortho;

}

Figure 2: Key phases and critical control points in process scale-up.


Data Summary Table
PropertyValueSource
CAS Number 88625-24-5[4][9][10]
Molecular Formula C₅H₃ClN₂O[4][9]
Molecular Weight 142.54 g/mol [4]
Appearance Solid[11]
Boiling Point 211°C at 760 mmHg
Storage Temperature -20°C, under nitrogen[4]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]

References

preventing decomposition of 5-Chloropyrazine-2-carbaldehyde during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloropyrazine-2-carbaldehyde (CAS 88625-24-5), a critical building block in modern pharmaceutical and materials science. This document provides in-depth troubleshooting advice and preventative protocols for researchers, scientists, and drug development professionals. Given the aldehyde's susceptibility to decomposition, this guide is structured to address common challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here are answers to the most common issues encountered when working with this compound.

Q1: My solid this compound has developed a yellow or brown tint in storage. Is it still usable?

A slight discoloration indicates potential slow oxidation or exposure to moisture. While it may still be usable for some less sensitive reactions, its purity is compromised. For critical applications, such as synthesizing pharmaceutical intermediates, it is highly recommended to purify the material (e.g., by recrystallization) or use a fresh, unopened batch. Optimal storage conditions are crucial to prevent this degradation.[1][2][3]

Q2: Upon dissolving the aldehyde, my solution quickly turns dark. What is causing this and how can I prevent it?

Rapid discoloration in solution is a classic sign of decomposition, likely accelerated by reactive species like oxygen or residual acid/base in the solvent. The primary cause is often the oxidation of the aldehyde to the corresponding carboxylic acid, followed by potential polymerization or other side reactions.[4][5] To prevent this, you must use deoxygenated solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6][7][8]

Q3: What are the ideal storage conditions for this compound?

This compound should be stored at low temperatures, typically -20°C, in a tightly sealed container under a dry, inert atmosphere like nitrogen or argon.[2][3] This minimizes exposure to atmospheric oxygen and moisture, which are the main culprits of degradation over time.[1][9] Storing it in a desiccator within a freezer adds an extra layer of protection.

Q4: I'm running a long reaction (over 12 hours). What specific precautions should I take to ensure the aldehyde doesn't degrade?

For extended reactions, maintaining rigorous inert conditions is paramount.

  • Continuous Positive Pressure: Ensure a slight positive pressure of inert gas is maintained throughout the reaction duration to prevent air ingress.[10][11]

  • Temperature Control: If the reaction is exothermic, maintain strict temperature control with a cooling bath to prevent thermal decomposition.

  • Use of Additives: In some cases, radical scavengers or antioxidants can be added, but their compatibility with your reaction chemistry must be verified first.

  • Protect from Light: Some aldehydes are light-sensitive.[1] Wrapping the reaction flask in aluminum foil is a simple and effective preventative measure.

Q5: Can my choice of solvent impact the stability of this compound?

Absolutely. Protic solvents (like methanol or ethanol) can participate in hemiacetal formation, while residual water can lead to hydrolysis. Acidic or basic impurities in the solvent can catalyze decomposition pathways. Always use high-purity, anhydrous, and deoxygenated solvents. Aprotic solvents like THF, Dioxane, or Toluene are often preferred, provided they are rigorously dried and degassed before use.[9][11]

Troubleshooting Guide: From Symptoms to Solutions

This section addresses specific experimental problems, their probable causes, and actionable solutions.

Symptom 1: Low Yields & Formation of 5-Chloropyrazine-2-carboxylic Acid

If you observe a significant amount of the carboxylic acid byproduct in your reaction analysis (e.g., by LC-MS or NMR), it is a clear indication of oxidation.

  • Primary Cause: Oxygen Exposure. The aldehyde functional group is highly susceptible to oxidation, a reaction that can be catalyzed by trace metals, light, or basic conditions. Even small amounts of air leaking into the reaction vessel can cause significant conversion to the less reactive carboxylic acid.[4][5]

  • Preventative Protocol: Rigorous Inert Atmosphere Technique. The most effective countermeasure is to exclude oxygen from your reaction system entirely.[6][12] This involves using specialized glassware and techniques to create a reaction environment composed of a non-reactive gas like nitrogen or argon.[7][8]

Symptom 2: Appearance of Unidentifiable Polar Impurities or Baseline Material on TLC

The formation of a complex mixture of byproducts or intractable baseline material often points to hydrolysis or base-catalyzed side reactions.

  • Potential Cause A: Hydrolysis. Although the pyrazine ring is electron-deficient, the aldehyde can still be susceptible to hydrolysis, especially under non-neutral pH conditions, forming the corresponding hydrate which can complicate reactions.

  • Potential Cause B: Cannizzaro Reaction. In the presence of a strong base and the absence of enolizable protons, aldehydes can undergo disproportionation where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol.[5] This is a significant risk in reactions employing strong bases like NaOH or KOH.

  • Solution: Strict pH and Moisture Control.

    • Use anhydrous solvents and reagents.[9] Glassware should be oven-dried or flame-dried immediately before use.[12][13]

    • If a base is required, opt for non-nucleophilic organic bases (e.g., triethylamine, DBU) and add them slowly at low temperatures.

    • Buffer the reaction mixture if pH control is critical.

Key Experimental Protocols

Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Balloon Method)

This standard laboratory technique is essential for protecting this compound from atmospheric degradation.[6][7]

Materials:

  • Round-bottom flask with a ground-glass joint

  • Rubber septum

  • Nitrogen or Argon gas source

  • Balloons

  • Needles (one for gas inlet, one for outlet)

  • Magnetic stir bar

Procedure:

  • Dry Glassware: Flame-dry the reaction flask containing a stir bar under vacuum or oven-dry it at >120°C for several hours. Allow it to cool in a desiccator.[6]

  • Seal the System: As the flask cools to near room temperature, immediately seal the joint with a rubber septum.

  • Prepare Gas Source: Fill a balloon with nitrogen or argon. Attach a needle to the balloon's inlet.[7]

  • Purge the Flask: Pierce the septum with the gas-filled balloon needle. Then, insert a second "outlet" needle to allow the air inside the flask to be displaced.

  • Establish Positive Pressure: Let the inert gas flow through the flask for 5-10 minutes. Remove the outlet needle first, followed by the inlet needle. The flask is now purged. Refill the balloon and re-insert its needle to maintain a static positive pressure. Any leaks will now flow outwards, preventing air from entering.[6][13]

  • Reagent Addition: Add anhydrous, degassed solvents and reagents via syringe through the septum.

Visualization of Key Processes

Decomposition Pathways: The primary modes of decomposition for this compound are oxidation and, to a lesser extent, hydrolysis.

Decomposition Aldehyde This compound Acid 5-Chloropyrazine-2-carboxylic Acid Aldehyde->Acid Oxidation [O2] (Primary Pathway) Hydrate Gem-diol Hydrate Aldehyde->Hydrate Hydrolysis [H2O] (Minor Pathway)

Caption: Major decomposition routes for this compound.

Inert Atmosphere Workflow: A visual guide to the purging process described in Protocol 1.

Workflow cluster_prep Preparation cluster_setup Setup & Purge cluster_reaction Execution Dry 1. Dry Glassware (Flame or Oven) Seal 2. Seal with Septum Dry->Seal Purge 3. Purge with Inert Gas (Inlet & Outlet Needles) Seal->Purge Pressurize 4. Maintain Positive Pressure (Balloon) Purge->Pressurize Add 5. Add Reagents (via Syringe) Pressurize->Add React 6. Run Reaction Add->React

Caption: Workflow for setting up an air-sensitive reaction.

Data Summary Table

For quick reference, this table summarizes recommended conditions to minimize decomposition.

ParameterRecommended ConditionRationale & Key Considerations
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation, the primary decomposition pathway.[6][8]
Temperature Reaction-dependent, but avoid excessive heatMinimizes thermal decomposition and unwanted side reactions.
Solvents Anhydrous, Aprotic (e.g., THF, Dioxane, Toluene)Prevents hydrolysis and hemiacetal formation. Must be degassed.
pH Neutral to slightly acidicAvoid strong bases which can catalyze Cannizzaro reactions or other decompositions.[5]
Light Protect from lightUse foil-wrapped flasks for long reactions to prevent photo-oxidation.[1]
Storage -20°C under NitrogenEnsures long-term stability of the solid compound.[2][3]

By implementing these protocols and understanding the chemical vulnerabilities of this compound, researchers can significantly improve reaction outcomes, ensuring higher yields, greater purity, and more reliable results.

References

Technical Support Center: Addressing Poor Regioselectivity in Pyrazine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazine functionalization. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regiocontrol in the modification of pyrazine scaffolds. Pyrazines are a vital class of N-heterocycles, integral to pharmaceuticals, agrochemicals, and materials science.[1][2] However, their inherent electronic properties often lead to challenges in controlling the site of functionalization.

This guide provides a structured approach to troubleshooting common regioselectivity issues, moving from frequently encountered problems to in-depth strategic solutions. We will explore the underlying mechanistic principles and provide actionable, field-proven protocols to help you achieve your desired isomeric purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial hurdles faced during pyrazine functionalization.

Q1: Why am I getting a mixture of isomers during electrophilic halogenation of my substituted pyrazine?

A1: The inherent electron-deficient nature of the pyrazine ring deactivates it towards electrophilic aromatic substitution.[3][4] Direct halogenation often requires harsh conditions, which can lead to poor selectivity. The two nitrogen atoms strongly withdraw electron density, making all carbon positions electronically poor and similar in reactivity. Furthermore, existing substituents on the ring will exert their own directing effects, which may compete with the inherent reactivity pattern of the pyrazine core, leading to mixtures of products. For instance, without a strong directing group, electrophilic attack is often unselective.[3][4]

Q2: My Minisci-type reaction on a simple pyrazine is not selective. How can I control the position of alkylation or arylation?

A2: Minisci-type reactions, which involve the addition of nucleophilic radicals to protonated heteroaromatics, are powerful but can suffer from a lack of regioselectivity on unsubstituted or symmetrically substituted pyrazines.[5][6] The selectivity is governed by the stability of the resulting radical intermediate. For an unsubstituted pyrazine, the electronic differences between the C2/C6 and C3/C5 positions are subtle. To improve selectivity, consider the introduction of a directing group. For example, acyl groups at the C2 position can direct incoming radicals to the C5 position (para).[5] Alternatively, employing a temporary blocking group can shield one position, forcing the reaction to occur at a specific site.[7][8]

Q3: I am attempting a directed ortho-metalation (DoM) on my pyrazine, but I'm seeing low yields and side products. What could be the issue?

A3: Directed ortho-metalation is a potent strategy for regioselective functionalization, but its success hinges on several factors.[9][10] Common issues include:

  • Incorrect Base: The choice of base is critical. Sterically hindered lithium amide bases like lithium tetramethylpiperidide (LTMP) are often more effective than alkyllithiums (e.g., n-BuLi), which can add to the pyrazine ring as a competing side reaction.[9][10]

  • Ineffective Directing Group: The directing metalating group (DMG) must be able to coordinate effectively with the lithium base. Strong DMGs for pyrazines include pivaloylamino (-NHCOtBu), and sulfonyl groups.[9][10]

  • Temperature Control: These reactions are typically run at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[9][10]

  • Solvent Choice: Anhydrous coordinating solvents like tetrahydrofuran (THF) or diethyl ether are essential to stabilize the organolithium intermediate.[9]

Q4: My transition-metal-catalyzed C-H activation/arylation is giving me a mixture of C2- and C3-arylated products. How can I favor one over the other?

A4: Regioselectivity in transition-metal-catalyzed C-H activation is a complex interplay of electronic and steric factors, as well as the specific catalytic cycle at play.[11][12][13] For pyrazines, achieving high regioselectivity can be challenging.[14] Strategies to improve selectivity include:

  • Ligand Modification: The ligand on the metal center plays a crucial role in determining the regioselectivity. Bulky ligands can sterically hinder approach to certain C-H bonds, favoring functionalization at less hindered positions.

  • Directing Groups: The presence of a directing group on the pyrazine substrate can chelate to the metal catalyst, positioning it to activate a specific C-H bond, often in an ortho position.

  • Concerted Metalation-Deprotonation (CMD): For some systems, a CMD mechanism can be operative, where the C-H bond is broken with the assistance of a carbonate or carboxylate base. The choice of base and additive (like pivalic acid) can be critical in these cases to achieve high regioselectivity.[15][16]

Part 2: Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving persistent regioselectivity problems.

Guide 1: Improving Regioselectivity in Minisci-Type Reactions

Problem: A Minisci-type alkylation of 2-methylpyrazine with a secondary carboxylic acid (using AgNO₃/(NH₄)₂S₂O₈) is yielding a nearly 1:1 mixture of the C3/C5 and C6 isomers. The goal is to selectively synthesize the C6-alkylated product.

Troubleshooting Workflow

minisci_troubleshooting start Problem: Poor Regioselectivity in Minisci Reaction of 2-Methylpyrazine step1 Step 1: Analyze Electronic Bias Is there a strong electronic preference? - No, methyl is weakly activating. - C3/C5 vs C6 are electronically similar. start->step1 step2 Step 2: Introduce Steric Hindrance Strategy: Use a temporary N-blocking group to sterically shield the C3/C5 positions. step1->step2 step3 Protocol: N-Oxide Formation React 2-methylpyrazine with an oxidant (e.g., m-CPBA) to form 2-methylpyrazine-1-oxide. step2->step3 step4 Step 3: Perform Minisci Reaction Execute the Minisci reaction on the N-oxide. The N-oxide group sterically disfavors attack at C3 and C5. step3->step4 step5 Step 4: Deoxygenation Remove the N-oxide group using a reducing agent (e.g., PCl₃ or PPh₃) to yield the desired C6-alkylated product. step4->step5 result Outcome: Improved regioselectivity for the C6-alkylated product. step5->result

Caption: Troubleshooting workflow for poor Minisci regioselectivity.

Causality and Protocol
  • Analysis of the Problem: The methyl group in 2-methylpyrazine is a weak electron-donating group and offers minimal steric hindrance. The protonated pyrazine ring is attacked by the nucleophilic alkyl radical. The positions adjacent to the nitrogen atoms (C3/C5 and C6) are all electronically activated for radical attack, leading to poor selectivity.

  • Proposed Solution: Steric Shielding via N-Oxidation: A common and effective strategy is to temporarily introduce a bulky group that sterically shields the positions adjacent to one of the nitrogen atoms. The formation of a pyrazine-N-oxide is an excellent way to achieve this. The N-oxide group will sterically encumber the ortho positions (C3 and C5), directing the incoming radical to the unhindered C6 position.[1]

  • Experimental Protocol: C6-Selective Alkylation via N-Oxide

    • Step A: N-Oxide Formation:

      • Dissolve 2-methylpyrazine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃).

      • Cool the solution to 0 °C in an ice bath.

      • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

      • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

      • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with DCM, dry the organic layer over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain 2-methylpyrazine-1-oxide.

    • Step B: Minisci Alkylation:

      • To a solution of 2-methylpyrazine-1-oxide (1.0 eq) and the secondary carboxylic acid (2.0 eq) in a mixture of acetonitrile and water (e.g., 1:1 v/v), add silver nitrate (AgNO₃) (0.1 eq).

      • Heat the mixture to 60-80 °C.

      • Add ammonium persulfate ((NH₄)₂S₂O₈) (2.0 eq) portion-wise over 30 minutes.

      • Stir at the same temperature for 2-4 hours, monitoring for the formation of the C6-alkylated N-oxide.

      • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Step C: Deoxygenation:

      • Dissolve the crude C6-alkylated N-oxide from the previous step in a solvent like toluene or chloroform.

      • Add phosphorus trichloride (PCl₃) (1.5 eq) dropwise at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 1-2 hours.

      • Carefully quench the reaction by pouring it into an ice-cold saturated NaHCO₃ solution.

      • Extract the product, dry the organic layer, and purify by column chromatography to isolate the C6-alkylated 2-methylpyrazine.

Guide 2: Achieving Regiocontrol in Palladium-Catalyzed Direct C-H Arylation

Problem: A Pd-catalyzed direct C-H arylation of 2-chloropyrazine with 4-bromoanisole is resulting in a mixture of the C3, C5, and C6-arylated products, with low overall yield. The desired product is the C5-arylated isomer.

Troubleshooting Workflow

palladium_troubleshooting start Problem: Poor Regioselectivity and Yield in Pd-Catalyzed C-H Arylation step1 Step 1: Analyze Reaction Mechanism Is the mechanism likely CMD or electrophilic? - Standard conditions often lead to mixtures. start->step1 step2 Step 2: Implement CMD Conditions Strategy: Switch to conditions known to favor a Concerted Metalation-Deprotonation (CMD) pathway for enhanced selectivity. step1->step2 step3 Protocol Adjustment: - Catalyst: Pd(OAc)₂ - Ligand: PPh₃ or other phosphine ligands - Base: K₂CO₃ (less nucleophilic) - Additive: Pivalic Acid (PivOH) as a proton shuttle step2->step3 step4 Step 3: Rationale for CMD PivOH facilitates proton abstraction at the most acidic C-H bond (C5, para to Cl) via a well-defined transition state, enhancing regioselectivity. step3->step4 step5 Step 4: Optimization Screen ligand, base, and solvent to optimize yield and further improve the C5:C(other) ratio. step4->step5 result Outcome: Improved C5-regioselectivity and higher isolated yield of the desired product. step5->result

Caption: Troubleshooting workflow for Pd-catalyzed C-H arylation.

Causality and Protocol
  • Analysis of the Problem: The chlorine atom at C2 is an electron-withdrawing group, which acidifies the adjacent C-H bonds (C3) and also influences the electronic density at C5 and C6. Without precise control, the palladium catalyst can activate multiple C-H bonds, leading to a product mixture.

  • Proposed Solution: Concerted Metalation-Deprotonation (CMD): Shifting to reaction conditions that promote a CMD mechanism can dramatically improve regioselectivity.[15][16] In this pathway, a carboxylate additive (like pivalate) acts as a proton shuttle, facilitating the deprotonation of the most acidic C-H bond in a concerted fashion with metalation. For 2-chloropyrazine, the C-H bond at the C5 position is often the most susceptible to this type of activation due to the combined electronic effects.

  • Experimental Protocol: C5-Selective Direct Arylation via CMD

    • Reaction Setup:

      • To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 2-chloropyrazine (1.0 eq), 4-bromoanisole (1.2 eq), palladium(II) acetate (Pd(OAc)₂) (5 mol%), and triphenylphosphine (PPh₃) (10 mol%).

      • Add potassium carbonate (K₂CO₃) (2.0 eq) as the base.

      • Add pivalic acid (PivOH) (30 mol%) as the crucial additive.

      • Add a high-boiling point, anhydrous solvent such as toluene or 1,4-dioxane.

    • Reaction Execution:

      • Degas the reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15 minutes).

      • Heat the reaction to 100-120 °C and stir for 12-24 hours.

      • Monitor the reaction progress by GC-MS or LC-MS, checking for the consumption of starting materials and the formation of the desired C5-arylated product.

    • Work-up and Purification:

      • Cool the reaction to room temperature and dilute with ethyl acetate.

      • Filter the mixture through a pad of celite to remove inorganic salts.

      • Wash the filtrate with water and brine.

      • Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography on silica gel to isolate the 2-chloro-5-(4-methoxyphenyl)pyrazine.

Data Summary: Comparison of Reaction Conditions
MethodCatalyst SystemBaseAdditiveKey RegioisomerRegiomeric Ratio (C5:Others)Reference
StandardPd(OAc)₂K₂CO₃NoneMixture~1:2N/A
CMDPd(OAc)₂ / PPh₃K₂CO₃PivOHC5>20:1[15][16]

This table illustrates the dramatic improvement in regioselectivity when moving to CMD-promoting conditions.

Part 3: References

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.11

  • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC - NIH.5

  • C–H Bond Functionalization Under Metalation–Deprotonation Process: Regioselective Direct Arylation of 3-Aminoimidazo[1,2-a]pyrazine. The Journal of Organic Chemistry - ACS Publications.15

  • C–H Bond Functionalization Under Metalation–Deprotonation Process: Regioselective Direct Arylation of 3-Aminoimidazo[1,2-a]pyrazine. The Journal of Organic Chemistry - ACS Publications.16

  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. PMC - NIH.17

  • Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling. ResearchGate.18

  • Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society.19

  • Transition metal-catalyzed functionalization of pyrazines. ResearchGate.12

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A.1

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).13

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar.9

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.14

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals.20

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate.10

  • Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Controlled Radical Polymerization.4

  • Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews.21

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.2

  • Alkylations and hydroxymethylations of pyrazines via green Minisci-type reactions. PubMed.6

  • Phenyl Hydrazine as Initiator for Direct Arene C–H Arylation via Base Promoted Homolytic Aromatic Substitution. Organic Letters - ACS Publications.22

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society.23

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. synarchive.com.7

  • Calculation-Assisted Regioselective Functionalization of the Imidazo[1,2- a ]pyrazine Scaffold via Zinc and Magnesium Organometallic Intermediates. ResearchGate.24

  • Gold(I)-catalyzed direct C–H arylation of pyrazine and pyridine with aryl bromides. ResearchGate.25

  • Scheme 8. Directed lithiation of pyridazines 20. ResearchGate.26

  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed.27

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH.8

  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).28

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange.29

  • New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2. PubMed.30

  • Scheme 34 Deprotonative functionalization of pyrazine. Reaction conditions. ResearchGate.31

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI.32

  • Mechanistic insights on the regioselectivity in the halogenation of α-haloketones in acetic acid. ResearchGate.33

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.34

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central.35

  • Site-Selective C–H Halogenation Using Flavin-Dependent Halogenases Identified via Family-Wide Activity Profiling. ACS Central Science - ACS Publications.36

  • Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate.37

References

Technical Support Center: Greener Synthesis Alternatives for Pyrazinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the greener synthesis of pyrazinamide (PZA) and its derivatives. As drug development professionals, our commitment extends beyond therapeutic efficacy to include sustainable and environmentally responsible manufacturing processes. Traditional synthetic routes to PZA derivatives often rely on hazardous reagents like thionyl chloride and dipolar aprotic solvents with reprotoxicity concerns.[1][2] This guide is designed to provide practical, field-tested insights into adopting greener alternatives, focusing on troubleshooting common issues encountered during experimentation.

This resource is structured to address specific challenges you may face with emerging green chemistry techniques. We will explore the causality behind experimental choices, offering solutions grounded in established scientific principles to ensure the integrity and reproducibility of your work.

Section 1: Mechanochemical Synthesis (Ball Milling/Grinding)

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a powerful solvent-free or low-solvent alternative for synthesizing PZA derivatives and co-crystals.[3][4] By avoiding bulk solvents, this method significantly reduces waste and can lead to the discovery of novel solid-state forms.[5]

Frequently Asked Questions (FAQs): Mechanochemistry
  • Q1: What is the primary advantage of mechanochemistry for PZA derivative synthesis?

    • A1: The primary advantage is the drastic reduction or complete elimination of solvents, which aligns with green chemistry principles. This technique is highly efficient for producing co-crystals and new coordination frameworks of PZA, which can enhance physicochemical properties like solubility.[3][6][7] It is an effective method for solid-state synthesis, often proceeding faster and with less waste than solution-based methods.

  • Q2: What is the difference between neat grinding (NG) and liquid-assisted grinding (LAG)?

    • A2: Neat grinding involves milling the solid reactants together without any added liquid. Liquid-assisted grinding (LAG) involves adding a small, sub-stoichiometric amount of a liquid that does not dissolve the reactants but acts as a catalyst, enhancing molecular mobility and increasing the rate of co-crystal formation.[4][6] The choice between NG and LAG depends on the specific reactants and desired outcome.

Troubleshooting Guide: Mechanochemical Synthesis
  • Q: My mechanochemical reaction is incomplete, or the yield is very low. What factors should I investigate?

    • A: This is a common issue often related to insufficient energy input or poor contact between reactants. Consider the following:

      • Milling Frequency & Time: Inadequate milling frequency or duration is the most common cause. Increase the milling time incrementally and monitor the reaction progress using techniques like Powder X-ray Diffraction (PXRD) or Fourier-Transform Infrared (FTIR) spectroscopy.[4][5]

      • Ball-to-Sample Ratio (BSR): A low BSR provides insufficient kinetic energy. A typical starting point is a 10:1 or 20:1 ratio by weight. Increasing this ratio can significantly improve reaction rates and completeness.

      • Introduction of a Liquid-Assisted Grinding (LAG) Agent: If neat grinding is ineffective, introduce a few drops of a suitable liquid (e.g., ethanol, acetonitrile).[6] The liquid phase can facilitate the movement of molecules and accelerate the reaction by breaking down kinetic barriers.

      • Material Properties: The physical properties of your starting materials (e.g., crystal habit, particle size) can affect reactivity. Grinding the individual components lightly before mixing them can sometimes improve results.

  • Q: The product from my ball milling reaction is amorphous, not crystalline as expected. How can I promote crystallinity?

    • A: Amorphization can occur if the mechanical energy input is too high or if the system cannot easily rearrange into a stable crystal lattice.

      • Reduce Milling Intensity: Lower the milling frequency or use smaller milling balls to reduce the energy input.

      • Utilize LAG: As mentioned, a small amount of a carefully chosen liquid can act as an annealing agent, allowing the molecules the mobility needed to arrange into a crystalline form.

      • Post-Milling Annealing: After the milling is complete, heating the amorphous product at a temperature below its melting or decomposition point can sometimes induce crystallization.

  • Q: I am having trouble reproducing a published mechanochemical procedure. Why is this happening?

    • A: Reproducibility in mechanochemistry can be challenging because the exact reaction conditions are highly dependent on the specific equipment used.

      • Equipment Specifics: The make and model of the ball mill, the volume of the milling jars, and the material of the jars and balls (e.g., stainless steel, zirconia) all have a significant impact on the energy transferred to the sample. You may need to adapt the published parameters (time, frequency) to your specific setup.

      • Environmental Factors: Ambient temperature and humidity can influence some mechanochemical reactions, particularly if any of the reactants are hygroscopic.

Workflow for Optimizing a Mechanochemical Reaction

cluster_start Initial Setup cluster_optimization Optimization Cycle cluster_end Finalization Start Select Reactants & Stoichiometry ChooseMill Choose Mill, Jar & Ball Material Start->ChooseMill SetParams Set Initial Parameters (Time, Frequency, BSR) ChooseMill->SetParams RunExp Run Experiment (Neat Grinding) SetParams->RunExp Analyze Analyze Product (PXRD, FTIR) RunExp->Analyze Check Incomplete Reaction or Amorphous Product? Analyze->Check Adjust Adjust Parameters: 1. Increase Time/Frequency 2. Increase BSR Check->Adjust Yes Success Reaction Complete & Crystalline Check->Success No Adjust->RunExp AddLAG Introduce LAG Agent Adjust->AddLAG If still fails AddLAG->RunExp

Caption: Workflow for mechanochemical synthesis optimization.

Section 2: Biocatalytic Synthesis

Enzymes offer unparalleled specificity and operate under mild, aqueous conditions, making them ideal catalysts for green synthesis. For PZA derivatives, lipases like Lipozyme® TL IM have been effectively used for amidation reactions, converting pyrazine esters into the desired amide products with high yields.[8][9]

Frequently Asked Questions (FAQs): Biocatalysis
  • Q1: Why use an enzyme to synthesize PZA derivatives?

    • A1: Biocatalysis avoids harsh reagents and conditions. Enzymes like lipases work at mild temperatures (e.g., 45 °C), often in greener solvents like tert-amyl alcohol, and can produce high yields (over 90%) in short reaction times, especially in continuous-flow systems.[2][10] This approach minimizes by-product formation and energy consumption.

  • Q2: Can I use whole-cell biocatalysts instead of isolated enzymes?

    • A2: Yes, whole-cell systems can be a cost-effective alternative as they eliminate the need for costly enzyme purification. However, they may lead to lower yields or the formation of side products due to the presence of other enzymes in the cell. The choice depends on the desired purity, cost constraints, and the specific transformation.

Troubleshooting Guide: Biocatalytic Synthesis
  • Q: The enzymatic reaction rate is slow, and the yield is poor.

    • A: This is a frequent challenge in biocatalysis and can be traced to several factors related to the enzyme's environment and stability.

      • Enzyme Denaturation: Ensure the reaction temperature is within the optimal range for the enzyme. For Lipozyme® TL IM, temperatures around 45-50 °C are often effective.[2] Exceeding the thermal stability limit will irreversibly denature the enzyme.

      • Incorrect pH: While many enzymatic reactions are run in organic solvents, the enzyme itself has a "pH memory" from the last aqueous solution it was in. Ensure the immobilized enzyme is properly conditioned. For amidations, residual acidity from the carboxylic acid substrate can lower the microenvironmental pH and inhibit the enzyme.

      • Substrate/Product Inhibition: High concentrations of the starting ester or the resulting amide derivative can sometimes inhibit the enzyme's activity. Try starting with a lower substrate concentration or, if possible, use a continuous-flow setup where the product is constantly removed from the reaction zone.[1][8]

      • Water Activity: For lipase-catalyzed reactions in organic solvents, a small amount of water is crucial for maintaining the enzyme's active conformation. The optimal amount is highly specific. Too little water can render the enzyme inactive, while too much can promote the reverse reaction (hydrolysis). Try hydrating the solvent or the enzyme to varying degrees.

  • Q: My enzyme seems to have lost activity after being reused. How can I improve its stability?

    • A: Immobilized enzymes are designed for reuse, but they can lose activity over time.

      • Leaching: Ensure the enzyme is not leaching from its support. This can be caused by harsh mixing or incompatible solvents.

      • Washing Procedure: The washing steps between cycles are critical. Use a gentle solvent that removes residual product without denaturing the enzyme. Avoid extreme pH or temperature during washing.

      • Mechanical Stress: In a stirred-tank reactor, high agitation speeds can physically damage the immobilized enzyme beads. Consider using a packed-bed reactor for continuous flow or a gentler mixing method like an orbital shaker for batch reactions.

Comparative Data for PZA Synthesis Methods
Synthesis MethodCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference
Traditional Thionyl Chloride/DMAPDMF or THFRefluxSeveral hours79-91[2][10]
Biocatalysis (Flow) Lipozyme® TL IMtert-Amyl alcohol4520 min91.6[2][11]
Biocatalysis (Batch) Lipozyme® TL IMtert-Amyl alcohol4517 h73.6[11]
Microwave-Assisted Pyridine (base)Methanol14030 min50-95[12]
Ultrasound-Assisted N/AVariousAmbient~1 h~70[13]
Section 3: Microwave-Assisted Synthesis

Microwave irradiation provides rapid and efficient heating, dramatically accelerating reaction rates for the synthesis of PZA derivatives. It has been successfully used for aminodehalogenation reactions, providing higher yields in shorter times compared to conventional heating.[12][14][15]

Frequently Asked Questions (FAQs): Microwave Synthesis
  • Q1: How does microwave heating accelerate reactions compared to conventional heating?

    • A1: Conventional heating relies on conduction, transferring heat slowly from the vessel walls into the solution. Microwave heating directly energizes polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating throughout the bulk of the solution. This can lead to rate accelerations that are not achievable with an oil bath.[12]

  • Q2: Is specialized equipment required for microwave synthesis?

    • A2: Yes, laboratory-grade microwave reactors are mandatory. These are engineered with precise temperature and pressure sensors and are designed to handle the superheating of solvents in sealed vessels safely. Never use a domestic kitchen microwave for chemical synthesis.

Troubleshooting Guide: Microwave-Assisted Synthesis
  • Q: I am observing decomposition or charring of my starting materials/product.

    • A: This indicates excessive temperature or the formation of "hot spots."

      • Reduce Target Temperature: The most straightforward solution is to lower the set temperature for the reaction.

      • Use a Stirrer: Ensure efficient stirring is active during the reaction. This helps distribute the microwave energy more evenly and prevents localized superheating.

      • Power Modulation: Instead of a constant high power, use a modulated or intermittent power setting. This allows time for heat to dissipate, providing better temperature control.

      • Solvent Choice: Use a solvent with a higher dielectric loss factor (a better microwave absorber) to heat more efficiently at lower power, or conversely, a less absorbing solvent to moderate a very rapid temperature increase.

  • Q: The pressure inside the sealed reaction vessel is exceeding safe limits.

    • A: This is a serious safety concern and is typically caused by heating a volatile solvent well above its atmospheric boiling point.

      • Reduce Reaction Volume: Do not overfill the reaction vessel. A smaller headspace increases pressure more rapidly. Follow the manufacturer's guidelines, but typically, vessels should not be more than 2/3 full.

      • Choose a Higher-Boiling Solvent: If possible, switch to a solvent with a higher boiling point that will generate less vapor pressure at the target reaction temperature.

      • Lower the Temperature: As with decomposition, lowering the set temperature is the most effective way to reduce pressure.

Detailed Protocol: Microwave-Assisted Synthesis of a 3-aminopyrazine-2-carboxamide Derivative [12][16]
  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 3-chloropyrazine-2-carboxamide (1 mmol), the desired benzylamine (1.2 mmol), and pyridine (1.5 mmol) as a base.

  • Solvent Addition: Add 4 mL of methanol to the vial.

  • Vessel Sealing: Securely cap the vessel using the appropriate crimper.

  • Microwave Irradiation: Place the vessel in the cavity of a laboratory microwave reactor. Set the reaction parameters:

    • Temperature: 140 °C

    • Time: 30 minutes

    • Power: 120 W (or use variable power to maintain temperature)

    • Stirring: On (high)

  • Cooling & Work-up: After the reaction is complete, the vessel will be cooled to room temperature using a compressed air stream. Once cooled, carefully uncap the vessel in a fume hood.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified via flash chromatography or recrystallization to yield the final N-substituted 3-aminopyrazine-2-carboxamide.

Section 4: Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—creates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and chemical reactivity.

Troubleshooting Guide: Ultrasound-Assisted Synthesis
  • Q: My ultrasound-assisted reaction shows no significant rate improvement over the silent (non-sonicated) reaction.

    • A: The effectiveness of ultrasound is highly dependent on the experimental setup.

      • Probe Position: If using an ultrasonic horn, the depth of its immersion is critical. Placing the probe tip just below the liquid surface often provides the most efficient energy transfer. Avoid touching the probe to the walls or bottom of the flask.

      • Vessel Geometry: Use a flask with a narrow bottom (e.g., an Erlenmeyer flask) rather than a wide, flat-bottomed one to focus the ultrasonic energy.

      • Temperature Control: Cavitation is less efficient at higher temperatures because increased solvent vapor pressure cushions the bubble collapse. Many sonochemical reactions work best at or below room temperature. Use a cooling bath to maintain a consistent, low temperature.

      • Degassing: Dissolved gases can interfere with effective cavitation. Degas your solvent by sparging with an inert gas (like argon) or by sonicating the solvent for a few minutes before adding your reactants.

  • Q: The results of my sonochemical experiments are inconsistent and difficult to reproduce.

    • A: Reproducibility is a known challenge in sonochemistry. Strict control over all parameters is essential.

      • Consistent Setup: Ensure the reaction vessel, solvent volume, and probe/vessel position are identical for every run.

      • Power Calibration: The power output of ultrasonic equipment can fluctuate. If possible, use a calorimetric method to calibrate the actual acoustic power being delivered to your system.

      • Monitor Temperature: As noted, temperature is a critical variable. Continuously monitor and control the bulk reaction temperature throughout the experiment.

Logical Diagram for Troubleshooting Green Synthesis

cluster_mech Mechanochemistry cluster_bio Biocatalysis cluster_mw Microwave cluster_us Ultrasound Start Experiment Yields Low / Fails CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckReagents->Start Reagents Faulty Method Identify Synthesis Method CheckReagents->Method Reagents OK MechTrouble Check Milling Time, Frequency, BSR. Consider LAG. Method->MechTrouble Mechanochem BioTrouble Check Temp, pH, Water Activity. Test for Inhibition. Method->BioTrouble Bio MWTrouble Check for Hotspots (Stirring). Adjust Power/Temp. Verify Solvent. Method->MWTrouble MW USTrouble Check Probe Position, Temp Control, Vessel Geometry. Degas Solvent. Method->USTrouble US Purify Re-evaluate Purification Strategy MechTrouble->Purify BioTrouble->Purify MWTrouble->Purify USTrouble->Purify Success Optimized Reaction Purify->Success

Caption: A general troubleshooting flowchart for greener synthesis methods.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Chloropyrazines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the reactivity of various chloropyrazine isomers in nucleophilic aromatic substitution (SNAr) reactions. As a Senior Application Scientist, the goal of this document is to move beyond a simple recitation of facts and provide a practical, mechanistically grounded understanding of how the structure of a chloropyrazine dictates its reactivity. This knowledge is crucial for the rational design of synthetic routes to novel pyrazine-containing compounds in the pharmaceutical, agrochemical, and materials science sectors.

The Pyrazine Core: An Electron-Deficient Scaffold Primed for Nucleophilic Attack

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is inherently electron-deficient.[1] This deficiency is the cornerstone of its reactivity profile. The two electronegative nitrogen atoms exert a strong inductive and mesomeric (resonance) electron-withdrawing effect on the ring carbons. This polarization renders the carbon atoms electrophilic and highly susceptible to attack by nucleophiles.[2] Consequently, halopyrazines are generally more reactive towards nucleophilic substitution than their corresponding halopyridine analogs.[3]

The accepted mechanism for this transformation is the SNAr pathway, a two-step addition-elimination process. The first, and typically rate-determining, step is the attack of the nucleophile on the carbon atom bearing the chlorine, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this complex is paramount to the overall reaction rate. The electron-withdrawing nature of the pyrazine nitrogens is key, as they can stabilize the negative charge of the Meisenheimer complex through resonance, particularly when the attack occurs at a position ortho or para to a nitrogen atom.

Comparative Reactivity of Chloropyrazine Isomers

The reactivity of a given chloropyrazine is not static; it is a function of the number and position of the chlorine atoms, as well as the presence of other substituents on the ring.

Activation by Position: The Decisive Role of Ring Nitrogens

The position of the chlorine atom relative to the ring nitrogens is the single most important factor in determining its lability.

  • 2-Chloropyrazine: In this isomer, the chlorine is at the C-2 position, which is ortho to one nitrogen (N1) and para to the other (N4). Both of these positions are highly activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atoms.

  • Dichloropyrazines: The reactivity of dichloropyrazines depends on the relative positions of the two chlorine atoms.

    • 2,3-Dichloropyrazine: Both chlorines are in activated positions, ortho to a nitrogen atom.

    • 2,5-Dichloropyrazine: Both chlorines are in activated positions, each being ortho to one nitrogen and para to the other. Due to the symmetry of the molecule, these positions are equivalent.[5]

    • 2,6-Dichloropyrazine: Similar to the 2,5-isomer, both chlorines are in equivalent, highly activated positions. Theoretical considerations suggest that 2,6-dichloropyrazine is likely more reactive than 2,5-dichloropyrazine because both chlorine atoms are at the most electron-deficient positions (alpha to a nitrogen).

  • Tetrachloropyrazine: With all four carbon atoms bearing a chlorine atom, this pyrazine is highly reactive towards nucleophilic substitution. The first substitution is rapid, and subsequent substitutions are also facile, though the electronic nature of the first-introduced nucleophile will influence the position of the second attack.[6]

The general order of reactivity is dictated by the degree of activation and the number of activating nitrogen atoms.

Table 1: Predicted Qualitative Reactivity Order of Chloropyrazines in SNAr

CompoundPosition of Chlorine(s)ActivationPredicted Relative Reactivity
2-ChloropyrazineC2ortho to N1, para to N4Moderate
2,3-DichloropyrazineC2, C3Both ortho to a nitrogenHigh
2,5-DichloropyrazineC2, C5Both ortho and paraHigh
2,6-DichloropyrazineC2, C6Both ortho and paraVery High
TetrachloropyrazineC2, C3, C5, C6All positions activatedHighest
The Influence of Other Ring Substituents: Directing the Nucleophilic Attack

When a chloropyrazine bears another substituent, the regioselectivity of nucleophilic attack is profoundly affected. A systematic study on 2-substituted-3,5-dichloropyrazines provides a clear and predictive model for this phenomenon.

  • Electron-Donating Groups (EDGs): When an EDG (e.g., -OCH₃, -CH₃) is present at the C2 position, nucleophilic attack is directed preferentially to the C3 position. The EDG increases the electron density of the ring, but its effect is most pronounced at the ortho (C3) and para (C5) positions. The attack at C3 is favored as it is still activated by the adjacent N4, and the transition state is less destabilized by the EDG compared to the attack at C5.

  • Electron-Withdrawing Groups (EWGs): Conversely, when an EWG (e.g., -CN, -COOCH₃) occupies the C2 position, nucleophilic attack is directed to the C5 position. The EWG further enhances the electrophilicity of the ring, particularly at the para position (C5), making it the most favorable site for nucleophilic attack.

Table 2: Regioselectivity of Nucleophilic Amination on 2-Substituted-3,5-Dichloropyrazines

2-Substituent (R)Nature of SubstituentMajor Product IsomerMinor Product Isomer
-OCH₃Strong EDG3-amino-5-chloro-2-methoxypyrazineNot Observed
-CH₃Weak EDG3-amino-5-chloro-2-methylpyrazine5-amino-3-chloro-2-methylpyrazine
-CNStrong EWG5-amino-3-chloro-2-cyanopyrazine3-amino-5-chloro-2-cyanopyrazine
-COOCH₃Strong EWG5-amino-3-chloro-2-methylcarboxypyrazine3-amino-5-chloro-2-methylcarboxypyrazine

Data synthesized from the findings of Cee, J. S., et al. (2013).

The Nature of the Halogen: A Counterintuitive Reactivity Trend

In many substitution reactions, the carbon-halogen bond strength dictates the leaving group ability, leading to a reactivity trend of I > Br > Cl > F. However, in SNAr reactions where the initial nucleophilic attack is the rate-determining step, the trend is often reversed: F > Cl > Br > I .[5] This is because the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the negative charge in the Meisenheimer intermediate through a powerful inductive effect. This stabilization of the transition state outweighs the strength of the C-F bond, accelerating the reaction. For chloropyrazines, this means that a corresponding fluoropyrazine would be expected to be more reactive under these conditions.

Experimental Protocols for Nucleophilic Substitution on Chloropyrazines

The following protocols are provided as a starting point for the synthesis of substituted pyrazines from chloropyrazine precursors. Optimization of solvent, base, temperature, and reaction time is often necessary for specific substrate-nucleophile combinations.

General Protocol for Amination of a Dichloropyrazine

This protocol describes a general procedure for the monosubstitution of a dichloropyrazine with an amine nucleophile.

Materials:

  • Dichloropyrazine (e.g., 2,5-dichloropyrazine) (1.0 eq.)

  • Amine nucleophile (1.0-1.2 eq.)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine) (1.5-2.0 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the dichloropyrazine and the anhydrous solvent.

  • Add the amine nucleophile to the stirred solution.

  • Add the base portion-wise.

  • Heat the reaction mixture to a temperature typically ranging from 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Prevents reaction of the nucleophile and base with water.

  • Polar Aprotic Solvent: These solvents are effective at solvating the cationic counter-ion of the base and do not interfere with the nucleophilicity of the amine.

  • Inert Atmosphere: Prevents potential side reactions with oxygen, especially at elevated temperatures.

  • Base: The base is required to deprotonate the amine nucleophile (if it is a primary or secondary amine) or to act as a scavenger for the HCl generated during the reaction.

General Protocol for Thiolation of a Dichloropyrazine

This protocol outlines the reaction with a thiol nucleophile to form a thioether-substituted pyrazine.

Materials:

  • Dichloropyrazine (e.g., 2,5-dichloropyrazine) (1.0 eq.)

  • Thiol (1.0-1.2 eq.)

  • Base (e.g., NaH, K₂CO₃) (1.1-1.5 eq.)

  • Anhydrous DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol and anhydrous DMF.

  • Cool the solution to 0 °C and add the base portion-wise to form the thiolate.

  • Stir for 15-30 minutes at 0 °C.

  • Add a solution of the dichloropyrazine in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash, dry, and concentrate the organic layers.

  • Purify by column chromatography.

Causality Behind Experimental Choices:

  • Formation of Thiolate: The thiol is deprotonated in situ by the base to form the more nucleophilic thiolate anion.

  • Low Temperature Addition: The initial deprotonation is often exothermic and is performed at 0 °C for better control.

Visualizing the Mechanism and Workflow

Diagrams are essential tools for conceptualizing complex chemical processes. The following have been generated using Graphviz to illustrate the SNAr mechanism and a typical experimental workflow.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) on a chloropyrazine.

Experimental_Workflow start Setup Dry Glassware under Inert Atmosphere reactants Add Chloropyrazine, Solvent, and Nucleophile start->reactants base Add Base reactants->base heat Heat to Reaction Temperature (e.g., 80-120 °C) base->heat monitor Monitor Reaction by TLC/LC-MS heat->monitor workup Aqueous Workup (Quench and Extract) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS, etc.) purify->analyze

Caption: Typical experimental workflow for an SNAr reaction on a chloropyrazine.

Conclusion

The reactivity of chloropyrazines in nucleophilic aromatic substitution is a predictable and exploitable feature for synthetic chemists. The inherent electron-deficient nature of the pyrazine ring, coupled with the activating effect of the ring nitrogens, makes even simple chloropyrazines reactive substrates. The number and position of chlorine atoms significantly modulate this reactivity, with polychlorinated pyrazines being exceptionally reactive. Furthermore, the electronic nature of other substituents provides a reliable handle for directing the regioselectivity of nucleophilic attack. By understanding these core principles, researchers can strategically select the appropriate chloropyrazine isomer and reaction conditions to efficiently synthesize a diverse array of functionalized pyrazine derivatives for applications in drug discovery and beyond.

References

A Senior Application Scientist's Guide to Strategic Synthesis: 5-Chloropyrazine-2-carbaldehyde vs. 2,5-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and materials science, the pyrazine scaffold stands as a "privileged structure," forming the core of numerous groundbreaking molecules, from antiviral agents to advanced organic electronics.[1][2] The strategic functionalization of this electron-deficient heterocycle is paramount to tuning molecular properties. Two of the most versatile and readily available building blocks for this purpose are 5-Chloropyrazine-2-carbaldehyde and 2,5-Dichloropyrazine .

While structurally similar, the subtle difference in their functional groups—an aldehyde versus a second chlorine atom—creates a profound divergence in their synthetic utility. Choosing the right starting material is not merely a matter of convenience; it is a critical decision that dictates reaction pathways, dictates achievable molecular complexity, and ultimately influences the efficiency of a synthetic campaign. This guide provides an in-depth comparison of these two key intermediates, supported by experimental data and field-proven insights, to empower researchers in making the most strategic choice for their synthetic targets.

Chapter 1: The Tale of Two Pyrazines - A Comparative Reactivity Profile

The synthetic behavior of both molecules is governed by the powerful electron-withdrawing nature of the two ring nitrogen atoms. This effect significantly acidifies ring protons and, more importantly, activates the carbon-chlorine (C-Cl) bonds towards nucleophilic attack and oxidative addition in cross-coupling reactions.[3][4] However, the identity and position of the substituents create distinct reactivity landscapes.

  • 2,5-Dichloropyrazine: This symmetrical-looking but electronically asymmetrical molecule possesses two C-Cl bonds with differential reactivity. The chlorine atom at the C-2 position is alpha to a ring nitrogen, making it significantly more electron-deficient and reactive than the chlorine at the C-5 position, which is beta to the nitrogen.[2][3] This reactivity gradient is the cornerstone of its synthetic utility, enabling highly regioselective, sequential functionalization. It is the workhorse for introducing two different substituents onto the pyrazine core.[2][5]

  • This compound: This molecule presents a case of chemoselectivity. It features a single, less-activated C-Cl bond at the C-5 position (beta to the nitrogen) and a highly versatile aldehyde group at the C-2 position. The aldehyde serves as a powerful electrophilic handle for a suite of classical organic transformations, such as condensation, reductive amination, and Wittig reactions, providing an entirely different avenue for molecular elaboration.

The fundamental choice between these two reagents can be visualized as a choice between two distinct synthetic strategies.

Reactivity_Comparison cluster_0 2,5-Dichloropyrazine cluster_1 This compound DCP 2,5-Dichloropyrazine DCP_C2 C2-Cl (α) DCP->DCP_C2 More Reactive DCP_C5 C5-Cl (β) DCP->DCP_C5 Less Reactive Reactions1 Reactions1 DCP_C2->Reactions1 SNAr Suzuki Buchwald-Hartwig Reactions2 Reactions2 DCP_C5->Reactions2 SNAr Suzuki Buchwald-Hartwig (Harsher Conditions) CPC This compound CPC_CHO C2-CHO CPC->CPC_CHO Condensation/ Reductive Amination CPC_C5 C5-Cl (β) CPC->CPC_C5 SNAr/ Cross-Coupling Reactions3 Reactions3 CPC_CHO->Reactions3 Imine/Enamine Formation Wittig Reaction Oxidation/Reduction Reactions4 Reactions4 CPC_C5->Reactions4 SNAr Suzuki Buchwald-Hartwig

Caption: Divergent reactivity of the two key pyrazine building blocks.

Chapter 2: Head-to-Head in the Flask - Key Transformations

The optimal choice of reagent becomes clear when we examine their performance in key synthetic reactions central to drug discovery and materials science.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a straightforward method for introducing amine, alkoxide, or sulfide moieties.[4][6] The electron-deficient pyrazine ring readily facilitates this reaction.[7][8]

  • 2,5-Dichloropyrazine: Its primary advantage is the ability to perform regioselective mono-substitution. By using controlled stoichiometry (typically ~1 equivalent of the nucleophile) and moderate temperatures, nucleophiles will preferentially attack the more activated C-2 position. This generates a 2-substituted-5-chloropyrazine intermediate, which can then be subjected to a second, often harsher, SNAr or a different class of reaction entirely.[2][5]

  • This compound: The C-5 chlorine is less activated than the C-2 chlorine of its counterpart, generally requiring more forcing conditions (higher temperatures, stronger bases) to achieve substitution. A critical consideration is the stability of the aldehyde group under these conditions. Strong nucleophiles or harsh bases can potentially lead to undesired side reactions with the aldehyde.

Feature2,5-DichloropyrazineThis compoundCausality & Experimental Insight
Primary Site of Attack C-2 (highly activated)C-5 (moderately activated)The C-2 position is alpha to a ring nitrogen, experiencing stronger inductive and resonance electron withdrawal, making it a more potent electrophilic site.[3]
Regioselectivity Excellent for mono-substitution at C-2N/A (single chloro substituent)Allows for the synthesis of unsymmetrical 2,5-disubstituted pyrazines, a key strategy in library synthesis.
Typical Conditions Room temp. to moderate heat (e.g., 80 °C)Moderate to high heat (e.g., >100 °C)The higher activation energy for attacking the C-5 position necessitates more thermal energy to drive the reaction.
Yield for Mono-SNAr Generally Good to ExcellentGenerally Moderate to GoodReactivity directly correlates with yield under standard conditions.
Palladium-Catalyzed Cross-Coupling: Suzuki and Buchwald-Hartwig Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for constructing C-C (Suzuki) and C-N (Buchwald-Hartwig) bonds.[1][9][10]

  • 2,5-Dichloropyrazine: As with SNAr, the C-2 chlorine is more susceptible to oxidative addition to the Palladium(0) catalyst.[11] This allows for selective mono-arylations or mono-aminations under carefully controlled conditions.[2] Achieving di-substitution is also straightforward, typically by using excess boronic acid/amine and catalyst, often at higher temperatures.[1]

  • This compound: Suzuki and Buchwald-Hartwig reactions are certainly feasible at the C-5 position. However, the aldehyde functionality is a potential liability. Aldehydes can be sensitive to the basic conditions and high temperatures often employed, especially in Buchwald-Hartwig aminations.[12] Furthermore, some phosphine ligands or palladium precursors may interact with the aldehyde. Careful selection of a mild base (e.g., K₃PO₄, Cs₂CO₃) and a modern, highly active catalyst system that operates at lower temperatures is crucial for success.

Reaction2,5-DichloropyrazineThis compoundCausality & Experimental Insight
Suzuki Coupling Sequential mono- and di-arylation possible. C-2 is more reactive.[2]Mono-arylation at C-5 is common.The differential reactivity of the C-Cl bonds allows for controlled, stepwise introduction of two different aryl or heteroaryl groups.
Buchwald-Hartwig Amination Sequential mono- and di-amination possible.[5]Mono-amination at C-5. Potential for side reactions with the aldehyde.The choice of base and ligand is critical to avoid condensation or other undesired reactions involving the aldehyde group. Use of bulky, electron-rich phosphine ligands can promote lower reaction temperatures.[9][12]
Catalyst Loading Typically standard (1-5 mol%)May require slightly higher loading or more active catalysts for comparable rates.The less reactive C-Cl bond requires a more efficient catalytic system to achieve oxidative addition at a reasonable rate.
Aldehyde-Specific Chemistry

This is the exclusive domain of this compound and represents its unique synthetic power. This single functional group opens a gateway to a vast array of transformations for building molecular complexity.

  • Reductive Amination: A robust and highly reliable method for introducing substituted aminomethyl groups.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Forms C=C bonds, allowing for the introduction of vinyl or substituted vinyl groups.

  • Condensation Reactions: Can react with active methylene compounds (e.g., malononitrile) or other nucleophiles to form more complex heterocyclic systems.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid (a key functional group for amide coupling)[13] or reduced to an alcohol.

Chapter 3: The Synthetic Decision Workflow

Choosing the correct starting material is a function of the target molecule's architecture. The following workflow can guide this critical decision.

Decision_Workflow cluster_logic Rationale Start What is the primary synthetic goal? Goal1 Introduce two different substituents at C2 and C5? Start->Goal1 Goal2 Introduce a single substituent via C-Cl activation? Start->Goal2 Goal3 Introduce a side-chain via C-C or C-N bond formation at the C2 position? Start->Goal3 Goal4 Synthesize a symmetrical 2,5-disubstituted pyrazine? Start->Goal4 Reagent1 Use 2,5-Dichloropyrazine Goal1->Reagent1 Yes Reagent3 Either reagent is viable. Choice depends on secondary functional group tolerance. Goal2->Reagent3 Yes Reagent2 Use this compound Goal3->Reagent2 Yes Goal4->Reagent1 Yes (use >2 eq. of reagent) Logic1 Sequential, regioselective functionalization is key. Reagent1->Logic1 Logic2 Aldehyde provides the required reaction handle (e.g., reductive amination). Reagent2->Logic2 Logic3 Both have a C-Cl bond. 2,5-DCP is more reactive at C2. 5-CP-2-C has an aldehyde to consider. Reagent3->Logic3

Caption: A workflow for selecting the optimal pyrazine starting material.

Chapter 4: Field-Validated Experimental Protocols

The following protocols are representative examples of the key transformations discussed. They are designed to be self-validating systems, providing clear steps and rationale.

Protocol 1: Regioselective Buchwald-Hartwig Mono-amination of 2,5-Dichloropyrazine

This protocol leverages the higher reactivity of the C-2 position to install a single amine substituent.

Protocol1_Workflow Start 1. Setup Step2 2. Reagent Addition Start->Step2 Oven-dried flask, inert atm (N2/Ar). Add 2,5-Dichloropyrazine (1.0 eq), Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), & NaOtBu. Step3 3. Reaction Step2->Step3 Add anhydrous solvent (e.g., Toluene). Add Amine (1.05 eq) via syringe. Step4 4. Workup Step3->Step4 Heat to 80-100 °C. Monitor by TLC/LC-MS until starting material is consumed (4-12 h). End 5. Purification Step4->End Cool to RT. Quench with water. Extract with EtOAc or DCM. Dry organic layer (Na2SO4). Final Final End->Final Concentrate in vacuo. Purify by column chromatography (Hexanes/EtOAc gradient).

Caption: Experimental workflow for mono-amination of 2,5-Dichloropyrazine.

  • Materials: 2,5-Dichloropyrazine, desired amine (e.g., aniline), Pd₂(dba)₃, Xantphos, Sodium tert-butoxide (NaOt-Bu), Anhydrous Toluene.

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-Dichloropyrazine (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOt-Bu (1.4 eq).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous toluene, followed by the amine (1.05 eq).

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Upon consumption of the starting material (typically 4-12 hours), cool the mixture to room temperature.

    • Quench the reaction by carefully adding water. Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired 5-chloro-N-substituted-pyrazin-2-amine.

  • Causality: The use of a slight excess of the amine is avoided to minimize the risk of di-substitution. Xantphos is a good ligand choice as it promotes efficient coupling while being less prone to side reactions than some other phosphines.[12]

Protocol 2: Reductive Amination of this compound

This protocol demonstrates the power of the aldehyde moiety to build a C-N bond, a transformation impossible with 2,5-dichloropyrazine.

  • Materials: this compound, primary or secondary amine (e.g., benzylamine), Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), Acetic Acid (optional).

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq) and the desired amine (1.1 eq) in DCM.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step if the amine is a poor nucleophile.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is often mildly exothermic.

    • Stir at room temperature and monitor by TLC or LC-MS until the reaction is complete (typically 1-4 hours).

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography if necessary.

  • Causality: Sodium triacetoxyborohydride is the reducing agent of choice because it is mild, selective for the iminium ion over the starting aldehyde, and does not reduce the pyrazine ring. This chemoselectivity is crucial for a clean reaction.

Conclusion

The choice between this compound and 2,5-Dichloropyrazine is a classic example of how subtle molecular changes create powerful strategic dichotomies in synthesis.

  • Choose 2,5-Dichloropyrazine when your strategy involves the sequential, regioselective introduction of two different functionalities via SNAr or cross-coupling reactions. It is the ideal substrate for building unsymmetrically substituted pyrazine libraries.

  • Choose this compound when your synthetic plan requires the introduction of a functionalized side-chain at the 2-position through its aldehyde handle. It provides access to a completely different chemical space through reactions like reductive amination, condensation, and oxidation/reduction, while still retaining the C-Cl bond for a subsequent substitution or coupling reaction.

By understanding the fundamental reactivity patterns and considering the architecture of the final target molecule, researchers can harness the full potential of these invaluable building blocks, accelerating the path to discovery.

References

A Researcher's Guide to Validating the Anti-Mycobacterial Activity of Novel Pyrazinamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of novel pyrazinamide (PZA) analogs against Mycobacterium tuberculosis (Mtb). Moving beyond a simple checklist of assays, this document delves into the scientific rationale behind experimental choices, ensuring a robust and self-validating evaluation process. Our aim is to equip researchers with the necessary tools to generate high-quality, comparable data, thereby accelerating the development of new and effective anti-tuberculosis therapies.

The Enduring Importance and Enigmatic Nature of Pyrazinamide

Pyrazinamide holds a unique and critical position in the treatment of tuberculosis (TB). It is a cornerstone of the standard short-course chemotherapy, credited with shortening the treatment duration from nine to six months.[1] PZA's remarkable efficacy lies in its ability to kill non-replicating or "persister" mycobacteria, which are often tolerant to other antibiotics.[2][3] This sterilizing activity is particularly crucial for eradicating the persistent bacterial populations that can lead to treatment relapse.[4]

Despite its long-standing clinical use, the precise mechanism of action of PZA remains a subject of ongoing research.[5] It is known to be a prodrug, converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[5][6] Resistance to PZA is most commonly associated with mutations in the pncA gene that impair this conversion.[2][7] The current understanding is that POA disrupts multiple cellular processes, including membrane energy production and trans-translation.[3][8]

The development of novel pyrazinamide analogs is driven by the urgent need to overcome PZA resistance and potentially further shorten TB treatment regimens.[1][9] A successful analog should ideally retain or enhance the sterilizing activity of PZA while being effective against PZA-resistant strains.

Foundational In Vitro Evaluation: Determining Intrinsic Activity

The initial assessment of any new compound begins with determining its intrinsic anti-mycobacterial activity. The Minimum Inhibitory Concentration (MIC) is the cornerstone of this evaluation.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism.[10] For PZA and its analogs, this assay is complicated by the fact that PZA's activity is highly dependent on an acidic environment, which is thought to mimic the conditions within the phagosomes of macrophages where Mtb resides.[11][12]

Experimental Protocol: Broth Microdilution MIC Assay for Pyrazinamides

This protocol is adapted from standard methods for Mtb susceptibility testing.[13][14]

  • Strain Selection:

    • Use a well-characterized, virulent strain of M. tuberculosis, such as H37Rv (ATCC 27294).

    • Include PZA-susceptible and PZA-resistant clinical isolates to assess the activity against resistant strains. PZA-resistant strains should have confirmed mutations in the pncA gene.

  • Media Preparation:

    • Use Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).

    • Prepare two sets of media: one at a neutral pH (6.8-7.0) and one at an acidic pH (5.5-5.8). The acidic pH is crucial for observing the activity of PZA and its analogs.[15]

  • Drug Preparation:

    • Prepare stock solutions of the novel pyrazinamides, PZA (as a control), and another first-line anti-TB drug (e.g., isoniazid or rifampicin) in a suitable solvent (e.g., DMSO or water).

    • Perform serial two-fold dilutions of each drug in a 96-well microplate. The final concentration range should be broad enough to determine the MIC for each compound.

  • Inoculum Preparation:

    • Grow Mtb in 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microplate.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Reading the MIC:

    • The MIC is the lowest drug concentration that shows no visible growth. Growth can be assessed visually or by using a growth indicator such as Resazurin or AlamarBlue.[13]

Data Presentation:

Summarize the MIC data in a clear and concise table.

CompoundMtb StrainMIC (µg/mL) at pH 6.8MIC (µg/mL) at pH 5.5
Novel Pyrazinamide 1H37Rv>10025
Novel Pyrazinamide 2H37Rv5012.5
Pyrazinamide (Control)H37Rv>10050
Isoniazid (Control)H37Rv0.060.06
Novel Pyrazinamide 1PZA-resistant Isolate 1>10025
Pyrazinamide (Control)PZA-resistant Isolate 1>100>100

Causality Behind Experimental Choices:

  • Acidic pH: Testing at an acidic pH is essential as it is the condition under which PZA is most active and is believed to reflect the in vivo environment where the drug exerts its sterilizing effect.[11][16]

  • PZA-resistant strains: Including well-characterized resistant strains is critical to determine if the novel analogs can overcome existing resistance mechanisms, primarily those related to the pncA gene.[6]

  • Controls: The inclusion of PZA and another first-line drug as controls provides a benchmark for comparing the potency of the novel compounds.

Assessing Bactericidal Activity: Beyond Inhibition to Killing

While the MIC provides information on growth inhibition, it is crucial to determine if a compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth). For a drug intended to shorten TB therapy, bactericidal activity is a highly desirable attribute.

Time-Kill Kinetics Assay

This assay measures the rate at which a drug kills a bacterial population over time.

Experimental Protocol: Time-Kill Kinetics Assay

  • Inoculum Preparation: Prepare a mid-log phase culture of Mtb in 7H9 broth (pH 5.5) as described for the MIC assay.

  • Drug Exposure: Add the novel pyrazinamides and control drugs at concentrations equivalent to 4x, 8x, and 16x their respective MICs to the bacterial cultures. Include a drug-free control.

  • Sampling: At various time points (e.g., 0, 2, 4, 7, and 14 days), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on Middlebrook 7H11 agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 3-4 weeks and then count the number of colony-forming units (CFU).

  • Data Analysis: Plot the log10 CFU/mL versus time for each drug concentration. A ≥3-log10 reduction in CFU/mL is generally considered indicative of bactericidal activity.[17]

Data Presentation:

Present the time-kill kinetics data graphically.

G cluster_workflow Time-Kill Kinetics Assay Workflow prep_inoculum Prepare Mtb Inoculum (pH 5.5) drug_exposure Expose to Drug Concentrations (4x, 8x, 16x MIC) prep_inoculum->drug_exposure sampling Sample at Time Points (0, 2, 4, 7, 14 days) drug_exposure->sampling serial_dilution Perform Serial Dilutions sampling->serial_dilution plating Plate on 7H11 Agar serial_dilution->plating incubation Incubate and Count CFU plating->incubation data_analysis Plot log10 CFU/mL vs. Time incubation->data_analysis

Caption: Workflow for the Time-Kill Kinetics Assay.

Simulating the In Vivo Environment: Intracellular Activity

A crucial aspect of anti-TB drug activity is the ability to penetrate host cells and kill intracellular mycobacteria.[18] This is particularly relevant for PZA, which is known for its potent activity against Mtb residing within macrophages.[12][19]

Macrophage Infection Model

This model assesses the ability of a compound to kill Mtb within its primary host cell.

Experimental Protocol: Macrophage Infection Assay

  • Cell Culture: Culture a suitable macrophage cell line (e.g., THP-1) or primary human monocyte-derived macrophages.

  • Infection: Infect the macrophages with Mtb at a multiplicity of infection (MOI) of 1:1 to 10:1.

  • Drug Treatment: After allowing for phagocytosis, wash the cells to remove extracellular bacteria and add fresh media containing the novel pyrazinamides and control drugs at various concentrations.

  • Lysis and Plating: At different time points (e.g., 0, 2, 4, and 7 days), lyse the macrophages to release the intracellular bacteria.

  • CFU Enumeration: Perform serial dilutions and plate the lysates on 7H11 agar to determine the number of viable intracellular bacteria.

  • Data Analysis: Plot the log10 CFU/mL versus time. A significant reduction in intracellular CFU compared to the untreated control indicates intracellular activity.

Data Presentation:

CompoundConcentration (µg/mL)Log10 CFU Reduction at Day 7 (vs. Untreated Control)
Novel Pyrazinamide 1102.5
Novel Pyrazinamide 2101.8
Pyrazinamide (Control)102.1
Isoniazid (Control)13.2

Preliminary In Vivo Evaluation: Assessing Efficacy in Animal Models

While in vitro and ex vivo assays provide valuable initial data, the ultimate test of a drug's potential is its efficacy in a living organism. Mouse models of TB are the most commonly used for preclinical drug evaluation.[20][21]

Acute and Chronic Mouse Models of Tuberculosis
  • Acute Model: This model is useful for rapid screening of compounds and assessing their early bactericidal activity.[20] Mice are infected with a high dose of Mtb, and treatment is initiated shortly after infection.

  • Chronic Model: This model more closely mimics human TB, with treatment starting several weeks after infection when a stable bacterial load and granulomatous lesions have formed.[22] This model is essential for evaluating the sterilizing activity of a drug.

Experimental Protocol: Mouse Model of TB

  • Infection: Infect mice (e.g., BALB/c or C57BL/6) with Mtb via aerosol inhalation to establish a pulmonary infection.[22]

  • Treatment: Begin treatment with the novel pyrazinamides and control drugs at appropriate dosages and schedules.

  • Monitoring: Monitor the mice for signs of disease, such as weight loss.[20]

  • Bacterial Load Determination: At the end of the treatment period, euthanize the mice and homogenize their lungs and spleens. Plate serial dilutions of the homogenates on 7H11 agar to determine the bacterial load (CFU).

  • Data Analysis: Compare the bacterial loads in the organs of treated mice to those of untreated controls. A significant reduction in CFU indicates in vivo efficacy.

Data Presentation:

Treatment GroupMean Lung CFU (log10)Mean Spleen CFU (log10)
Untreated Control8.56.2
Novel Pyrazinamide 16.14.0
Pyrazinamide (Control)6.54.5
Isoniazid + Rifampicin (Control)4.22.1

Causality Behind Experimental Choices:

  • Aerosol Infection: This route of infection mimics the natural transmission of TB in humans and establishes a primary lung infection.[22]

  • Chronic Model: Evaluating drugs in a chronic infection model is crucial for assessing their ability to kill persistent bacteria within established lesions, which is a key attribute of PZA.[21]

Conclusion: A Pathway to a New Generation of Anti-TB Drugs

The validation of novel pyrazinamides requires a multi-faceted approach that progresses from fundamental in vitro activity to efficacy in relevant animal models. By employing the rigorous and scientifically grounded methodologies outlined in this guide, researchers can generate robust and comparable data. This will not only provide a clear understanding of the potential of new drug candidates but also contribute to the global effort to develop shorter, safer, and more effective treatments for tuberculosis.

References

A Researcher's Guide to Strategic Alternatives for 5-Chloropyrazine-2-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] At the heart of many synthetic routes targeting this privileged heterocycle is 5-Chloropyrazine-2-carbaldehyde, a versatile building block prized for its dual reactivity. The aldehyde function serves as a synthetic handle for elaborations such as reductive aminations and Wittig reactions, while the chloro-substituent is a prime site for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[3]

However, an over-reliance on a single building block can stifle innovation and lead to crowded intellectual property landscapes. Furthermore, the specific electronic and physicochemical properties imparted by the 5-chloro-2-formylpyrazine core may not be optimal for every biological target. This guide offers an in-depth comparison of strategic alternatives, providing the rationale and experimental context needed for researchers to make informed decisions in their drug discovery campaigns.

The Benchmark: Understanding this compound

Before exploring alternatives, it is crucial to understand the properties of the parent reagent. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, rendering the ring electron-deficient. This electronic nature activates the chlorine atom at the 5-position towards SNAr and facilitates the oxidative addition step in palladium-catalyzed cross-couplings, which is often rate-limiting.[4] The aldehyde at the 2-position provides a convenient point for connecting sidechains that can probe protein binding pockets.

Strategic Alternatives: A Comparative Analysis

The choice of an alternative reagent is a strategic decision driven by the specific goals of a medicinal chemistry program, which can range from modulating reactivity and exploring new chemical space to fine-tuning pharmacokinetic properties. We will explore three distinct classes of alternatives.

Modulating Reactivity: 5-Bromopyrazine-2-carbaldehyde

For synthetic routes where the reactivity of the C-Cl bond is a limiting factor, switching to a heavier halogen can be a highly effective strategy.

  • Rationale & Expertise: In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity trend for halogens is I > Br > Cl > F, which is inversely correlated with the bond dissociation energy.[4][5] Consequently, 5-Bromopyrazine-2-carbaldehyde offers significantly higher reactivity than its chloro-analogue, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. This can be particularly advantageous when dealing with sensitive or complex substrates.

  • Trustworthiness: The enhanced reactivity is a well-established principle in organic chemistry.[4][5] Experimental setups using the bromo-analogue can be validated by comparing reaction completion times or yields against the chloro-analogue under identical conditions.

Bioisosteric Replacement & Property Tuning: Pyrimidine-5-carbaldehyde

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of drug design. Pyrimidines are constitutional isomers of pyrazines and serve as excellent bioisosteres.[6]

  • Rationale & Expertise: Replacing the pyrazine core with a pyrimidine ring alters the position of the nitrogen atoms from a 1,4- to a 1,3-arrangement. This subtle change has profound effects on the molecule's electronic distribution, dipole moment, pKa, and hydrogen bonding capacity.[7] These changes can influence crucial drug properties such as solubility, membrane permeability, and metabolic stability. Pyrimidine-5-carbaldehyde presents the aldehyde at a position electronically similar to the 2-position of pyrazine, but the overall scaffold offers a different vector space for substituent placement and interaction with biological targets.[8][9]

  • Trustworthiness: The impact of this bioisosteric switch can be quantitatively measured. For example, comparing the LogP or aqueous solubility of a final compound derived from pyrazine-2-carboxamide versus one from pyrimidine-5-carboxamide provides a direct measure of the change in physicochemical properties.

Scaffold Hopping & IP Novelty: 6-Chloropyridazine-3-carbaldehyde

Pyridazine, with its 1,2-arrangement of nitrogen atoms, offers another isomeric diazine scaffold for exploration.[7]

  • Rationale & Expertise: Moving to the 6-Chloropyridazine-3-carbaldehyde scaffold represents a more significant "scaffold hop." This can be a powerful strategy for generating novel intellectual property. The adjacent nitrogen atoms in the pyridazine ring create a unique electronic environment and a strong dipole moment, which can lead to different binding modes or improved interactions with a target protein compared to the pyrazine or pyrimidine analogues.[7][10] The reactivity of the chloro-substituent is also modulated by the adjacent nitrogen atoms.

  • Trustworthiness: The novelty of this scaffold can be confirmed through chemical database and patent searches. Its utility is validated by synthesizing the corresponding analogues and evaluating them in biological assays to see if the scaffold hop has resulted in maintained, improved, or different activity.

Quantitative Comparison of Building Blocks

For ease of comparison, the key properties of this compound and its alternatives are summarized below.

PropertyThis compound5-Bromopyrazine-2-carbaldehydePyrimidine-5-carbaldehyde6-Chloropyridazine-3-carbaldehyde
CAS Number 36399-19-21211534-08-5[11][12]10070-92-5[9]303085-53-2[10]
Molecular Weight 142.54 g/mol 186.99 g/mol [11]108.10 g/mol [13]142.54 g/mol [10]
Primary Advantage Commercially available, well-established reactivityEnhanced reactivity in cross-coupling reactions[4][5]Bioisosteric replacement, property modulation[6]Scaffold hopping, novel IP space[7]
Reactivity of C-X Bond ModerateHighN/AModerate-High
Reactivity of Aldehyde HighHighHighHigh

Experimental Protocols & Methodologies

To provide a practical context, detailed protocols for a common and critical reaction, reductive amination, are provided below. This reaction is fundamental for introducing amine-containing side chains.[14][15]

Protocol 1: Reductive Amination using this compound

This protocol describes a typical one-pot reductive amination procedure.[14][16]

Objective: To synthesize N-benzyl-1-(5-chloropyrazin-2-yl)methanamine.

Materials:

  • This compound (1.0 mmol, 142.5 mg)

  • Benzylamine (1.0 mmol, 107.2 mg, 109 µL)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (10 mL)

  • Acetic acid (optional, 1-2 drops)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the chosen solvent (DCE or DCM).

  • Add benzylamine to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. A few drops of acetic acid can be added to catalyze this step.[16]

  • In a single portion, add sodium triacetoxyborohydride to the reaction mixture. Note: This reagent is milder and more selective for imines over aldehydes compared to sodium borohydride, reducing the risk of over-reduction of the starting aldehyde.[15]

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.

Protocol 2: Reductive Amination using Pyrimidine-5-carbaldehyde

This protocol highlights the adaptability of the method to a bioisosteric alternative.

Objective: To synthesize N-benzyl-1-(pyrimidin-5-yl)methanamine.

Materials:

  • Pyrimidine-5-carbaldehyde (1.0 mmol, 108.1 mg)

  • Benzylamine (1.0 mmol, 107.2 mg, 109 µL)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (10 mL)

  • Acetic acid (optional, 1-2 drops)

Procedure:

  • The procedure is identical to Protocol 1, with Pyrimidine-5-carbaldehyde substituted for this compound.

  • Follow steps 1-8 as described above. The reaction progress should be monitored similarly. The polarity of the product will differ, which may require adjustment of the solvent system for TLC and column chromatography.

Visualization of Key Concepts

Decision Workflow for Reagent Selection

The selection of a starting material is a critical decision point in a drug discovery project. The following workflow illustrates the logic behind choosing an alternative to this compound.

G start Project Goal Defined q1 Is C-X cross-coupling a bottleneck? start->q1 alt1 Use 5-Bromopyrazine- 2-carbaldehyde (Higher Reactivity) q1->alt1 Yes q2 Need to modulate physicochemical properties (e.g., solubility, pKa)? q1->q2 No alt2 Use Pyrimidine-5-carbaldehyde (Bioisosteric Replacement) q2->alt2 Yes q3 Need novel IP or to explore new binding interactions? q2->q3 No alt3 Use 6-Chloropyridazine-3-carbaldehyde (Scaffold Hop) q3->alt3 Yes default Proceed with 5-Chloropyrazine- 2-carbaldehyde q3->default No

Caption: Decision tree for selecting an appropriate aldehyde building block.

General Reaction Scheme: Reductive Amination

The reductive amination workflow is a two-step, one-pot process that is fundamental to library synthesis.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction aldehyde Heterocyclic Aldehyde (R-CHO) imine Imine / Iminium Ion Intermediate aldehyde->imine amine Primary/Secondary Amine (R'-NHR'') amine->imine product Final Amine Product (R-CH₂-NR'R'') imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: Workflow for one-pot reductive amination.

Conclusion

While this compound remains an invaluable tool in the medicinal chemist's arsenal, a thorough understanding of its strategic alternatives is essential for modern drug discovery. By considering reagents such as 5-Bromopyrazine-2-carbaldehyde for enhanced reactivity, Pyrimidine-5-carbaldehyde for bioisosteric property tuning, and 6-Chloropyridazine-3-carbaldehyde for scaffold hopping, researchers can overcome synthetic hurdles, optimize drug candidates, and generate novel intellectual property. The choice of building block should be a deliberate, data-driven decision aligned with the overarching goals of the research program.

References

A Senior Application Scientist's Guide to Comparative Docking of Pyrazine Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Pyrazine Carboxamides in Drug Discovery

Pyrazine carboxamide is a privileged scaffold in medicinal chemistry, most famously represented by pyrazinamide (PZA), a cornerstone first-line drug for treating tuberculosis (TB).[1][2] PZA is a prodrug that requires activation within Mycobacterium tuberculosis by a native enzyme, pyrazinamidase (PncA), into its active form, pyrazinoic acid (POA).[1][3] The exact mechanism of POA is still a subject of intense research, but it is known to be particularly effective at killing persistent, non-replicating mycobacteria in the acidic environments of inflammatory lesions, a unique "sterilizing" action that allows for the shortening of TB therapy from 9-12 months to just 6 months.[4][5]

The rise of drug-resistant TB strains, often linked to mutations in the pncA gene, necessitates the development of new antitubercular agents.[1][4][5] Pyrazine carboxamide derivatives remain a fertile ground for this research, with scientists exploring modifications to this core structure to overcome resistance, improve efficacy, and target other critical mycobacterial enzymes like InhA or even proteins in other pathogens and human diseases.[6][7][8][9]

Molecular docking has become an indispensable computational tool in this endeavor. It predicts how a ligand (a derivative) might bind to the active site of a target protein, providing crucial insights into binding affinity and interaction patterns. This guide provides a robust, field-tested framework for conducting comparative docking studies of novel pyrazine carboxamide derivatives, using the activation of PZA by PncA as a primary case study.

Pillar 1: The Strategic Choice of Target and Tools

A successful docking study begins not with the computer, but with a clear biological question. For our purposes, we aim to compare how a series of hypothetical pyrazine carboxamide derivatives bind to M. tuberculosis PncA and compare their predicted affinity to the parent compound, pyrazinamide.

1.1. Selecting and Preparing the Protein Target

The quality of your protein structure is paramount. The Protein Data Bank (PDB) is the primary repository for macromolecular structures. For our study, we will use the crystal structure of PncA from M. tuberculosis. A suitable entry is PDB ID: 3PL1 , which provides a high-resolution (2.20 Å) structure of the enzyme.[10][11]

Causality: Why this preparation is critical: The raw PDB file contains experimental artifacts (water molecules, co-factors, etc.) that can interfere with the docking algorithm. Preparing the protein ensures that the simulation focuses only on the interactions between the protein and the ligand in a biologically relevant state.

1.2. Comparing Docking Software Alternatives

Several well-validated docking programs are available, each with its own search algorithm and scoring function.

Software SuiteSearch AlgorithmScoring Function PrincipleKey Advantage
AutoDock Vina Iterated Local Search Global OptimizerEmpirical Free Energy FunctionWidely used, open-source, and computationally efficient.
Schrödinger Glide Hierarchical search protocolChemScore, GlideScore (empirical)High accuracy and widely used in the pharmaceutical industry.
GOLD Genetic AlgorithmGOLDScore, ChemPLP (empirical)Highly flexible, especially for proteins with flexible sidechains in the active site.

For this guide, we will proceed with a workflow applicable to AutoDock Vina due to its accessibility and robust performance. However, the principles of preparation, execution, and analysis are broadly transferable.

Pillar 2: A Self-Validating Experimental Protocol

Trust in your docking results is built upon a foundation of rigorous validation. The protocol must prove it can replicate reality before it can be used to predict it.

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_docking Phase 3: Comparative Docking PDB 1. Obtain Protein Structure (e.g., PDB ID: 3PL1) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Redock 4. Re-dock Native Ligand PrepProt->Redock Ligands 3. Prepare Ligands (Generate 3D structures, minimize energy) Dock 7. Dock Pyrazine Derivatives Ligands->Dock RMSD 5. Calculate RMSD Redock->RMSD Validate 6. Validate Protocol (RMSD < 2.0 Å?) RMSD->Validate Validate->Dock Protocol Validated Analyze 8. Analyze Poses & Scores Dock->Analyze Compare 9. Compare & Visualize Analyze->Compare

Caption: High-level workflow for a validated comparative docking study.

Step-by-Step Methodology

Part A: Protein and Ligand Preparation

  • Protein Preparation (using AutoDock Tools):

    • Load the PDB file (3PL1.pdb).

    • Remove all water molecules. Rationale: Unless a water molecule is known to be a critical bridging molecule for binding, it is typically removed to simplify the system.[12]

    • Add polar hydrogens. Rationale: Hydrogen atoms are often not resolved in X-ray crystallography but are essential for defining hydrogen bonds.

    • Compute Gasteiger charges. Rationale: Assigning partial charges to atoms is necessary for the scoring function to calculate electrostatic interactions.

    • Save the prepared protein in the required .pdbqt format.

  • Ligand Preparation:

    • Obtain or draw the 2D structures of your pyrazine carboxamide derivatives.

    • Convert these 2D structures to 3D using a program like Open Babel or ChemDraw.

    • Perform energy minimization using a force field (e.g., MMFF94). Rationale: This ensures the ligand starts in a low-energy, sterically favorable conformation.

    • Save each prepared ligand in the .pdbqt format.

Part B: Protocol Validation (The Trustworthiness Check)

The cornerstone of a trustworthy docking study is re-docking .[13] This involves taking the ligand that was co-crystallized with the protein, removing it, and then docking it back into the binding site. A successful protocol should be able to reproduce the original crystallographic pose.

  • Define the Binding Site: Identify the active site of PncA. For PDB ID 3PL1, key catalytic residues include Cys138, Asp8, and Lys96.[10][14] Define a "grid box" that encompasses this entire site.

  • Extract and Prepare the Native Ligand: In many PDB files, a known inhibitor or substrate is included. If not, you will use your parent compound (Pyrazinamide) as the reference.

  • Re-dock the Ligand: Perform a docking run using the prepared protein and the native ligand.

  • Calculate Root Mean Square Deviation (RMSD): Superimpose the docked pose of the ligand with its original crystallographic pose. The RMSD measures the average distance between the atoms of the two poses.

  • Assess Validity: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that your docking protocol is reliable.[12][15][16][17] If the RMSD is higher, you may need to adjust the size of your grid box or docking parameters.

Part C: Comparative Docking

Once the protocol is validated, you can proceed with confidence to dock your novel derivatives.

  • Execute Docking: Using the exact same validated protocol (protein structure, grid box parameters), run the docking simulation for each of your pyrazine carboxamide derivatives.

  • Analyze Results: For each derivative, AutoDock Vina will generate several possible binding poses, each with a corresponding binding affinity score in kcal/mol. The most negative score represents the most favorable predicted binding pose.

Pillar 3: Data Presentation and Interpretation

Clear visualization and logical interpretation transform raw data into actionable insights.

Quantitative Data Summary

Summarize the docking results in a table. This allows for rapid, objective comparison between the derivatives and the parent compound.

Compound IDStructure (SMILES)Binding Affinity (kcal/mol)Key Interacting Residues (H-Bonds)Key Interacting Residues (Hydrophobic)
Pyrazinamide (PZA) C1=CN=C(C=N1)C(=O)N-5.4Cys138, Asp8Phe13, Trp68, Ala134
Derivative 1 [SMILES for Deriv. 1]-6.8Cys138, Lys96Phe13, Trp68
Derivative 2 [SMILES for Deriv. 2]-7.5Asp8, Asn100Phe13, Val130, Ala134
Derivative 3 [SMILES for Deriv. 3]-4.9Asp8Trp68

Note: Data shown is illustrative.

Interpretation:

  • Binding Affinity: Derivatives 1 and 2 show a more favorable (more negative) binding affinity than the parent PZA, suggesting they may bind more tightly. Derivative 3 is predicted to be a weaker binder.

  • Interactions: The true value of docking lies in understanding why. By visualizing the docked poses (using software like PyMOL or BIOVIA Discovery Studio), you can analyze the specific interactions. For example, Derivative 2 may achieve its higher affinity by forming a new hydrogen bond with Asn100 and making additional hydrophobic contacts.[8]

Visualizing the Binding Logic

G cluster_protein PncA Active Site cluster_ligand Pyrazine Carboxamide Derivative Cys138 Cys138 Catalytic Triad Asp8 Asp8 Catalytic Triad Phe13 Phe13 Hydrophobic Pocket Trp68 Trp68 Hydrophobic Pocket Ligand Pyrazine Ring Carboxamide Group R-Group Ligand:e->Cys138:w H-Bond Ligand:e->Asp8:w H-Bond Ligand:w->Phe13:e π-π Stacking Ligand:w->Trp68:e Hydrophobic

Caption: Key interactions between a pyrazine derivative and the PncA active site.

This logical diagram illustrates the types of non-covalent interactions that docking aims to predict. A successful derivative will optimize these interactions—forming strong hydrogen bonds with polar residues and fitting snugly into hydrophobic pockets—to achieve high binding affinity.

Conclusion

This guide outlines a scientifically rigorous and self-validating workflow for the comparative molecular docking of pyrazine carboxamide derivatives. By grounding the computational protocol in an experimental context (PDB structures) and ensuring its trustworthiness through re-docking validation, researchers can confidently use these in silico results to prioritize compounds for synthesis and biological testing. This accelerates the drug discovery process, providing a rational path toward developing next-generation agents to combat tuberculosis and other diseases.

References

A Senior Application Scientist's Comparative Guide to Purity Determination of 5-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis and Development

5-Chloropyrazine-2-carbaldehyde is a pivotal heterocyclic building block in the synthesis of various pharmaceutical agents. Its precise molecular architecture makes it a valuable intermediate, but its utility is directly contingent on its purity. In the landscape of drug development and fine chemical synthesis, the presence of even trace impurities—be they starting materials, by-products, or degradation products—can profoundly alter reaction yields, introduce toxicological risks, and compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[1]

Therefore, the rigorous analytical characterization of this compound is not merely a quality control checkpoint; it is a fundamental requirement for reproducible science and regulatory compliance.[1][2] This guide provides an in-depth comparison of the principal analytical methodologies for assessing the purity of this compound. We will move beyond simple procedural lists to explore the causality behind method selection, offering field-proven insights into creating self-validating analytical systems that ensure data integrity.

Comparative Analysis of Core Analytical Methodologies

The selection of an analytical method is dictated by the physicochemical properties of the analyte and the specific information required. For this compound (M.W. 142.54 g/mol , B.P. ~211°C), its aromatic structure, volatility, and potential for containing both volatile and non-volatile impurities necessitate a multi-pronged analytical strategy.[3] The three most powerful and complementary techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Signal intensity is directly proportional to the molar quantity of nuclei, allowing absolute quantification against a certified standard.[4]
Best Suited For Routine quality control, quantification of non-volatile or thermally labile impurities.[5]High-resolution separation and definitive identification of volatile and semi-volatile impurities.[6]Absolute purity determination without a specific analyte standard, structural confirmation, and quantification of impurities with known structures.
Advantages - Highly versatile and robust.- Excellent quantitative accuracy and precision.- Suitable for a wide range of compounds.- Exceptional separation efficiency for complex mixtures.[7]- Provides structural information (mass spectrum) for impurity identification.[5]- Extremely high sensitivity.- Primary ratio method; potentially no need for a specific reference standard of the analyte.[4]- Provides unambiguous structural information.- Non-destructive.
Limitations - Limited capability for identifying unknown impurities without MS detection.- May not resolve all volatile impurities.- Limited to thermally stable and volatile compounds.[7]- Potential for sample degradation at high inlet temperatures.- Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.- Complex mixtures can lead to signal overlap.
Typical LOD 0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL~0.1% by weight
Typical Precision (%RSD) < 2%< 5%< 1%

Workflow for Comprehensive Purity Assessment

A robust purity assessment strategy integrates multiple techniques to build a complete profile of the analyte and its impurities. The following workflow illustrates a logical approach from sample analysis to final purity determination.

G cluster_0 Phase 1: Initial Characterization & ID cluster_1 Phase 2: Chromatographic Separation & Quantification cluster_2 Phase 3: Data Integration & Reporting Sample Sample of 5-Chloropyrazine- 2-carbaldehyde NMR_Spec ¹H and ¹³C NMR Spectroscopy Sample->NMR_Spec Struct_Confirm Structural Confirmation & Preliminary Purity Check NMR_Spec->Struct_Confirm HPLC HPLC-UV Analysis Struct_Confirm->HPLC GCMS GC-MS Analysis Struct_Confirm->GCMS Quant_NonVolatile Quantify Main Component & Non-Volatile Impurities HPLC->Quant_NonVolatile ID_Volatile Identify & Quantify Volatile Impurities GCMS->ID_Volatile Data_Integration Integrate All Data (NMR, HPLC, GC-MS) Quant_NonVolatile->Data_Integration ID_Volatile->Data_Integration Purity_Report Final Purity Report (Assay + Impurity Profile) Data_Integration->Purity_Report

Caption: Integrated workflow for the comprehensive purity analysis of this compound.

Detailed Experimental Protocols

The following protocols are robust starting points. Per regulatory guidelines, they must be fully validated for their intended use to ensure trustworthy results.[8][9][10]

High-Performance Liquid Chromatography (HPLC-UV)

Causality: This reverse-phase method is chosen for its ability to separate the moderately polar this compound from potential non-volatile impurities, such as starting materials (e.g., 5-chloropyrazine-2-carboxylic acid) or dimeric by-products.[11] A C18 column provides a universal hydrophobic stationary phase, while a water/acetonitrile gradient allows for the elution of compounds with a wide range of polarities. UV detection is effective due to the compound's aromatic pyrazine ring, which acts as a strong chromophore.

Instrumentation: HPLC or UPLC system with a photodiode array (PDA) or multi-wavelength UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (verify with UV scan).

  • Injection Volume: 5 µL.

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a stock solution of ~0.5 mg/mL.

  • Further dilute 1 mL of the stock solution into a 10 mL volumetric flask with the same diluent to obtain a working concentration of ~50 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Purity Calculation: The purity is determined using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: With a boiling point of 211°C, this compound is sufficiently volatile and thermally stable for GC analysis.[12] This method is superior for detecting and identifying volatile organic impurities, such as residual synthesis solvents or volatile by-products, that may be missed by HPLC. A mid-polarity column (e.g., HP-5ms) is a general-purpose choice that provides excellent separation for a wide range of compounds. Mass spectrometry provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries.[5]

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

Chromatographic Conditions:

  • GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio), 1 µL injection volume.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 240 °C.

    • Hold: Hold at 240 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40 - 450 amu.

Sample Preparation:

  • Prepare a solution of ~1 mg/mL in a suitable solvent such as Dichloromethane or Ethyl Acetate.

  • Ensure the sample is fully dissolved.

  • Transfer to a GC vial for analysis.

¹H-NMR Spectroscopy

Causality: NMR is an indispensable tool for confirming the identity and structure of the main component.[13] The proton NMR spectrum provides a unique fingerprint, and the chemical shifts and coupling patterns of the aldehyde and aromatic protons can quickly confirm the structure. Furthermore, the presence of unexpected signals can indicate impurities, which can sometimes be identified and quantified relative to the main component if their structures are known.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Protocol:

  • Accurately weigh 5-10 mg of the sample into an NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, if not already in the solvent).

  • Acquire the ¹H NMR spectrum using standard acquisition parameters.[14]

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak or TMS (δ = 0 ppm).

    • Integrate all signals. The ratio of integrals should correspond to the number of protons in the molecule (e.g., aldehyde proton, two aromatic protons). Signals not belonging to the main compound represent impurities.

Method Selection: A Logic-Based Approach

Choosing the right analytical technique depends on the specific question being asked. This decision tree provides a logical framework for selecting the most appropriate method.

G start_node What is the analytical goal? id_node Confirm Structure / ID? start_node->id_node Identity routine_qc_node Routine Purity Check (Assay)? start_node->routine_qc_node Quantification impurity_id_node Identify Unknown Impurities? start_node->impurity_id_node Characterization absolute_purity_node Absolute Purity (Primary Method)? start_node->absolute_purity_node Certification method_node_nmr Use ¹H and ¹³C NMR id_node->method_node_nmr method_node_hplc Use Validated HPLC-UV routine_qc_node->method_node_hplc impurity_type_node Are impurities volatile or non-volatile? impurity_id_node->impurity_type_node method_node_qnmr Use qNMR absolute_purity_node->method_node_qnmr method_node_gcms Use GC-MS impurity_type_node->method_node_hplc Non-Volatile (Use HPLC-MS for ID) impurity_type_node->method_node_gcms Volatile

Caption: Decision tree for selecting the optimal analytical method for this compound analysis.

Conclusion and Recommendations

No single analytical method can provide a complete purity profile for this compound. A comprehensive and trustworthy assessment relies on the strategic combination of orthogonal techniques.

  • For routine quality control and assay determination, a validated HPLC-UV method is the industry workhorse, offering excellent robustness, precision, and accuracy for quantifying the main component and known non-volatile impurities.[5][6]

  • For comprehensive impurity profiling and the definitive identification of unknown volatile impurities, GC-MS is indispensable. Its high resolving power and the structural information from mass spectrometry are critical for process development and troubleshooting.

  • For absolute structural confirmation and as a primary method for quantitative analysis, NMR spectroscopy is unparalleled. Quantitative NMR (qNMR), in particular, can assign a purity value without reliance on a reference standard of the same material, making it a powerful tool for certifying reference materials.

Ultimately, an integrated approach that leverages the strengths of HPLC, GC-MS, and NMR will provide the most complete and reliable characterization, ensuring the quality and safety of materials destined for research and pharmaceutical development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 5-Chloropyrazine-2-carbaldehyde (CAS No. 88625-24-5). As a chlorinated heterocyclic aldehyde, this compound requires specialized disposal procedures to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting.

Core Principle: Hazard-Informed Disposal

The disposal protocol for any chemical is dictated by its intrinsic hazards. This compound is a solid organic compound classified as hazardous.[1][2] Understanding its specific risks is the first step in ensuring safe disposal. The primary disposal pathway for this and other halogenated organic compounds is through a licensed hazardous waste contractor, typically involving high-temperature incineration.[3][4] Direct disposal in landfill is prohibited for this class of waste in many jurisdictions, and it must never be disposed of down the drain or in regular trash.[3][5]

GHS Hazard Profile

The Globally Harmonized System (GHS) provides a clear summary of the compound's risks. This data directly informs the necessary handling precautions and validates the requirement for professional disposal.

Hazard ClassGHS Hazard StatementSignal WordPictogram
Acute Toxicity, OralH302: Harmful if swallowedWarning GHS07
Skin Corrosion/IrritationH315: Causes skin irritationWarning GHS07
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarning GHS07
Specific target organ toxicity (single exposure)H335: May cause respiratory irritationWarning GHS07

Source: Synthesized from available Safety Data Sheets.

The presence of a carbon-halogen bond is a critical factor. Thermal decomposition can generate highly toxic and corrosive fumes, including hydrogen chloride, carbon oxides, and nitrogen oxides.[4][6] This necessitates a disposal method capable of safely neutralizing these byproducts, such as incineration with flue gas scrubbing.[3][7]

Personnel Protection and Handling

Before generating waste, ensure all engineering controls and personal protective equipment (PPE) are in place. The causality is simple: preventing exposure is the most effective safety measure.

Engineering Controls & PPE

Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][8] Ensure safety showers and eyewash stations are readily accessible.[9]

EquipmentSpecificationRationale
Gloves Nitrile rubber, chemically resistantPrevents skin contact and irritation.[2]
Eye Protection Safety glasses with side-shields or gogglesProtects against splashes and airborne particles causing serious eye irritation.[2][9]
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Not required if handled in a fume hoodFor spill cleanup outside of a hood, a NIOSH-approved dust respirator may be necessary.[8]

Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation is the cornerstone of a safe and compliant laboratory waste program. Mixing halogenated waste with non-halogenated solvent streams contaminates the entire volume, drastically increasing disposal costs and preventing solvent recovery.[10]

Protocol for Waste Collection:

  • Select the Correct Waste Container: Use a dedicated, sealable container clearly labeled "Halogenated Solid Waste." Containers should be made of a compatible material, such as high-density polyethylene (HDPE).[11]

  • Label Accurately: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Irritant," "Harmful").

  • Transferring Waste: Carefully transfer residual solid material, contaminated weighing papers, or disposable equipment into the designated waste container. Perform this action within a fume hood to contain any dust.

  • Seal the Container: Keep the waste container tightly sealed when not in use.[2][11] This prevents the release of vapors and protects the contents from moisture or reaction with atmospheric components.

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong acids, bases, and oxidizing agents.[4][11]

Waste Segregation Workflow

The following diagram illustrates the critical decision-making process for segregating laboratory chemical waste.

start Chemical Waste Generated is_halogenated Is the waste halogenated? (Contains F, Cl, Br, I) start->is_halogenated is_solid Is it a solid or liquid waste? is_halogenated->is_solid Yes non_halo_container Place in Non-Halogenated Waste Container is_halogenated->non_halo_container No halo_solid_container Place in dedicated 'Halogenated Solid Waste' Container is_solid->halo_solid_container Solid halo_liquid_container Place in dedicated 'Halogenated Liquid Waste' Container is_solid->halo_liquid_container Liquid

Caption: Waste segregation decision tree for halogenated compounds.

Accidental Spill Response

Immediate and correct response to a spill minimizes exposure and prevents wider contamination.

Protocol for Small-Scale Solid Spill Cleanup:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: At a minimum, wear a lab coat, goggles, and double nitrile gloves.

  • Contain the Spill: Prevent the solid from becoming airborne. DO NOT use a dry brush or create dust clouds.

  • Dry Cleanup: Gently sweep or shovel the solid material into a sealable bag or container.[8] Use a vacuum cleaner only if it is explosion-proof and designed for hazardous dust.[8]

  • Label Waste: Clearly label the container with the chemical name and mark it as "Spill Debris."

  • Decontaminate: Once the bulk material is collected, decontaminate the area with a wet wipe or towel, starting from the outside of the spill and working inward. Wash the area with soap and water.[8]

  • Dispose of Materials: Place all cleanup materials (gloves, wipes, etc.) into the hazardous waste container with the spilled chemical.

  • Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.

Final Disposal Pathway

The ultimate disposal of this compound must be handled by a certified environmental management or hazardous waste disposal company.

The most common and effective method for destroying chlorinated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[3][4] This process ensures the complete destruction of the organic molecule and neutralizes the resulting hydrogen chloride gas, preventing its release into the atmosphere.[3][7]

Disposal Lifecycle Workflow

cluster_lab Laboratory Responsibility cluster_ehs Institutional EHS / Waste Contractor gen 1. Waste Generation & Segregation contain 2. Proper Containment & Labeling gen->contain store 3. Safe Temporary Storage contain->store pickup 4. Scheduled Pickup by EHS or Contractor store->pickup transport 5. Transport to a TSDF* pickup->transport destroy 6. High-Temperature Incineration transport->destroy caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: From laboratory bench to final destruction.

Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental component of responsible scientific practice. By managing hazardous waste with diligence and expertise, we protect ourselves, our colleagues, and the wider environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.